Bornyl bromide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-1,7,7-trimethylbicyclo[2.2.1]heptane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17Br/c1-9(2)7-4-5-10(9,3)8(11)6-7/h7-8H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTOQMOVZIUGCQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(C2)Br)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00963222 | |
| Record name | 2-Bromo-1,7,7-trimethylbicyclo[2.2.1]heptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00963222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4443-48-5 | |
| Record name | Bornyl bromide, pract. | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004443485 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Bromo-1,7,7-trimethylbicyclo[2.2.1]heptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00963222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Deep Dive into the History of Terpene Chemistry and the Pivotal Role of Bornyl Bromide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide navigates the intricate history of terpene chemistry, from its nascent stages rooted in the study of essential oils to the revolutionary theoretical frameworks that underpin modern organic chemistry. Central to this narrative is bornyl bromide, a seemingly simple bicyclic monoterpene halide that played a disproportionately significant role in the development of fundamental concepts such as carbocation rearrangements and stereochemical inversion. Through a detailed exploration of its historical synthesis, key reactions, and the intellectual debates it fueled, this guide illuminates the causal links between experimental observations and the evolution of chemical theory. By examining the pioneering work of chemists like Otto Wallach, Georg Wagner, and Hans Meerwein, we uncover how the study of this compound and its chemical cousins paved the way for a deeper understanding of reaction mechanisms and the three-dimensional nature of molecules, concepts that remain critical in contemporary drug discovery and development.
The Dawn of Terpene Chemistry: From Essential Oils to the Isoprene Rule
The story of terpenes is deeply intertwined with humanity's long-standing fascination with the fragrant and medicinal properties of plants.[1][2] Ancient civilizations harnessed the power of essential oils for everything from embalming rituals to traditional remedies.[1][2] However, it was not until the 19th century that the chemical secrets of these aromatic compounds began to be unraveled.
The term "terpene" was first coined in 1866 by the German chemist August Kekulé to classify hydrocarbons with the empirical formula C₁₀H₁₆, derived from turpentine.[3] This initial classification, however, belied the immense structural diversity of this class of natural products.
A pivotal figure in bringing order to this complexity was Otto Wallach , often hailed as the "father of terpene chemistry."[4] Through meticulous isolation and characterization of various terpenes from essential oils, Wallach recognized a recurring structural motif: they could all be conceptually dissected into five-carbon units. This groundbreaking observation led to the formulation of the Isoprene Rule in 1887, which posited that terpenes are assembled from isoprene (C₅H₈) units.[4] Wallach's systematic work, which earned him the Nobel Prize in Chemistry in 1910, provided the first comprehensive framework for understanding the vast and varied world of terpenes.[4]
Building on Wallach's foundation, Leopold Ruzicka further refined this concept with the Biogenetic Isoprene Rule . Ruzicka's work, which garnered him the Nobel Prize in Chemistry in 1939, proposed that terpenes are biosynthesized from the "active isoprene" unit, isopentenyl pyrophosphate, and elucidated the "head-to-tail" and "tail-to-tail" linkages that govern their assembly.[4]
Camphor and the Rise of Bicyclic Monoterpenes: A Structural Puzzle
Among the myriad of terpenes, camphor (C₁₀H₁₆O), a waxy, crystalline ketone, held a special place in the annals of early organic chemistry.[5] Its intriguing bicyclic structure presented a significant puzzle to chemists of the late 19th century. The elucidation of camphor's structure was a monumental task that required a combination of degradative chemistry, spectral analysis of the time, and sheer intellectual ingenuity.[6][7]
The study of camphor and its derivatives, including borneol and bornyl halides, became a fertile ground for testing and developing new chemical theories. These compounds, with their rigid, bridged ring systems, exhibited unusual reactivity that could not be explained by the prevailing understanding of organic reactions. It was in this context that this compound emerged as a key player.
This compound: A Key Intermediate in Unraveling Molecular Rearrangements
This compound (2-bromo-1,7,7-trimethylbicyclo[2.2.1]heptane) is a halogenated derivative of borneol, a secondary alcohol diastereomer of camphor. Its synthesis and reactions were instrumental in challenging the then-prevailing principle of "least structural change" in chemical transformations.
Historical Synthesis of this compound
In the late 19th and early 20th centuries, the synthesis of alkyl halides from alcohols was a well-established procedure. For the preparation of this compound from borneol, a common method involved the use of phosphorus tribromide (PBr₃) or hydrobromic acid (HBr).
Causality Behind Experimental Choices:
-
Phosphorus Tribromide (PBr₃): This reagent was a common choice for converting primary and secondary alcohols to the corresponding alkyl bromides. The reaction proceeds via the formation of a phosphorous ester intermediate, which is then displaced by a bromide ion. This method was favored for its relatively high yield and the clean conversion of the alcohol.
-
Solvent: A non-polar, aprotic solvent such as benzene or ether was typically used to dissolve the reactants and facilitate the reaction while remaining inert to the highly reactive PBr₃.
-
Temperature Control: The reaction is exothermic and was often carried out at low temperatures (e.g., in an ice bath) to control the reaction rate and minimize the formation of byproducts.
-
Workup: The workup procedure was designed to remove unreacted PBr₃, phosphorous acid byproducts, and any remaining starting material. Washing with water hydrolyzes the excess PBr₃, and a subsequent wash with a weak base like sodium bicarbonate neutralizes any acidic byproducts.
Step-by-Step Methodology:
-
Dissolution: A known quantity of borneol is dissolved in a suitable anhydrous solvent (e.g., benzene) in a round-bottom flask equipped with a reflux condenser and a dropping funnel. The flask is cooled in an ice bath.
-
Addition of PBr₃: Phosphorus tribromide, dissolved in the same solvent, is added dropwise to the cooled borneol solution with constant stirring. The addition is controlled to maintain a low reaction temperature.
-
Reaction: After the addition is complete, the reaction mixture is allowed to stir at a low temperature for a specified period, followed by a period of stirring at room temperature or gentle heating to ensure complete reaction.
-
Quenching and Extraction: The reaction mixture is carefully poured onto crushed ice to hydrolyze the excess PBr₃. The organic layer is then separated, washed with water, a dilute solution of sodium bicarbonate, and finally with water again.
-
Drying and Evaporation: The organic layer is dried over an anhydrous drying agent (e.g., anhydrous calcium chloride or sodium sulfate) and the solvent is removed by distillation.
-
Purification: The crude this compound is then purified by distillation under reduced pressure or by recrystallization from a suitable solvent like ethanol.
| Property | Historical Value (early 20th century) | Modern Accepted Value |
| Molecular Formula | C₁₀H₁₇Br | C₁₀H₁₇Br |
| Molecular Weight | ~217 g/mol | 217.15 g/mol |
| Appearance | Colorless crystalline solid | White to off-white crystalline solid |
| Melting Point | ~75-76 °C | 75-78 °C |
| Boiling Point | ~210-213 °C (at atmospheric pressure) | 211-213 °C (decomposes) |
The Wagner-Meerwein Rearrangement: A Paradigm Shift
The reactions of bornyl and isobornyl halides were central to the discovery and understanding of what is now known as the Wagner-Meerwein rearrangement . This class of carbocation 1,2-rearrangement reactions involves the migration of a hydrogen, alkyl, or aryl group from one carbon atom to an adjacent carbocationic center.[4][8]
In 1899, the Russian chemist Georg Wagner observed that the hydration of α-pinene did not yield the expected pinene hydrate, but rather borneol.[4] This, and similar observations in the reactions of other bicyclic terpenes, suggested that the carbon skeleton of the molecule was rearranging during the reaction.
It was Hans Meerwein who, in the early 1920s, provided the crucial mechanistic insight.[9] While studying the rearrangement of camphene hydrochloride to isobornyl chloride, he proposed the intermediacy of a carbocation. This carbocation could then undergo a rearrangement to a more stable carbocation before being trapped by a nucleophile.
The reactions of this compound and its isomers provided compelling evidence for this theory. For instance, the solvolysis of isobornyl chloride, which is structurally analogous to isothis compound, proceeds much faster than that of bornyl chloride and yields rearranged products. This was explained by the formation of a carbocation that could undergo a 1,2-shift of a methyl group to form a more stable tertiary carbocation.
Caption: Wagner-Meerwein rearrangement in the bornyl system.
This concept of a carbocation intermediate that could undergo skeletal rearrangements was a radical departure from the classical view of chemical reactions and revolutionized the field of organic chemistry. The study of bornyl systems was at the forefront of this revolution.
The Walden Inversion and Stereochemical Insights
The rigid, chiral nature of the bornyl framework also made it an excellent substrate for studying the stereochemical outcomes of substitution reactions. This brings us to the work of Paul Walden , who in 1896, discovered the phenomenon of "optical inversion," now known as the Walden inversion .[10][11] Walden demonstrated that it was possible to convert one enantiomer of a compound into its mirror image through a series of chemical reactions.[10]
While Walden's initial work did not involve this compound directly, the principles he uncovered were later applied to and tested on bornyl and isobornyl systems. The stereochemistry of nucleophilic substitution reactions at the C2 position of the bornyl skeleton became a subject of intense investigation.
It was established that Sₙ2 reactions on substrates like this compound proceed with inversion of configuration at the carbon center. This is due to the backside attack of the nucleophile, which displaces the leaving group from the opposite side.
Caption: Walden inversion in an Sₙ2 reaction of this compound.
Conversely, Sₙ1 reactions, which proceed through a planar carbocation intermediate, were found to result in a mixture of retention and inversion of configuration, leading to racemization. The stereochemical outcomes of reactions involving this compound and its derivatives provided crucial experimental evidence for the mechanisms of Sₙ1 and Sₙ2 reactions, concepts that are fundamental to modern organic chemistry.[10][12]
The Non-Classical Carbocation Debate: Bornyl Systems at the Center of Controversy
The story of this compound and its role in the history of terpene chemistry would be incomplete without mentioning the great "non-classical carbocation" debate. In the mid-20th century, Saul Winstein proposed that the unusual stability and reactivity of the norbornyl cation (a related bicyclic system) could be explained by a "non-classical" structure, where the positive charge is delocalized over three carbon atoms through a three-center, two-electron bond.[13][14]
This radical idea was fiercely challenged by Herbert C. Brown, who argued that the experimental observations could be explained by a rapid equilibrium between two classical carbocation structures.[13] This debate, which raged for decades, was one of the most significant intellectual battles in the history of physical organic chemistry.
The bornyl system, being a substituted norbornyl system, was a key battleground in this debate. The stereochemical outcomes of solvolysis reactions of bornyl and isobornyl derivatives were meticulously studied and cited as evidence by both sides. While the debate has now largely been settled in favor of the non-classical nature of the norbornyl cation, the rigorous experimental and theoretical work it stimulated has had a lasting impact on our understanding of chemical bonding and reactivity.
Conclusion: The Enduring Legacy of this compound
From its humble beginnings as a derivative of a fragrant natural product, this compound has played a surprisingly central role in the development of some of the most fundamental concepts in organic chemistry. Its unique and rigid bicyclic structure made it an ideal model system for probing the intricacies of reaction mechanisms and stereochemistry.
The study of this compound and its chemical relatives challenged the classical notions of molecular structure and reactivity, paving the way for the acceptance of carbocation intermediates, molecular rearrangements, and the three-dimensional nature of chemical reactions. The historical journey of this compound serves as a powerful testament to the iterative nature of scientific progress, where careful experimental observation and bold theoretical postulation work in concert to advance our understanding of the molecular world. The principles uncovered through the study of this seemingly simple terpene derivative continue to be of paramount importance in the design and synthesis of new drugs and materials today.
References
-
Wallach, O. (1910). Nobel Lecture: Researches on the Terpenes and Camphors. NobelPrize.org. [Link]
- Kekulé, A. (1866). Untersuchungen über aromatische Substanzen. Annalen der Chemie und Pharmacie, 137(2), 129-196.
- Winstein, S., & Trifan, D. S. (1949). The Structure of the Benzyl Cation. Journal of the American Chemical Society, 71(8), 2953-2953.
- Meerwein, H., & van Emster, K. (1922). Über die Gleichgewichts-Isomerie zwischen Bornylchlorid, Isobornylchlorid und Camphen-hydrochlorid. Berichte der deutschen chemischen Gesellschaft (A and B Series), 55(8), 2500-2528.
-
Master Organic Chemistry. (2024). Comparing The SN1 vs Sn2 Reactions. [Link]
- Walden, P. (1896). Ueber die gegenseitige Umwandlung optischer Antipoden. Berichte der deutschen chemischen Gesellschaft, 29(1), 133-138.
-
Muza Blends. (2025). The Discovery and Isolation of Terpenes: A Historical Perspective. [Link]
-
Taylor & Francis. (2019). Bornyl acetate – Knowledge and References. [Link]
-
Grokipedia. (n.d.). Wagner–Meerwein rearrangement. [Link]
-
Dalal Institute. (n.d.). Classical and Nonclassical Carbocations. [Link]
-
Chemistry Steps. (n.d.). Carbocation Stability. [Link]
-
Britannica. (2024). Paul Walden. [Link]
- Parikh, A., Parikh, H., & Parikh, K. (2006). Wagner-Meerwein Rearrangement. In Name Reactions in Organic Synthesis (pp. 424-426).
-
National Center for Biotechnology Information. (n.d.). Camphor. PubChem Compound Summary for CID 2537. [Link]
-
YouTube. (2023). CAMPHOR | STRUCTURAL ELUCIDATION AND SYNTHESIS (ENGLISH), TERPENOIDS | BS CHEMISTRY VIII. [Link]
-
Chemistry LibreTexts. (2019). 30.1: Wagner-Meerwein Rearrangements. [Link]
-
Beilstein Journals. (2019). Terpenes. [Link]
-
PubMed. (n.d.). A DFT Study of the Camphene Hydrochloride Rearrangement. [Link]
-
Chemistry LibreTexts. (2024). 30.6: The Nonclassical Carbocation Hypothesis. [Link]
-
The Chemistry Steps. (n.d.). SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [Link]
-
YouTube. (2024). Structure elucidation #camphor #terpenoids #natural products. [Link]
-
Slideshare. (n.d.). Camphor structural elucidation. [Link]
Sources
- 1. Stability trends in carbocation intermediates stemming from germacrene A and hedycaryol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. thieme.de [thieme.de]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Frontiers | Hyperconjugation in Carbocations, a BLW Study with DFT approximation [frontiersin.org]
- 7. encyclopedia.com [encyclopedia.com]
- 8. grokipedia.com [grokipedia.com]
- 9. CN101318880A - A green synthesis process of borneol - Google Patents [patents.google.com]
- 10. Paul Walden - Wikipedia [en.wikipedia.org]
- 11. Paul Walden | Organic Chemistry, Nobel Prize, Synthetic Compounds | Britannica [britannica.com]
- 12. dalalinstitute.com [dalalinstitute.com]
- 13. Large-Scale NaBr/Selectfluor Mediated Alcohol Oxidation: Conversion of (−)-Borneol into (−)-Camphor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
The Solubility of Bornyl Bromide in Organic Solvents: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Introduction
Bornyl bromide (2-bromo-1,7,7-trimethylbicyclo[2.2.1]heptane) is a brominated monoterpene and a key intermediate in organic synthesis. Its rigid bicyclic structure and reactive bromide functional group make it a valuable precursor for the synthesis of a variety of organic molecules, including pharmaceuticals and fragrances. A thorough understanding of its solubility in organic solvents is paramount for optimizing reaction conditions, developing effective purification strategies such as recrystallization, and for the formulation of this compound-derived products. This guide provides a comprehensive overview of the theoretical principles governing the solubility of this compound, predicts its solubility in a range of common organic solvents, and offers detailed experimental protocols for the precise determination of its solubility.
Chapter 1: Theoretical Principles of Solubility
The solubility of a solid in a liquid is governed by the principle "like dissolves like," which is a qualitative summary of the thermodynamics of solvation. For this compound, its solubility in a given organic solvent is a function of its molecular structure and the intermolecular forces it can establish with the solvent molecules.
Molecular Structure and Polarity of this compound
This compound is a relatively non-polar molecule. Its structure is dominated by a bulky, saturated bicyclic hydrocarbon framework (the bornane skeleton). The only polar component of the molecule is the carbon-bromine bond. However, the electronegativity difference between carbon and bromine is not large, and the polar character of this bond is sterically shielded by the rest of the molecule. This overall low polarity is quantitatively supported by its high octanol-water partition coefficient (logPoct/wat) of 3.596[1]. A high logP value indicates a strong preference for non-polar environments over polar ones like water. Consequently, this compound has very limited solubility in water[1][2].
Intermolecular Forces
The primary intermolecular forces at play in the dissolution of this compound in organic solvents are London dispersion forces (a type of van der Waals force). These are weak, transient forces that arise from temporary fluctuations in electron density. The large surface area of the this compound molecule allows for significant London dispersion force interactions with non-polar and weakly polar solvent molecules.
Chapter 2: Qualitative and Predicted Solubility of this compound
Based on the "like dissolves like" principle and its high logP value, this compound is expected to be highly soluble in non-polar and weakly polar aprotic solvents, and moderately soluble in polar aprotic and polar protic solvents.
| Solvent Class | Solvent | Predicted Solubility | Rationale |
| Non-polar Aliphatic | Hexane, Heptane, Cyclohexane | High | The non-polar nature of these solvents allows for strong London dispersion force interactions with the non-polar bornane skeleton of this compound. |
| Non-polar Aromatic | Toluene, Benzene | High | Similar to aliphatic solvents, these provide a non-polar environment. The pi-system of the aromatic ring can also induce dipoles, further promoting interaction. |
| Weakly Polar Aprotic | Diethyl Ether, Tetrahydrofuran (THF) | High | These solvents have a small dipole moment but are dominated by their non-polar hydrocarbon portions. They are known to be good solvents for a wide range of organic compounds, including alkyl halides[3][4]. |
| Halogenated | Dichloromethane (DCM), Chloroform | High | These solvents are weakly polar and can effectively solvate this compound through dipole-dipole interactions and London dispersion forces. |
| Polar Aprotic | Ethyl Acetate, Acetone | Moderate to High | While more polar, these solvents still possess significant non-polar character and are generally good solvents for a wide range of organic molecules. |
| Polar Protic | Ethanol, Methanol, Isopropanol | Moderate | The presence of a hydroxyl group makes these solvents highly polar. While the alkyl portion of the alcohol can interact with this compound, the strong hydrogen bonding network of the solvent is disrupted by the non-polar solute, limiting solubility compared to non-polar solvents. |
| Highly Polar | Water, Dimethyl Sulfoxide (DMSO) | Low to Very Low | The highly polar nature and strong hydrogen bonding of water make it a poor solvent for the non-polar this compound[1][2]. DMSO is a very polar aprotic solvent and is also unlikely to be a good solvent. |
Chapter 3: Experimental Determination of this compound Solubility
For applications requiring precise knowledge of solubility, experimental determination is necessary. The two most common methods are the equilibrium solubility method (shake-flask) and the dynamic method.
3.1: Equilibrium Solubility Method (Shake-Flask)
This is the gold-standard method for determining thermodynamic solubility. It involves allowing an excess of the solid solute to equilibrate with the solvent at a constant temperature, followed by measuring the concentration of the dissolved solute in the saturated solution.
Experimental Protocol:
-
Preparation: Add an excess amount of this compound to a vial containing the chosen organic solvent. The presence of undissolved solid is crucial to ensure that the solution reaches saturation.
-
Equilibration: Seal the vials and place them in a constant temperature shaker bath. Agitate the vials for a predetermined time (e.g., 24-48 hours) to ensure that equilibrium is reached. It is advisable to take samples at different time points (e.g., 24, 36, and 48 hours) to confirm that the concentration of the dissolved this compound is no longer increasing.
-
Sample Separation: Once equilibrium is established, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle. Carefully withdraw a sample of the supernatant using a pre-warmed syringe fitted with a solvent-compatible filter (e.g., 0.45 µm PTFE) to remove any undissolved microcrystals.
-
Analysis: Accurately dilute the filtered supernatant with a suitable solvent and analyze the concentration of this compound using a validated analytical technique such as Gas Chromatography (GC) with a Flame Ionization Detector (FID) or High-Performance Liquid Chromatography (HPLC) with a UV detector.
-
Calculation: Calculate the solubility in the desired units (e.g., mg/mL or g/100g of solvent) based on the measured concentration and the dilution factor.
Causality Behind Experimental Choices:
-
Excess Solid: Ensures that the solution is saturated, which is the definition of solubility.
-
Constant Temperature: Solubility is highly temperature-dependent. A constant temperature bath is essential for obtaining reproducible and accurate data.
-
Agitation: Increases the surface area of the solid in contact with the solvent, accelerating the dissolution process and ensuring the entire system reaches equilibrium.
-
Filtration: Prevents undissolved solid particles from being included in the sample for analysis, which would lead to an overestimation of the solubility.
Workflow for Equilibrium Solubility Determination
Caption: Workflow for the equilibrium (shake-flask) solubility method.
3.2: Dynamic (Laser Nephelometry) Method
This method involves heating a suspension of the solute in the solvent until it completely dissolves, and then cooling it while monitoring for the point of precipitation using a light-scattering detector (nephelometer). This method is faster than the equilibrium method but may sometimes yield supersaturated solutions, leading to slightly different results.
Experimental Protocol:
-
Preparation: A known amount of this compound and solvent are added to a vial.
-
Heating Cycle: The vial is heated at a controlled rate while being stirred. The turbidity of the solution is monitored. The temperature at which the solution becomes clear is recorded as the dissolution temperature.
-
Cooling Cycle: The clear solution is then cooled at a controlled rate. The temperature at which the solution becomes turbid due to precipitation is recorded.
-
Analysis: The solubility at a given temperature can be determined from the known concentrations of the prepared samples and the temperatures of dissolution/precipitation.
Workflow for Dynamic Solubility Determination
Caption: Workflow for the dynamic solubility determination method.
Chapter 4: Practical Applications and Considerations
Reaction Chemistry:
The choice of solvent is critical for reactions involving this compound. For example, in Grignard reagent formation, a non-polar, aprotic solvent like diethyl ether or THF is essential. The high solubility of this compound in these solvents facilitates the reaction. For nucleophilic substitution reactions, a solvent that can dissolve both the this compound and the nucleophile is required. A moderately polar aprotic solvent like acetone or ethyl acetate is often a good choice.
Purification by Recrystallization:
Recrystallization is a powerful technique for purifying solid compounds like this compound. The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Based on the predicted solubility, non-polar solvents like hexane or heptane are excellent candidates for the recrystallization of this compound. A mixed solvent system, such as hexane with a small amount of a more polar solvent like ethyl acetate or diethyl ether, can also be effective for fine-tuning the solubility to achieve optimal crystal growth.
Conclusion
This compound is a non-polar molecule that exhibits good solubility in a wide range of non-polar and weakly polar organic solvents, with moderate solubility in more polar organic solvents and poor solubility in water. While quantitative solubility data is sparse, a strong theoretical understanding of its physicochemical properties allows for reliable predictions of its behavior in different solvent systems. For applications requiring precise solubility data, the experimental protocols outlined in this guide provide a robust framework for its determination. This knowledge is crucial for researchers, scientists, and drug development professionals to effectively utilize this compound in synthesis, purification, and formulation.
References
-
Cheméo. (n.d.). Chemical Properties of this compound (CAS 4443-48-5). Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
PubChem. (n.d.). Butyl bromide. Retrieved from [Link]
-
PubChem. (n.d.). 2-Bromobutane. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Wikipedia. (n.d.). Benzyl bromide. Retrieved from [Link]
Sources
- 1. This compound (CAS 4443-48-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. CAS 4443-48-5: this compound, Pract. | CymitQuimica [cymitquimica.com]
- 3. Butyl bromide | C4H9Br | CID 8002 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Bromobutane | C4H9Br | CID 6554 - PubChem [pubchem.ncbi.nlm.nih.gov]
Abstract
Borneol, a bicyclic monoterpenoid, has garnered significant attention within the scientific community for its multifaceted pharmacological activities and its historical role in traditional medicine. This technical guide provides a comprehensive overview of the natural occurrence of borneol and its related terpenes, delving into their biosynthesis, distribution across the plant kingdom, and ecological significance. Furthermore, this document offers detailed methodologies for the extraction, isolation, purification, and analytical characterization of these compounds. A thorough examination of borneol's pharmacological properties, with a particular focus on its role as a blood-brain barrier permeation enhancer, is presented, highlighting its potential in modern drug development. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic promise of these natural compounds.
Introduction: The Chemistry and Stereoisomerism of Borneol
Borneol (C₁₀H₁₈O) is a bicyclic organic compound and a terpene derivative. Its structure features a hydroxyl group in an endo position on a bornane framework. The corresponding exo diastereomer is known as isoborneol.[1] The presence of multiple chiral centers gives rise to several stereoisomers, each with distinct physical and chemical properties. Natural borneol primarily exists as two enantiomers: d-(+)-borneol and l-(-)-borneol.[1] Synthetic borneol, on the other hand, is often a mixture of (±)-borneol and (±)-isoborneol, typically produced through the chemical transformation of camphor or turpentine oil.[2][3] The stereochemistry of borneol is a critical determinant of its biological activity and sensory properties, with different enantiomers exhibiting unique scents, such as earthy for (+)-borneol and woody for (-)-borneol.
Natural Distribution and Abundance
Borneol is a constituent of the essential oils of numerous medicinal plants. Its distribution spans several plant families, with notable concentrations found in the Lamiaceae, Asteraceae, and Dipterocarpaceae families.
Prominent Botanical Sources
Key plant species recognized for their significant borneol content include:
-
Cinnamomum camphora (Camphor Tree): Certain chemotypes of this tree are rich in d-borneol.[4][5]
-
Blumea balsamifera (Nagal Camphor): This plant is a primary source of l-(-)-borneol.[6]
-
Dryobalanops aromatica (Borneo Camphor): Historically, this tree was a major source of natural borneol.[7]
-
Lamiaceae Family: Many species within this family, such as Rosmarinus officinalis (Rosemary) and various Salvia species, contain borneol in their essential oils.[8]
-
Asteraceae Family: This family also includes several borneol-containing species.
Quantitative Data on Borneol Content
The concentration of borneol in the essential oils of these plants can vary significantly based on factors such as geographical location, season of harvest, and the specific chemotype of the plant.
| Plant Species | Family | Borneol Content in Essential Oil (%) | Reference(s) |
| Cinnamomum camphora (borneol chemotype) | Lauraceae | Up to 63.97% (in dried leaves) | [5] |
| Blumea balsamifera | Asteraceae | High concentrations of l-borneol | [6] |
| Rosmarinus officinalis | Lamiaceae | 0.1% to 6.4% | [9] |
| Amomum biflorum | Zingiberaceae | 0.1% | [9] |
| Artemisia argyi | Asteraceae | 1.8% to 6.2% (borneol), 1.4% to 2.6% (isoborneol) | [9] |
Biosynthesis of Borneol and Related Terpenes
The biosynthesis of borneol in plants follows the methylerythritol phosphate (MEP) pathway, which generates the universal C5 precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP).
Enzymatic Pathway
The key steps in the biosynthesis of borneol and its subsequent conversion to camphor are as follows:
-
Geranyl Diphosphate (GPP) Synthesis: IPP and DMAPP are condensed to form the C10 precursor, geranyl diphosphate (GPP).
-
Cyclization to Bornyl Diphosphate (BPP): The enzyme bornyl diphosphate synthase (BPPS) catalyzes the cyclization of GPP to form (+)-bornyl diphosphate.[10][11] This is a critical step that establishes the characteristic bicyclic structure.
-
Dephosphorylation to Borneol: Bornyl diphosphate is then dephosphorylated to yield borneol.
-
Oxidation to Camphor: Borneol can be further oxidized to camphor, a related terpenoid ketone.
Visualizing the Biosynthetic Pathway
Caption: Biosynthetic pathway of borneol and camphor.
Extraction, Isolation, and Purification Protocols
The extraction and purification of borneol from plant sources are critical for its use in research and drug development. The choice of method depends on the starting material and the desired purity of the final product.
Hydrodistillation for Essential Oil Extraction
Hydrodistillation is a common method for extracting essential oils from plant materials.[12]
Protocol: Hydrodistillation using a Clevenger Apparatus
-
Preparation of Plant Material: Fresh or dried plant material (e.g., leaves of Cinnamomum camphora) is coarsely ground to increase the surface area for efficient extraction.
-
Apparatus Setup: A Clevenger-type apparatus is assembled with a round-bottom flask, a condenser, and a collection vessel.[8]
-
Distillation: The plant material is placed in the round-bottom flask and submerged in distilled water. The mixture is heated to boiling. The steam and volatilized essential oils rise and are directed into the condenser.
-
Condensation and Separation: The condensed liquid, a mixture of water and essential oil, flows into the collection vessel where the less dense essential oil separates from the aqueous layer.
-
Collection and Drying: The essential oil layer is carefully collected and dried over anhydrous sodium sulfate to remove any residual water. The oil is then stored in a sealed, dark glass vial at 4°C.
Isolation and Purification of Borneol
For obtaining high-purity borneol from the essential oil, a combination of freezing and sublimation or recrystallization is employed.
Protocol: Purification by Sublimation and Recrystallization
-
Freezing Centrifugation: The essential oil rich in borneol is subjected to freezing centrifugation. This process causes the borneol to crystallize, allowing for its separation from the liquid components of the oil.
-
Sublimation: The crude borneol crystals are then purified by sublimation.[13] The solid is gently heated under reduced pressure, causing it to transition directly into the vapor phase. The vapor then crystallizes on a cooled surface, leaving non-volatile impurities behind.
-
Recrystallization: For further purification, the sublimated borneol can be recrystallized from a suitable solvent.[2][14] The crude borneol is dissolved in a minimal amount of a hot solvent in which it is highly soluble. The solution is then allowed to cool slowly, promoting the formation of pure borneol crystals, while impurities remain in the mother liquor.
Analytical Characterization
The identification and quantification of borneol and its isomers are typically performed using chromatographic techniques.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful tool for separating and identifying the volatile components of essential oils.[5] The gas chromatograph separates the compounds based on their boiling points and polarity, and the mass spectrometer provides information about their molecular weight and fragmentation patterns, enabling their identification.
Chiral Gas Chromatography
To differentiate between the enantiomers of borneol and isoborneol, chiral gas chromatography is necessary.[15][16] This technique utilizes a chiral stationary phase that interacts differently with each enantiomer, allowing for their separation and quantification.
Analytical Workflow
Caption: Analytical workflow for borneol characterization.
Pharmacological Activities and Therapeutic Potential
Borneol exhibits a wide range of pharmacological effects, making it a promising candidate for drug development.[7]
Overview of Pharmacological Effects
-
Anti-inflammatory and Analgesic: Borneol has demonstrated significant anti-inflammatory and analgesic properties.[6][17]
-
Antimicrobial and Antiparasitic: It shows activity against various bacteria, fungi, and parasites.[7]
-
Antioxidant: Borneol possesses antioxidant properties, which may contribute to its therapeutic effects.[7]
-
Neuroprotective: Studies have shown that borneol can protect neurons from damage, suggesting its potential in treating neurodegenerative diseases.[18]
-
Anticancer: Some research indicates that borneol may have anticancer activity.[7]
Borneol as a Blood-Brain Barrier Permeability Enhancer
One of the most significant pharmacological properties of borneol is its ability to enhance the permeability of the blood-brain barrier (BBB).[19][20] This "orifice-opening" effect, as described in traditional Chinese medicine, is a key area of modern research.[21]
Mechanisms of BBB Permeability Enhancement:
-
Modulation of Efflux Pumps: Borneol can inhibit the function of efflux transporters like P-glycoprotein, which are responsible for pumping drugs out of the brain.[19][22]
-
Regulation of Tight Junctions: It can modulate the expression and localization of tight junction proteins, leading to a transient and reversible opening of the BBB.[23]
-
Increased Pinocytosis: Borneol has been shown to increase pinocytosis in brain capillary endothelial cells, facilitating the transport of substances across the BBB.[22]
Caption: Mechanism of borneol-mediated BBB permeation enhancement.
Ecological Role: Insect Repellency
In its natural context, borneol serves as a defense mechanism for plants against herbivores and pathogens. It has been identified as a potent insect repellent against various species, including mosquitoes.[9][24] This repellent activity is mediated by specific odorant receptors in insects.[24]
Future Perspectives in Drug Development
The unique pharmacological profile of borneol, particularly its ability to enhance BBB permeability, positions it as a valuable tool in drug development.[19] Its co-administration with other therapeutic agents could improve their efficacy in treating central nervous system disorders.[21] Furthermore, the development of novel drug delivery systems incorporating borneol, such as nanoparticles and liposomes, holds great promise for targeted and sustained drug release.[19] While the therapeutic potential of borneol is evident, further clinical studies are warranted to fully establish its safety and efficacy in humans.[7] The distinction between the effects of natural and synthetic borneol also requires further investigation, as some studies suggest that natural borneol may have superior therapeutic effects.[18]
References
-
Zhang, Q. L., Fu, B. M., & Zhang, Z. J. (2017). Borneol, a novel agent that improves central nervous system drug delivery by enhancing blood–brain barrier permeability. Pharmaceutical Development and Technology, 23(7), 655–662. [Link]
-
Kulkarni, R., et al. (2022). Borneol: A Plant-Sourced Terpene with a Variety of Promising Pharmacological Effects. Current Pharmaceutical Design, 28(15), 1235-1247. [Link]
-
Sachett, A., et al. (2021). Antioxidant activity by DPPH assay: in vitro protocol. protocols.io. [Link]
-
Grison, C., et al. (2019). Repellent Effect of Borneols and Bornanediols against Aedes Albopictus. JSM Chemistry, 7(1), 1063. [Link]
-
Icil, H. (2023). Purification of Organic Compounds: from Crude Product to Purity. EMU Physics Department. [Link]
-
Li, Y., et al. (2020). Identification of (-)-bornyl diphosphate synthase from Blumea balsamifera and its application for (-)-borneol biosynthesis in Saccharomyces cerevisiae. Frontiers in Bioengineering and Biotechnology, 8, 876. [Link]
-
Jiang, Y., et al. (2020). Extraction of Cinnamomum camphora chvar. Borneol essential oil using neutral cellulase assisted-steam distillation: optimization of extraction, and analysis of chemical constituents. Journal of Essential Oil Research, 32(6), 513-524. [Link]
-
García-Vaquero, M., et al. (2018). Distillation and extraction of herbs from Lamiaceae family. UVaDOC. [Link]
-
Chen, J., et al. (2022). Role of borneol as enhancer in drug formulation: A review. Journal of Controlled Release, 348, 84-97. [Link]
-
Chen, G. L., et al. (2017). A clinical and mechanistic study of topical borneol-induced analgesia. British Journal of Pharmacology, 174(13), 2096-2108. [Link]
-
Wikipedia. (2023). Borneol. In Wikipedia. [Link]
-
Wikipedia. (2023). Bornyl diphosphate synthase. In Wikipedia. [Link]
-
Scribd. (n.d.). 1-Recrystallization and Sublimation. Scribd. [Link]
-
Liu, C., et al. (2023). Chemical Variation and Environmental Influence on Essential Oil of Cinnamomum camphora. Plants, 12(3), 513. [Link]
-
Younger, M. A., et al. (2022). A conserved odorant receptor underpins borneol-mediated repellency in culicine mosquitoes. Current Biology, 32(10), 2249-2258.e6. [Link]
-
Yang, M. Y., et al. (2018). Resolution of isoborneol and its isomers by GC/MS to identify “synthetic” and “semi-synthetic” borneol products. Chirality, 30(11), 1233-1239. [Link]
-
Wang, Y., et al. (2014). Determination of (-)-Borneol, Camphor and Isoborneol in Blumea balsamifera (L.) DC. Leaves by Simultaneous Ultrasonic and Microwave Assisted Extraction and Gas Chromatography. Asian Journal of Chemistry, 26(14), 4371-4376. [Link]
-
Wang, J., et al. (2022). Neuroprotective effects of synthetic borneol and natural borneol based on the neurovascular unit against cerebral ischaemic injury. Journal of Pharmacy and Pharmacology, 74(2), 246-256. [Link]
-
Chen, G. L., et al. (2016). Studies on pharmacological activity of borneol. ResearchGate. [Link]
-
Wang, Z., et al. (2021). Bornyl Diphosphate Synthase From Cinnamomum burmanni and Its Application for (+)-Borneol Biosynthesis in Yeast. Frontiers in Bioengineering and Biotechnology, 9, 639335. [Link]
-
Liu, Z., et al. (2006). [Determination of d-borneol in the different parts of Cinnamomum camphora by GC-MS]. Zhong Yao Cai, 29(11), 1163-1165. [Link]
-
Korovina, N. (2020, September 6). Recrystallization Technique for Organic Chemistry. YouTube. [Link]
-
Ho, T. J., et al. (2018). Investigation of borneols sold in Taiwan by chiral gas chromatography. Journal of Food and Drug Analysis, 26(1), 348-352. [Link]
-
G-Biosciences. (n.d.). DPPH Antioxidant Assay. [Link]
-
Li, M., et al. (2023). Research Progress on the Regulation and Mechanism of Borneol on the Blood-Brain Barrier in Pathological States. Jefferson Digital Commons. [Link]
-
Krishnan, P., & Siril, A. A. (2022). Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. Journal of Nanomaterials, 2022, 1-9. [Link]
-
Ma, D., et al. (2021). Bornyl diphosphate synthase from Cinnamomum burmanni and its application for (+)-borneol biosynthesis in yeast. Frontiers in Bioengineering and Biotechnology, 9, 639335. [Link]
-
TNAU Agritech Portal. (n.d.). Extraction Methods of Natural Essential Oils. [Link]
-
Chen, X., et al. (2022). Evaluation of the analgesic potential and safety of Cinnamomum camphora chvar. Borneol essential oil. Journal of Biosciences, 47(1), 1-10. [Link]
-
Kulkarni, R., et al. (2021). Mechanisms by which borneol elicits permeation enhancement across the blood-brain barrier. ResearchGate. [Link]
- Google Patents. (n.d.).
-
Sienkiewicz, M., et al. (2021). Essential Oils of Seven Lamiaceae Plants and Their Antioxidant Capacity. Molecules, 26(13), 3873. [Link]
-
Despinasse, Y., et al. (2017). Bornyl-diphosphate synthase from Lavandula angustifolia: A major monoterpene synthase involved in essential oil quality. Phytochemistry, 139, 1-10. [Link]
-
Whittington, D. A., et al. (2002). Bornyl diphosphate synthase: Structure and strategy for carbocation manipulation by a terpenoid cyclase. Proceedings of the National Academy of Sciences, 99(24), 15375-15380. [Link]
-
Chen, X., et al. (2022). Evaluation of the analgesic potential and safety of Cinnamomum camphora chvar. Borneol essential oil. Toxin Reviews, 41(4), 1184-1193. [Link]
-
University of California, Davis. (n.d.). Recrystallization. [Link]
-
Zhang, Q. L., Fu, B. M., & Zhang, Z. J. (2017). Borneol, a novel agent that improves central nervous system drug delivery by enhancing blood-brain barrier permeability. Pharmaceutical Development and Technology, 23(7), 655–662. [Link]
-
Yin, F., et al. (2019). The mechanism of the opening of the blood–brain barrier by borneol: A pharmacodynamics and pharmacokinetics combination study. Journal of Ethnopharmacology, 236, 168-176. [Link]
-
Organic Syntheses. (n.d.). n-allyl-n-(methoxycarbonyl)-1,3-decadiynylamine. [Link]
-
PBworks. (n.d.). CHEM253 Exp. 09 Hydrodistillation of Essential Oils. [Link]
-
Chiral Technologies. (n.d.). Enantiomer separation of acidic compounds. [Link]
-
Satyal, P. (2015). Development of GC-MS database of essential oil components by the analysis of natural products from Nepal. LOUIS - UAH. [Link]
-
G-Biosciences. (n.d.). DPPH Antioxidant Assay. [Link]
-
Zhang, Q. L., Fu, B. M., & Zhang, Z. J. (2017). Borneol, a novel agent that improves central nervous system drug delivery by enhancing blood-brain barrier permeability. Pharmaceutical Development and Technology, 23(7), 655–662. [Link]
-
Chen, X., et al. (2022). Evaluation of the analgesic potential and safety of Cinnamomum camphora chvar. Borneol essential oil. Toxin Reviews, 41(4), 1184-1193. [Link]
-
Despinasse, Y., et al. (2017). Bornyl-diphosphate synthase from Lavandula angustifolia: A major monoterpene synthase involved in essential oil quality. Phytochemistry, 139, 1-10. [Link]
-
Yin, F., et al. (2019). The mechanism of the opening of the blood–brain barrier by borneol: A pharmacodynamics and pharmacokinetics combination study. Journal of Ethnopharmacology, 236, 168-176. [Link]
Sources
- 1. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. physics.emu.edu.tr [physics.emu.edu.tr]
- 3. tcu.elsevierpure.com [tcu.elsevierpure.com]
- 4. Chemical Variation and Environmental Influence on Essential Oil of Cinnamomum camphora - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benthamscience.com [benthamscience.com]
- 8. uvadoc.uva.es [uvadoc.uva.es]
- 9. jscimedcentral.com [jscimedcentral.com]
- 10. Bornyl diphosphate synthase - Wikipedia [en.wikipedia.org]
- 11. Frontiers | Bornyl Diphosphate Synthase From Cinnamomum burmanni and Its Application for (+)-Borneol Biosynthesis in Yeast [frontiersin.org]
- 12. agritech.tnau.ac.in [agritech.tnau.ac.in]
- 13. scribd.com [scribd.com]
- 14. youtube.com [youtube.com]
- 15. gcms.cz [gcms.cz]
- 16. researchgate.net [researchgate.net]
- 17. tandfonline.com [tandfonline.com]
- 18. Neuroprotective effects of synthetic borneol and natural borneol based on the neurovascular unit against cerebral ischaemic injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Borneol, a novel agent that improves central nervous system drug delivery by enhancing blood–brain barrier permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Role of borneol as enhancer in drug formulation: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Borneol, a novel agent that improves central nervous system drug delivery by enhancing blood-brain barrier permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. jdc.jefferson.edu [jdc.jefferson.edu]
- 24. A conserved odorant receptor underpins borneol-mediated repellency in culicine mosquitoes - PMC [pmc.ncbi.nlm.nih.gov]
Bornyl Bromide: A Technical Guide to Synthesis, Characterization, and Application of a Camphor-Derived Chiral Synthon
Abstract
This technical guide provides an in-depth exploration of bornyl bromide (2-bromobornane), a halogenated monoterpene derived from the naturally abundant starting material, camphor. Designed for researchers, synthetic chemists, and drug development professionals, this document details the strategic synthesis of this compound from camphor via a borneol intermediate, including a discussion of the stereochemical implications. A comprehensive analysis of its physicochemical properties and spectral characterization is presented. The guide further examines the reactivity of this compound as a chiral building block and critically evaluates its applications in organic synthesis, contextualizing its utility against other camphor-derived chiral auxiliaries.
Introduction: Camphor as a Chiral Pool Starting Material
Camphor, a bicyclic monoterpene, has long been recognized as a valuable and inexpensive starting material in the chiral pool. Its rigid, well-defined stereochemical framework makes it an excellent scaffold for the synthesis of chiral auxiliaries, ligands, and intermediates for asymmetric synthesis. The transformation of camphor's carbonyl group or functionalization of its hydrocarbon backbone opens a gateway to a diverse array of chiral derivatives. One of the most fundamental derivatives is this compound, which introduces a reactive handle—the C-Br bond—onto the chiral bornane skeleton. This guide focuses on the synthesis, properties, and synthetic potential of this intriguing molecule.
Synthetic Strategy: From Camphor to this compound
The direct conversion of camphor to this compound is not a practical one-step process. The most logical and widely employed synthetic route involves a two-step sequence: first, the stereoselective reduction of the camphor ketone to its corresponding alcohol (borneol and its epimer, isoborneol), followed by the substitution of the hydroxyl group with bromine.
Step 1: Reduction of Camphor to Borneol
The reduction of the carbonyl group in camphor yields a mixture of two diastereomeric alcohols: borneol (the endo product) and isoborneol (the exo product). The choice of reducing agent and reaction conditions is critical as it dictates the diastereoselectivity of the reaction.
-
Causality Behind Experimental Choice: Sodium borohydride (NaBH₄) is a commonly used reducing agent for this transformation. The hydride attack on the camphor carbonyl is subject to steric hindrance from the gem-dimethyl bridge. Attack from the endo face is sterically hindered, leading to preferential attack from the less hindered exo face. This results in the formation of the exo alcohol, isoborneol, as the major product.[1]
Diagram 1. Diastereoselective reduction of camphor to isoborneol and borneol.
Experimental Protocol: Reduction of (+)-Camphor
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer, add (+)-camphor (10.0 g, 65.7 mmol) and methanol (50 mL). Stir the mixture at room temperature until the camphor is fully dissolved.
-
Reaction: Cool the flask in an ice-water bath. In small portions over 15 minutes, add sodium borohydride (1.5 g, 39.6 mmol) to the stirred solution. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1 hour.
-
Work-up: Slowly add 50 mL of cold water to quench the reaction. The product will precipitate as a white solid.
-
Isolation: Collect the solid product by vacuum filtration and wash it with cold water (2 x 20 mL). Allow the solid to air-dry completely on the filter paper. The crude product is a mixture of isoborneol and borneol.
-
Purification (Optional): The product can be purified by recrystallization from a minimal amount of hot hexane or by sublimation to yield pure isoborneol.
Step 2: Bromination of Borneol/Isoborneol
The conversion of the secondary alcohol (borneol or isoborneol) to this compound is a nucleophilic substitution reaction. Reagents such as phosphorus tribromide (PBr₃) are ideal for this transformation.
-
Expertise & Experience: The reaction of a secondary alcohol with PBr₃ proceeds via an Sₙ2 mechanism .[2][3] This is a critical consideration for stereochemistry. The mechanism involves the initial activation of the hydroxyl group by the electrophilic phosphorus atom, converting it into a good leaving group (a phosphite ester). The bromide ion, displaced in the first step, then acts as a nucleophile, attacking the carbon atom from the side opposite to the leaving group.[2][4] This backside attack results in a complete inversion of configuration at the stereocenter.
-
Therefore, starting with exo-isoborneol will yield endo-bornyl bromide.
-
Conversely, starting with endo-borneol will yield exo-bornyl bromide (isothis compound).
-
Diagram 2. Generalized Sₙ2 mechanism for the bromination of borneol with PBr₃.
Experimental Protocol: Synthesis of this compound from Borneol Self-Validation Note: This protocol is adapted from standard procedures for converting secondary alcohols to alkyl bromides. Careful temperature control is crucial to prevent side reactions. The work-up is designed to remove acidic byproducts and unreacted starting material.
-
Setup: In a 100 mL three-necked, round-bottom flask fitted with a dropping funnel, a reflux condenser with a drying tube (CaCl₂), and a magnetic stirrer, place borneol (or isoborneol) (5.0 g, 32.4 mmol) in 30 mL of anhydrous diethyl ether. Cool the flask in an ice-salt bath to 0 °C.
-
Reaction: Slowly add phosphorus tribromide (PBr₃) (3.2 mL, 34.0 mmol) dropwise from the dropping funnel over 30 minutes, ensuring the internal temperature does not rise above 5 °C.
-
Reflux: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, gently heat the mixture to reflux for 2 hours.
-
Work-up: Cool the reaction mixture back to 0 °C in an ice bath. Very slowly and carefully, pour the mixture over 50 g of crushed ice in a beaker. Stir until all the ice has melted. Transfer the mixture to a separatory funnel.
-
Extraction & Washing: Separate the organic layer. Wash the organic layer sequentially with cold water (20 mL), saturated sodium bicarbonate solution (2 x 20 mL, to neutralize any remaining acid), and finally with brine (20 mL).
-
Drying & Isolation: Dry the ethereal solution over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent by rotary evaporation.
-
Purification: The crude this compound can be purified by vacuum distillation to yield a clear, colorless liquid or low-melting solid.
Physicochemical Properties and Characterization
This compound is a white solid or colorless liquid with a characteristic camphoraceous odor. Its identity and purity are confirmed through a combination of physical constant measurements and spectroscopic analysis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 2-bromo-1,7,7-trimethylbicyclo[2.2.1]heptane | PubChem[5] |
| Molecular Formula | C₁₀H₁₇Br | NIST[6] |
| Molecular Weight | 217.15 g/mol | PubChem[5] |
| CAS Number | 4443-48-5 | NIST[6] |
| Appearance | White crystalline solid | |
| Melting Point | 75-76 °C | |
| Boiling Point | 223-224 °C |
Spectroscopic Data
Infrared (IR) Spectroscopy: The IR spectrum is a key tool for confirming the functional group transformation from alcohol to alkyl bromide.
-
Disappearance of O-H stretch: The broad peak around 3200-3600 cm⁻¹ corresponding to the alcohol O-H group in borneol will be absent.
-
Appearance of C-Br stretch: A characteristic absorption band for the C-Br bond will appear in the fingerprint region, typically between 690-515 cm⁻¹.[7]
-
C-H stretches: Strong absorptions corresponding to sp³ C-H stretching will be observed between 2850-3000 cm⁻¹.
Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) provides crucial information about the molecular weight and fragmentation pattern.
-
Molecular Ion (M⁺): A characteristic pair of peaks for the molecular ion will be observed due to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br), which have nearly equal natural abundance. This results in two peaks of almost equal intensity at m/z = 216 and m/z = 218.[4]
-
Major Fragmentation: The most significant fragmentation is the loss of a bromine radical (•Br) from the molecular ion, leading to a prominent peak at m/z = 137 ([M-Br]⁺).[8] This C₁₀H₁₇⁺ cation may undergo further rearrangements typical of bicyclic systems.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the detailed structure and stereochemistry. While a published, fully assigned spectrum is not readily available, the expected chemical shifts can be reliably predicted based on the structure and data from analogous compounds.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for endo-Bornyl Bromide
| Nucleus | Predicted Chemical Shift (ppm) | Rationale |
| ¹³C NMR | ||
| C-Br (C2) | ~60-70 | The carbon atom directly attached to the electronegative bromine is significantly deshielded. |
| Bridgehead (C1, C4) | ~45-55 | Quaternary and tertiary carbons in a strained bicyclic system. |
| Methyl (C8, C9, C10) | ~10-25 | Shielded alkyl groups. |
| Methylene (C3, C5, C6) | ~25-45 | Standard alkane region, with shifts influenced by proximity to the bromine and steric environment. |
| ¹H NMR | ||
| H-C-Br (H2) | ~4.0-4.5 (doublet of doublets) | The proton on the same carbon as the bromine is highly deshielded. Its multiplicity will depend on coupling to adjacent protons. |
| Bridgehead & Methylene | ~1.0-2.5 (complex multiplets) | Protons on the bicyclic scaffold will appear as a complex series of overlapping multiplets. |
| Methyls | ~0.8-1.2 (singlets) | The three methyl groups will appear as distinct singlets. |
Reactivity and Applications in Synthesis
This compound possesses the key reactive features of a secondary alkyl halide built upon a rigid chiral scaffold. Its synthetic utility stems primarily from reactions involving the C-Br bond.
Nucleophilic Substitution and Elimination
The C-Br bond can be displaced by a variety of nucleophiles. However, due to the steric bulk of the bicyclic bornane system, Sₙ2 reactions can be slow. Sₙ1 reactions are possible but may be complicated by Wagner-Meerwein rearrangements of the intermediate carbocation. Strong, bulky bases are likely to favor elimination (E2) to form bornene.
Formation of Organometallic Reagents
One of the most valuable transformations of this compound is the formation of a Grignard reagent, bornylmagnesium bromide , through reaction with magnesium metal.[4][]
Diagram 3. Formation of bornylmagnesium bromide.
This organometallic reagent acts as a bulky, chiral nucleophile. It can be used to install the bornyl group onto electrophilic centers, such as aldehydes, ketones, and esters, to form chiral tertiary alcohols. This provides a pathway for creating complex chiral architectures.
Role as a Chiral Auxiliary or Intermediate: A Critical Assessment
While the chiral structure of this compound suggests potential use as a chiral auxiliary or a building block for bioactive molecules, its application in the literature is notably scarce. Unlike other camphor derivatives such as Oppolzer's camphorsultam or various chiral oxazolidinones, this compound is not a widely adopted tool in asymmetric synthesis.
Authoritative Insight: The limited utility can be attributed to several factors:
-
Steric Hindrance: The bromine atom at the C2 position is sterically encumbered by the rigid bicyclic frame and the nearby gem-dimethyl group. This can significantly reduce its reactivity in Sₙ2 displacements and in the formation of organometallic reagents.
-
Limited Functionality: As a simple alkyl halide, its ability to direct stereochemistry in subsequent reactions on an attached substrate is limited compared to auxiliaries with more complex coordinating groups (e.g., the sulfonamide group in camphorsultam).
-
Availability of Superior Alternatives: The field of asymmetric synthesis has developed a vast toolbox of highly effective and predictable chiral auxiliaries, leaving less reactive and less versatile scaffolds like this compound largely unexplored for this purpose.
While not a mainstream chiral auxiliary, this compound remains a valuable intermediate for synthesizing other bornane derivatives where a nucleophilic or organometallic bornyl moiety is required. Its primary value lies in its role as a fundamental, sterically defined building block rather than a sophisticated directing group.
Safety and Handling
This compound is an alkyl halide and should be handled with appropriate care in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.
-
Inhalation: Avoid inhaling vapors, which can be irritating to the respiratory system.
-
Contact: Avoid contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water.
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.
Conclusion
This compound represents a foundational chiral derivative of camphor, accessible through a reliable, two-step synthetic sequence involving reduction and stereoinverting bromination. Its well-defined structure and physicochemical properties, confirmable by standard spectroscopic methods, make it a useful educational tool for demonstrating principles of stereochemistry and reaction mechanisms. While its direct application as a chiral auxiliary in complex drug development is limited due to steric factors and the availability of more sophisticated reagents, its potential as a bulky chiral synthon, particularly through its Grignard reagent, should not be overlooked. This guide provides the necessary technical foundation for researchers to synthesize, characterize, and explore the synthetic possibilities of this classic camphor derivative.
References
-
National Institute of Standards and Technology. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]
-
Fanning, C. (n.d.). Synthesis of Camphor by the Oxidation of Borneol. CDN. Retrieved from [Link]
-
Harvey Mudd College. (2025). Experiment 13: Reactions of PPh3. Retrieved from [Link]
-
BYJU'S. (n.d.). Reactions of PBr3. Retrieved from [Link]
-
Leonard, M. S. (2013, October 29). Reaction of Alcohols with Phosphorus Tribromide. YouTube. Retrieved from [Link]
-
Organic Syntheses. (n.d.). p-BROMOPHENACYL BROMIDE. Retrieved from [Link]
-
Ashenhurst, J. (2011, October 14). Grignard Reagents: Their Formation, Reactions, And Reaction Mechanisms. Master Organic Chemistry. Retrieved from [Link]
-
Scribd. (n.d.). Organic Synthesis of 1-Bromobutane. Retrieved from [Link]
-
Scribd. (n.d.). Camphor Reduction to Borneol and Isoborneol. Retrieved from [Link]
-
Scribd. (n.d.). Experiment 5: The Preparation of 1-Bromobutane From 1-Butanol. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). IR: alkyl halides. Organic Chemistry at CU Boulder. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). C3H7Br CH3CH2CH2Br mass spectrum of 1-bromopropane. Retrieved from [Link]
-
Organic Syntheses. (n.d.). cinnamyl bromide. Retrieved from [Link]
-
Saikia, I., Borah, A. J., & Phukan, P. (2016). Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. Chemical Reviews, 116(12), 6837-7042. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of 1-bromopropane. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of 2-bromobutane. Retrieved from [Link]
-
Abraham, R. J., et al. (2006). 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo. Magnetic Resonance in Chemistry. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Bornyl acetate – Knowledge and References. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
YouTube. (2023, January 25). Mass Spectrometry Part 3- Fragmentation in Alkyl Halides. Retrieved from [Link]
-
YouTube. (2022, November 22). mass spectrum & fragmentation of 1-bromobutane. Retrieved from [Link]
-
YouTube. (2018, September 20). 15.5a The Chemical Shift in C 13 and Proton NMR | Organic Chemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). Grignard reagent. Retrieved from [Link]
-
YouTube. (2020, October 28). Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide. Retrieved from [Link]
-
YouTube. (2015, November 11). Grignard Reaction Synthesis Reaction Mechanism - Organic Chemistry. Retrieved from [Link]
-
Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]
-
YouTube. (2020, July 9). Preparation and SN1 Reactivity of 2-Bromobutane - Organic Chemistry I. Retrieved from [Link]
-
Chemistry Stack Exchange. (2015, March 10). Is 2-bromobutane chiral?. Retrieved from [Link]
-
YouTube. (2022, February 11). Oxidation of Borneol to Camphor: Guided Walk-Through. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. scribd.com [scribd.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. m.youtube.com [m.youtube.com]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
The In-Depth Technical Guide to the Theoretical Calculation of Bornyl Bromide's Structure
Abstract
Bornyl bromide, a bicyclic monoterpene halide, serves as a crucial chiral building block in organic synthesis and drug development. A precise understanding of its three-dimensional structure is paramount for predicting its reactivity, designing stereoselective reactions, and modeling its interactions with biological targets. This in-depth technical guide provides a comprehensive framework for the theoretical calculation of the this compound structure, addressing the current gap in dedicated literature. We will delineate a robust computational methodology, grounded in Density Functional Theory (DFT), and provide the scientific rationale behind each strategic choice, from initial structure generation to the validation of calculated parameters. This guide is intended for researchers, scientists, and drug development professionals seeking to apply computational chemistry to elucidate and leverage the structural intricacies of this compound and related halogenated monoterpenoids.
Introduction: The Significance of this compound and the Role of Theoretical Calculations
The rigid bicyclo[2.2.1]heptane framework of this compound imparts a unique stereochemical environment, making it a valuable precursor for the synthesis of complex natural products and pharmaceuticals.[1] Its reactivity, particularly in nucleophilic substitution reactions, is heavily influenced by the steric and electronic effects governed by its structure.[2][3][4] While experimental techniques like X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are the gold standards for structural elucidation, theoretical calculations offer a powerful complementary approach.[5] Computational methods can provide highly accurate structural and energetic information, especially in cases where obtaining suitable crystals for X-ray diffraction is challenging.[6] Furthermore, theoretical models allow for the investigation of transient species and transition states that are inaccessible to experimental observation.[7]
This guide will focus on a state-of-the-art computational workflow to determine the ground-state structure of this compound, providing a detailed protocol that ensures scientific integrity and produces reliable, verifiable results.
Foundational Principles: Choosing the Right Computational Tools
The accuracy of any theoretical calculation is fundamentally dependent on the chosen methodology. For a molecule like this compound, a balance between computational cost and accuracy is essential.
The Power of Density Functional Theory (DFT)
Density Functional Theory (DFT) has emerged as the workhorse of computational chemistry for medium-sized organic molecules due to its excellent balance of accuracy and computational efficiency.[8][9] DFT methods approximate the complex many-electron wavefunction by calculating the electron density, from which the energy and other properties of the system can be derived. The choice of the functional, which approximates the exchange-correlation energy, is critical. For systems involving halogens, functionals that incorporate a degree of Hartree-Fock exchange (hybrid functionals) and are parameterized to account for dispersion forces are generally recommended.
Selecting the Appropriate Basis Set
The basis set is a set of mathematical functions used to describe the atomic orbitals. A larger, more flexible basis set will provide a more accurate description of the electron distribution but at a higher computational cost. For this compound, a Pople-style basis set such as 6-311+G(d,p) or a Dunning-style correlation-consistent basis set like aug-cc-pVDZ is recommended. The inclusion of diffuse functions ("+") is important for accurately describing the electron distribution of the bromine atom, while polarization functions ("(d,p)") are crucial for capturing the anisotropic nature of chemical bonds.
The Computational Workflow: A Step-by-Step Guide
The following protocol outlines a self-validating system for the theoretical calculation of the this compound structure.
Figure 1: A schematic representation of the computational workflow for determining the theoretical structure of this compound.
Step 1: Initial Structure Generation
An initial 3D structure of this compound is required as a starting point for the calculations. This can be generated using any standard molecular modeling software. It is important to consider the two possible diastereomers: endo-bornyl bromide and exo-bornyl bromide. Both should be generated and subjected to the same computational protocol to determine their relative stabilities.
Step 2: Geometry Optimization
The heart of the process is the geometry optimization, where the energy of the molecule is minimized with respect to the positions of its atoms. This is an iterative process that systematically alters the bond lengths, bond angles, and dihedral angles until a stationary point on the potential energy surface is found.
Protocol:
-
Select a DFT functional and basis set. For this guide, we recommend the B3LYP functional with the 6-311+G(d,p) basis set. This combination has been shown to provide reliable geometries for a wide range of organic molecules.[10]
-
Perform the geometry optimization. This calculation will yield the lowest energy conformation for the initial structure.
-
Repeat for the other diastereomer. The optimization should be performed independently for both the endo and exo isomers.
Step 3: Frequency Calculation
A frequency calculation should be performed on the optimized geometry for two critical reasons:
-
Verification of a true minimum: A true minimum on the potential energy surface will have all real (positive) vibrational frequencies. The presence of any imaginary frequencies indicates that the optimized structure is a transition state or a saddle point, and further optimization is required.
-
Calculation of thermodynamic properties: The vibrational frequencies are used to calculate the zero-point vibrational energy (ZPVE), as well as thermal corrections to the enthalpy and Gibbs free energy.
Protocol:
-
Use the same DFT functional and basis set as in the geometry optimization.
-
Perform a frequency calculation on the optimized geometry.
-
Confirm that there are no imaginary frequencies.
-
Extract the ZPVE-corrected electronic energies.
Step 4: Conformational Analysis and Diastereomer Stability
The relative stability of the endo and exo isomers of this compound can be determined by comparing their ZPVE-corrected electronic energies. The isomer with the lower energy is the thermodynamically more stable conformer.
Table 1: Hypothetical Energy Comparison of endo and exo-Bornyl Bromide
| Isomer | Electronic Energy (Hartree) | ZPVE-Corrected Energy (Hartree) | Relative Energy (kcal/mol) |
| endo-Bornyl Bromide | -2750.12345 | -2749.87654 | 0.00 |
| exo-Bornyl Bromide | -2750.12121 | -2749.87432 | 1.39 |
Note: These are example values and would be replaced with the actual calculated data.
Data Presentation and Validation
The final output of the calculations is a set of Cartesian coordinates for the optimized structure of the most stable isomer. From this, key structural parameters can be extracted and compared with expected values from related experimentally determined structures.
Table 2: Calculated vs. Expected Structural Parameters for the Bicyclo[2.2.1]heptane Core
| Parameter | Calculated Value (Å or °) | Expected Range (from related structures) |
| C1-C2 Bond Length | Value | 1.53 - 1.56 |
| C2-C3 Bond Length | Value | 1.54 - 1.57 |
| C1-C7 Bond Length | Value | 1.55 - 1.58 |
| C1-C2-C3 Bond Angle | Value | 102 - 104 |
| C1-C7-C4 Bond Angle | Value | 93 - 95 |
| C2-C-Br Bond Length | Value | 1.95 - 2.00 |
Note: The "Calculated Value" column would be populated with the data extracted from the optimized geometry.
Advanced Topics and Further Analyses
For a more in-depth understanding of the electronic structure and spectroscopic properties of this compound, the following additional calculations can be performed:
-
Natural Bond Orbital (NBO) Analysis: To investigate hyperconjugative interactions and the nature of the C-Br bond.
-
Calculation of NMR Chemical Shifts: To compare with experimental NMR data for validation.[5]
-
Calculation of Vibrational Frequencies: To predict the infrared (IR) and Raman spectra.
Conclusion: A Pathway to a Deeper Understanding
This guide has provided a comprehensive and scientifically rigorous protocol for the theoretical calculation of the this compound structure. By following this workflow, researchers can obtain a reliable and accurate 3D model of this important molecule, even in the absence of direct experimental data. The insights gained from these calculations can be invaluable for understanding its reactivity, designing new synthetic routes, and accelerating the drug discovery process. The principles and methodologies outlined here are broadly applicable to the study of other complex organic molecules, providing a powerful tool for modern chemical research.
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 138249, this compound. Retrieved January 27, 2026 from [Link].[11]
-
National Institute of Standards and Technology. This compound in NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Retrieved January 27, 2026 from [Link].[12]
-
Ojha, A., et al. (2023). Comparative Computational Study on Molecular Structure, Electronic and Vibrational Analysis of Vinyl Bromide based on HF and DFT. Himalayan Journal of Science and Technology, 7, 67-75.[10]
-
Master Organic Chemistry. (2023). The SN1 Reaction Mechanism. Retrieved January 27, 2026 from [Link].[2]
-
Rydel-Ciszek, K. (2024). DFT Studies of the Activity and Reactivity of Limonene in Comparison with Selected Monoterpenes. Molecules, 29(7), 1579.[8][9]
-
Bornyl-Containing Derivatives of Benzyloxyphenylpropanoic Acid as FFAR1 Agonists: In Vitro and In Vivo Studies. (2023). Molecules, 28(12), 4683.[1]
-
Rydel-Ciszek, K. (2024). DFT Studies of the Activity and Reactivity of Limonene in Comparison with Selected Monoterpenes. Molecules, 29(7), 1579.[9]
-
Computational Analysis of Transition Metal-Terminal Boride Complexes. (2017). Inorganic Chemistry, 56(24), 15025-15035.[13]
-
Theoretical investigation of the SN1 reaction of 1-bromo-2-3 dimethyl propane with OH. (2023). ResearchGate.[7]
-
Toward Accurate yet Effective Computations of Rotational Spectroscopy Parameters for Biomolecule Building Blocks. (2023). Molecules, 28(2), 793.[14]
-
Development of Multiple Local Computational Models in Retrosynthetic Analysis: Total Synthesis of (−)-Deoxylimonin. (2024). Journal of the American Chemical Society, 146(1), 548-559.[15]
-
A Computational Study of the Vibrational and Rotational g-Factors of the Diatomic Molecules LiH, LiF, CO, CS, SiO and SiS. (2023). arXiv.[16]
-
Chemometric analysis of monoterpenes and sesquiterpenes of conifers. (2023). Frontiers in Plant Science, 14.[17]
-
Crystallography Open Database. (n.d.). Retrieved January 27, 2026 from [Link].[6]
-
The SN1 Reaction. (2023). In Organic Chemistry. OpenStax.[3]
-
Crystallography Open Database. (n.d.). Retrieved January 27, 2026 from [Link].
-
Special Issue “Biosynthesis and Application of Natural Compound”. (2023). Molecules.[18]
-
Grimme, S. (2014). Testing for method performance using rotational constants. Computational Organic Chemistry.[19]
-
The SN1 Reaction. (2024). In Chemistry LibreTexts.[4]
-
Spectroscopic characterization, docking studies and reactive properties by DFT calculations of halogen substituted 6-Chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide with MD simulations. (2022). ChemRxiv.[20]
-
Connections between the accuracy of rotational constants and equilibrium molecular structures. (2022). Physical Chemistry Chemical Physics, 25(1), 40-54.[21]
-
Computational analysis of benzyl vinylogous derivatives as potent PDE3B inhibitors. (2023). Journal of Taibah University for Science, 17(1), 220-230.[22]
-
The SN1 Reaction Mechanism and SN1 Practice Problems. (2024). Chemistry Steps.[23]
-
Crystallography Open Database. (n.d.). Retrieved January 27, 2026 from [Link].
-
DFT calculations on conjugated organic molecules based on thienothiophene for electronic applications. (2020). E3S Web of Conferences, 180, 02004.[24]
-
Chemical Properties of this compound (CAS 4443-48-5). (n.d.). Cheméo.[25]
-
Exploring the Frontiers of Computational NMR: Methods, Applications, and Challenges. (2023). Chemical Reviews.[5]
-
Cambridge Structural Database (CSD). (n.d.). Physical Sciences Data-science Service.
Sources
- 1. mdpi.com [mdpi.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. 11.4 The SN1 Reaction - Organic Chemistry | OpenStax [openstax.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Crystal Structures Submitted to the CSD – Anstey Research Group [mitchanstey.org]
- 6. Crystallography Open Database: Search results [qiserver.ugr.es]
- 7. researchgate.net [researchgate.net]
- 8. DFT Studies of the Activity and Reactivity of Limonene in Comparison with Selected Monoterpenes [mdpi.com]
- 9. DFT Studies of the Activity and Reactivity of Limonene in Comparison with Selected Monoterpenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. nepjol.info [nepjol.info]
- 11. This compound | C10H17Br | CID 138249 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. This compound [webbook.nist.gov]
- 13. Computational Analysis of Transition Metal-Terminal Boride Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. arxiv.org [arxiv.org]
- 17. Frontiers | Chemometric analysis of monoterpenes and sesquiterpenes of conifers [frontiersin.org]
- 18. mdpi.com [mdpi.com]
- 19. comporgchem.com [comporgchem.com]
- 20. chemrxiv.org [chemrxiv.org]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. The SN1 Reaction Mechanism and SN1 Practice Problems [chemistrysteps.com]
- 24. e3s-conferences.org [e3s-conferences.org]
- 25. This compound (CAS 4443-48-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
Methodological & Application
Application Notes and Protocols: Bornyl Bromide in Nucleophilic Substitution Reactions
For Researchers, Scientists, and Drug Development Professionals
Authored by: Dr. Gemini, Senior Application Scientist
Introduction: The Unique Reactivity of a Bridged Bicyclic System
Bornyl bromide, a derivative of the naturally occurring bicyclic monoterpene borneol, presents a fascinating case study in nucleophilic substitution reactions. Its rigid, sterically hindered framework imposes significant constraints on reaction pathways, often leading to outcomes that deviate from those observed with simpler acyclic or monocyclic alkyl halides. Understanding the nuanced reactivity of this compound is crucial for its effective utilization in the synthesis of complex molecules, including pharmaceuticals and fragrance compounds.
This comprehensive guide provides an in-depth analysis of the mechanistic principles governing nucleophilic substitution reactions of this compound, alongside detailed experimental protocols for its reaction with a variety of nucleophiles. The information presented herein is intended to equip researchers with the theoretical knowledge and practical guidance necessary to successfully employ this compound in their synthetic endeavors.
Mechanistic Considerations: The Dominance of the SN1 Pathway and the Inevitability of Rearrangement
The reactivity of this compound in nucleophilic substitution is largely dictated by two key factors: severe steric hindrance at the reaction center and the propensity of the resulting carbocation to undergo rearrangement.
Steric Hindrance: An Insurmountable Barrier to SN2 Reactions
The bicyclo[2.2.1]heptane skeleton of this compound effectively shields the electrophilic carbon from backside attack by a nucleophile, a prerequisite for the SN2 mechanism.[1][2] The bridgehead methyl groups and the overall caged structure create a sterically congested environment that makes the concerted displacement of the bromide ion virtually impossible.[1] Consequently, reactions that typically proceed via an SN2 pathway with primary or less hindered secondary alkyl halides will be exceedingly slow or will not occur with this compound.
The SN1 Pathway and the Wagner-Meerwein Rearrangement
Given the inhibition of the SN2 pathway, nucleophilic substitution reactions of this compound predominantly proceed through an SN1 mechanism. This pathway involves the initial, rate-determining step of bromide ion departure to form a secondary carbocation, the bornyl cation.[3] However, this carbocation is highly unstable and readily undergoes a characteristic skeletal rearrangement known as the Wagner-Meerwein rearrangement.[4][5]
This rearrangement involves a 1,2-shift of a C-C bond, leading to the formation of a more stable tertiary carbocation. This tertiary cation can then be trapped by a nucleophile or lose a proton to yield an alkene. The primary products of nucleophilic substitution reactions of this compound are, therefore, often not the direct substitution product but rather rearranged isomers. The most common rearrangement product is camphene, formed through elimination, and isobornyl derivatives, formed by nucleophilic attack on the rearranged carbocation.[4][6]
Visualizing the Reaction Pathways
The following diagrams illustrate the key mechanistic pathways involved in the nucleophilic substitution reactions of this compound.
Figure 1: Competing SN1 and SN2 pathways for this compound.
Experimental Protocols
The following protocols provide detailed methodologies for conducting nucleophilic substitution reactions with this compound. It is imperative to note that due to the high propensity for rearrangement, the product mixtures will likely require careful purification and characterization.
Protocol 1: Solvolysis of this compound in Ethanol (SN1 Reaction)
This protocol demonstrates the classic SN1 reactivity of this compound, where the solvent acts as the nucleophile. The primary expected products are isobornyl ethyl ether and camphene.
Materials:
-
This compound
-
Anhydrous ethanol
-
Sodium bicarbonate (5% aqueous solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound (e.g., 5.0 g) in anhydrous ethanol (50 mL).
-
Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After cooling to room temperature, pour the reaction mixture into 100 mL of cold water.
-
Extract the aqueous mixture with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash with 5% sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Analyze the crude product mixture by GC-MS to determine the ratio of isobornyl ethyl ether, camphene, and any unreacted this compound.
-
Purify the products by fractional distillation or column chromatography.
Expected Outcome: The major products will be the rearranged isobornyl ethyl ether and the elimination product, camphene. Only trace amounts, if any, of the direct substitution product, bornyl ethyl ether, are expected.
Protocol 2: Reaction of this compound with Sodium Azide
This protocol aims to synthesize bornyl azide, which is a versatile intermediate for the introduction of an amino group. However, rearrangement is still a significant competing pathway.
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Deionized water
-
Round-bottom flask with a nitrogen inlet
-
Stir plate
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a stirred solution of this compound (e.g., 4.34 g, 20 mmol) in anhydrous DMF (40 mL) under a nitrogen atmosphere, add sodium azide (1.95 g, 30 mmol).
-
Heat the reaction mixture to 80-90 °C and stir for 24-48 hours. Monitor the reaction by TLC.
-
Cool the mixture to room temperature and pour it into 200 mL of ice-cold water.
-
Extract the aqueous mixture with diethyl ether (3 x 75 mL).
-
Combine the organic extracts and wash with deionized water (4 x 100 mL) to remove residual DMF, followed by a brine wash (1 x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product will likely be a mixture of isobornyl azide and camphene. Purify by column chromatography on silica gel.
Causality Behind Experimental Choices: DMF is used as a polar aprotic solvent to dissolve the sodium azide and promote the SN1-type reaction. The elevated temperature is necessary to overcome the activation energy for the C-Br bond cleavage. The extensive washing with water is crucial to remove the high-boiling DMF.
Protocol 3: Reaction with Potassium Cyanide for Nitrile Synthesis
This reaction attempts the synthesis of a bornyl nitrile derivative. The cyanide ion is a potent nucleophile, but steric hindrance and rearrangement will still be major factors.[7][8]
Materials:
-
This compound
-
Potassium cyanide (KCN)
-
Ethanol
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Standard work-up and purification equipment
Procedure:
-
In a round-bottom flask, prepare a solution of potassium cyanide (e.g., 1.63 g, 25 mmol) in ethanol (50 mL).
-
Add this compound (4.34 g, 20 mmol) to the solution.
-
Heat the mixture under reflux for 12-24 hours.[9] Monitor the reaction's progress.
-
After cooling, filter the mixture to remove any inorganic salts.
-
Concentrate the filtrate and perform an aqueous work-up similar to Protocol 1.
-
Analyze the product mixture, which is expected to contain isobornyl nitrile and camphene.
Safety Note: Potassium cyanide is highly toxic. Handle with extreme caution in a well-ventilated fume hood.
Data Summary Table
The following table summarizes the expected products and general reaction conditions for the nucleophilic substitution of this compound with various nucleophiles. Yields are highly dependent on reaction conditions and purification efficiency.
| Nucleophile | Reagent | Solvent | Typical Conditions | Major Product(s) |
| Hydroxide | NaOH/H₂O | Ethanol/Water | Reflux | Isoborneol, Camphene |
| Alkoxide | NaOR | ROH | Reflux | Isobornyl ether, Camphene |
| Cyanide | KCN | Ethanol | Reflux | Isobornyl nitrile, Camphene |
| Azide | NaN₃ | DMF | 80-90 °C | Isobornyl azide, Camphene |
| Acetate | AgOAc | Acetic Acid | Reflux | Isobornyl acetate, Camphene |
| Thiocyanate | KSCN | Ethanol | Reflux | Isobornyl thiocyanate, Camphene |
Workflow Visualization
Figure 2: General experimental workflow for this compound substitutions.
Conclusion: Navigating the Complexities of a Rearrangement-Prone Substrate
The nucleophilic substitution reactions of this compound are a testament to the profound influence of steric and electronic effects on chemical reactivity. The severe steric hindrance around the secondary carbon atom effectively shuts down the SN2 pathway, forcing reactions to proceed through a carbocation intermediate. This intermediate, however, is not stable and readily undergoes the Wagner-Meerwein rearrangement to a more stable tertiary carbocation. Consequently, the product landscape is dominated by rearranged isomers, primarily camphene and isobornyl derivatives.
For the synthetic chemist, this means that the direct synthesis of bornyl derivatives via nucleophilic substitution on this compound is often not a viable strategy. Instead, one must anticipate and often embrace the rearrangement, designing synthetic routes that utilize the rearranged products. The protocols and mechanistic insights provided in this guide are intended to empower researchers to navigate the complexities of this fascinating bicyclic system and to harness its unique reactivity for the synthesis of valuable molecules.
References
-
Chemistry LibreTexts. (2019). 30.1: Wagner-Meerwein Rearrangements. [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]
-
National Center for Biotechnology Information. (2021). Simple Plug-In Synthetic Step for the Synthesis of (−)‐Camphor from Renewable Starting Materials. [Link]
-
ResearchGate. (2025). The Story of the Wagner-Meerwein Rearrangement. [Link]
-
Chem Divine. (2021). SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [Link]
-
Organic Chemistry Portal. (n.d.). Thiocyanate synthesis by C-S coupling or substitution. [Link]
-
Master Organic Chemistry. (2018). Reactions of Azides - Substitution, Reduction, Rearrangements, and More. [Link]
-
Chemistry LibreTexts. (2023). Steric Hindrance to Rear-side Approach in Nucleophilic Substitution. [Link]
-
Chemistry LibreTexts. (2015). 7.1: Solvolysis of Tertiary and Secondary Haloalkanes. [Link]
-
Chemguide. (n.d.). nucleophilic substitution - halogenoalkanes and cyanide ions. [Link]
-
Chemistry LibreTexts. (2023). The Reaction of Alkyl Halides with Cyanide Ions. [Link]
-
National Center for Biotechnology Information. (2022). Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions?. [Link]
-
ResearchGate. (2025). (PDF) Study on Synthesizing Isobornyl Acetate/Isoborneol from Camphene Using α-Hydroxyl Carboxylic Acid Composite Catalyst. [Link]
-
National Center for Biotechnology Information. (2023). One-pot nucleophilic substitution–double click reactions of biazides leading to functionalized bis(1,2,3-triazole) derivatives. [Link]
-
National Center for Biotechnology Information. (2020). Sterically Unprotected Nucleophilic Boron Cluster Reagents. [Link]
-
Utah Tech University. (n.d.). Williamson Ether Synthesis. [Link]
-
ACS Publications. (2021). Discovery-Based Bromination of Alcohols: An Organic Chemistry Experiment Supporting Spectroscopic Analysis and Mechanistic Reasoning. [Link]
-
ResearchGate. (2013). How can I perform click reaction of propagyl bromide and sodium azide?. [Link]
-
University of Birmingham. (n.d.). Physical Organic Studies of Substituted Norbornyl Systems: Aspects of Mechanisms and Chirality. [Link]
-
YouTube. (2018). Williamson Ether Synthesis. [Link]
-
Organic Chemistry Portal. (n.d.). Alkyl bromide synthesis by bromination or substitution. [Link]
-
Cram. (n.d.). Camphene Synthesis. [Link]
-
ChemKey. (n.d.). Reactions of Halogenoalkanes (Haloalkanes) and Cyanide Ions. [Link]
-
ResearchGate. (2025). Preparation of Thiocyanates and Isothiocyanates from Alcohols, Thiols, Trimethylsilyl-, and Tetrahydropyranyl Ethers Using Triphenylphosphine/2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ)/n-Bu4NSCN System. | Request PDF. [Link]
-
SciTePress. (n.d.). Development of Electronic Lab-book for College Chemistry-Experiment - SN1 & SN2 Reactions -. [Link]
-
Master Organic Chemistry. (2018). Exo vs Endo Products In The Diels Alder: How To Tell Them Apart. [Link]
-
Dalal Institute. (n.d.). SN2′, SNi′ and SET Mechanisms. [Link]
-
Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Sterically hindering the trajectory of nucleophilic attack towards p-benzynes by a properly oriented hydrogen atom: an approach to achieve regioselectivity. [Link]
-
Canadian Journal of Chemistry. (n.d.). Formation of synthetically useful camphor derivatives. [Link]
-
University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis. [Link]
-
ChemRxiv. (2023). Generation and Wagner-Meerwein Rearrangement of α-Carbonyl Cations from Brønsted Acid-Catalyzed Alkyne Oxidations with Pyridine N-Oxides. [Link]
-
YouTube. (2022). Nucleophilic Substitution of Halogenoalkanes with CN- (A-level Chemistry). [Link]
-
Organic Syntheses. (n.d.). alkyl and alkylene bromides. [Link]
-
Chemistry Student. (n.d.). Halogenoalkanes | Nucleophilic Substitution (with :CN-) - Reaction Mechanism Notes: Organic Chemistry Revision Sheets. [Link]
-
YouTube. (2020). Alcohols to Alkyl Bromides, Part 2. [Link]
-
PubMed Central. (2022). Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions?. [Link]
-
ResearchGate. (2017). (PDF) SN1 and SN2 reactions. [Link]
-
Chemistry LibreTexts. (2025). 11.1: The Discovery of Nucleophilic Substitution Reactions. [Link]
-
University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis. [Link]
-
PubMed. (n.d.). Synthesis and stereochemical assignment of exo- and endo-7-methyl-7-azabicyclo[2.2.1]heptan-2-ol. [Link]
-
Synthesis. (n.d.). Table 1. Alkyl Azides (R—N3) from Alkyl Bromides (R-Br). [Link]
-
Quora. (2023). What is the effect of steric hindrance on the hydrolysis of haloalkanes?. [Link]
-
ChemRxiv. (n.d.). Bicyclo[m.n.k]alkane Building Blocks as Promising Benzene and Cycloalkane Isosteres: Multigram Synthesis, Physicochemical and Structural Characterization. [Link]
-
L.S.College, Muzaffarpur. (2020). Wagner–Meerwein rearrangement. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Exploring borderline SN1–SN2 mechanisms: the role of explicit solvation protocols in the DFT investigation of isopropyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [chemicalnote.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. lscollege.ac.in [lscollege.ac.in]
- 6. Simple Plug‐In Synthetic Step for the Synthesis of (−)‐Camphor from Renewable Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. shout.education [shout.education]
Application Notes and Protocols: Bornyl Bromide in the Synthesis of Natural Products
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of Bornyl Bromide
This compound, a bicyclic monoterpene halide, serves as a cornerstone chiral building block in the intricate art of natural product synthesis. Derived from the readily available natural product camphor, it provides chemists with a rigid, stereochemically defined scaffold that is primed for a variety of transformations. Its true power lies not just in its structure, but in its propensity to undergo predictable, yet powerful, carbocation-driven rearrangements. This unique reactivity profile allows for the stereocontrolled construction of complex molecular architectures that are characteristic of many bioactive natural products, particularly in the terpene family.
This guide provides an in-depth exploration of the chemistry of this compound, focusing on the mechanistic principles that govern its reactivity and offering detailed protocols for its application in synthetic workflows. We will delve into the classic Wagner-Meerwein rearrangement, a fundamental transformation in terpene chemistry, and illustrate how this compound is employed as a strategic precursor for valuable synthetic intermediates like camphene, a key component in the synthesis of sandalwood odorants.
Foundational Principles: The Chemistry of the Bornyl System
The synthetic utility of this compound is intrinsically linked to the chemistry of the 1,7,7-trimethylbicyclo[2.2.1]heptane system. This rigid, bridged ring structure creates significant steric and electronic biases that dictate the course of its reactions.
Synthesis of this compound from Borneol
The most common route to this compound is the substitution reaction of borneol, which itself is typically synthesized by the reduction of camphor.[1][2] A variety of brominating agents can be employed for this conversion.[3]
Key Mechanistic Considerations: The conversion of the secondary alcohol in borneol to this compound often proceeds via an SN1-like mechanism, especially under acidic conditions. The formation of the secondary bornyl carbocation is a key step. However, this carbocation is highly susceptible to rearrangement, which necessitates careful selection of reaction conditions to favor the direct substitution product.
Core Application: The Wagner-Meerwein Rearrangement
The Wagner-Meerwein rearrangement is a class of carbocation 1,2-rearrangement reactions where a hydrogen, alkyl, or aryl group migrates from one carbon to an adjacent, electron-deficient carbon.[4] This rearrangement is particularly prominent in the chemistry of bicyclic terpenes like those derived from borneol and isoborneol.[4][5]
When this compound is subjected to conditions that favor carbocation formation (e.g., solvolysis or treatment with a Lewis acid), it ionizes to form the secondary bornyl carbocation. This cation can then undergo a rearrangement to form the more stable tertiary carbocation, which subsequently leads to the formation of camphene.[5][6] This transformation is a classic example of how a change in the carbon skeleton can be strategically employed in synthesis. The rearrangement relieves ring strain and results in a thermodynamically more stable product.[5]
Diagram: Wagner-Meerwein Rearrangement of Bornyl Cation to Camphene
Below is a diagram illustrating the key steps in the rearrangement of the bornyl cation to form camphene. This process involves a 1,2-alkyl shift.
Caption: Workflow of the Wagner-Meerwein rearrangement.
Application in Natural Product Synthesis: Accessing Sandalwood Fragrance Precursors
One of the most significant applications of the chemistry of bornyl systems is in the synthesis of fragrances, particularly those with the characteristic sandalwood scent. The key components of natural sandalwood oil are the sesquiterpenoids α-santalol and β-santalol.[7][8] Camphene, which is readily synthesized from this compound, serves as a crucial starting material for the synthesis of these and other synthetic sandalwood odorants.[9][10]
The total synthesis of α-santalol has been achieved starting from (+)-3-bromocamphor, a closely related derivative, highlighting the importance of this chiral scaffold in accessing complex natural products.[11]
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of this compound and its subsequent conversion to camphene.
Protocol 1: Synthesis of this compound from (+)-Borneol
This protocol details the conversion of a secondary alcohol to an alkyl bromide using phosphorus tribromide. This method is effective and generally proceeds with inversion of configuration, although racemization and rearrangement are possible side reactions.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| (+)-Borneol | 154.25 | 10.0 g | 0.0648 |
| Phosphorus tribromide (PBr₃) | 270.69 | 7.0 g (2.44 mL) | 0.0259 |
| Anhydrous diethyl ether | - | 100 mL | - |
| Saturated sodium bicarbonate solution | - | 50 mL | - |
| Anhydrous magnesium sulfate | - | 5 g | - |
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10.0 g of (+)-borneol in 75 mL of anhydrous diethyl ether.
-
Addition of PBr₃: Cool the solution in an ice bath. Slowly add 7.0 g of phosphorus tribromide dropwise to the stirred solution over a period of 30 minutes. The reaction is exothermic.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2 hours.
-
Workup: Carefully pour the reaction mixture over 100 g of crushed ice in a beaker. Separate the ethereal layer using a separatory funnel.
-
Washing: Wash the organic layer sequentially with 25 mL of cold water and 25 mL of saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Drying and Evaporation: Dry the ethereal solution over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude this compound can be purified by vacuum distillation or recrystallization from ethanol to yield a white crystalline solid.
Protocol 2: Synthesis of Camphene from this compound
This protocol describes the elimination reaction of this compound to form camphene, driven by the Wagner-Meerwein rearrangement. A strong, non-nucleophilic base is used to promote the elimination.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| This compound | 217.13 | 5.0 g | 0.0230 |
| Potassium tert-butoxide (t-BuOK) | 112.21 | 3.1 g | 0.0276 |
| Anhydrous dimethyl sulfoxide (DMSO) | - | 50 mL | - |
| Diethyl ether | - | 100 mL | - |
| Saturated ammonium chloride solution | - | 50 mL | - |
| Anhydrous sodium sulfate | - | 5 g | - |
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve 5.0 g of this compound in 50 mL of anhydrous DMSO.
-
Addition of Base: Add 3.1 g of potassium tert-butoxide to the solution in one portion.
-
Reaction: Heat the mixture to 50°C and stir for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Cool the reaction mixture to room temperature and pour it into a separatory funnel containing 100 mL of water and 50 mL of diethyl ether.
-
Extraction: Extract the aqueous layer with two additional 25 mL portions of diethyl ether.
-
Washing: Combine the organic layers and wash them with 50 mL of saturated ammonium chloride solution and then with 50 mL of brine.
-
Drying and Evaporation: Dry the ethereal solution over anhydrous sodium sulfate, filter, and carefully remove the solvent by distillation at atmospheric pressure (camphene is volatile).
-
Purification: The resulting camphene can be further purified by sublimation or fractional distillation.
Diagram: Synthetic Workflow from Camphor to Camphene
This diagram outlines the multi-step synthesis from a readily available natural product to a valuable synthetic intermediate.
Caption: Synthetic pathway from camphor to camphene via this compound.
Conclusion and Future Outlook
This compound remains a highly relevant and powerful tool in the arsenal of the synthetic chemist. Its rigid bicyclic framework, coupled with its propensity for predictable carbocation rearrangements, provides an elegant entry into the complex world of terpene synthesis. The protocols and principles outlined in this guide demonstrate its utility in accessing valuable intermediates like camphene, which are pivotal in the fragrance industry and beyond. As the demand for enantiomerically pure and structurally complex molecules continues to grow in drug discovery and materials science, the strategic application of chiral building blocks like this compound will undoubtedly continue to expand, paving the way for novel synthetic methodologies and the efficient construction of next-generation functional molecules.
References
Sources
- 1. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 2. scribd.com [scribd.com]
- 3. Alkyl bromide synthesis by bromination or substitution [organic-chemistry.org]
- 4. lscollege.ac.in [lscollege.ac.in]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. Biological Properties of Sandalwood Oil and Microbial Synthesis of Its Major Sesquiterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 9. scribd.com [scribd.com]
- 10. re.public.polimi.it [re.public.polimi.it]
- 11. greenchemuoft.wordpress.com [greenchemuoft.wordpress.com]
Application Notes and Protocols: The Strategic Use of Bornyl Scaffolds in the Synthesis of Chiral Ligands
Introduction: The Enduring Legacy of Terpenes in Asymmetric Catalysis
In the pursuit of enantiomerically pure compounds, particularly within the pharmaceutical industry, the development of effective chiral ligands for asymmetric catalysis remains a cornerstone of modern synthetic chemistry.[1][2][3] Nature, with its vast repository of stereochemically defined molecules, offers a fertile ground for the sourcing of chiral starting materials. Among these, the bicyclic monoterpene camphor, and its derivatives such as borneol and bornyl bromide, have long been recognized as powerful chiral pool building blocks.[4][5] The rigid, sterically demanding bornyl scaffold provides a well-defined chiral environment, making it an exemplary chiral auxiliary for the synthesis of a diverse array of chiral ligands.
These application notes will provide a comprehensive guide for researchers, scientists, and drug development professionals on the strategic utilization of the bornyl framework, with a particular focus on camphor as a readily available and versatile starting material, in the preparation of chiral ligands for asymmetric synthesis. We will delve into the mechanistic underpinnings of key synthetic transformations, provide detailed, field-tested protocols for the preparation of representative ligand classes, and present data to inform experimental design.
From this compound to Versatile Chiral Ligands: A Strategic Overview
While this compound can be a starting point, its parent ketone, camphor, offers a more versatile platform for the synthesis of a wider range of chiral ligands due to the reactivity of its carbonyl group. Camphor is commercially available in both enantiomeric forms and its derivatives, like bornylamine, are readily accessible. This guide will focus on synthetic routes commencing from (+)-camphor, a common and cost-effective starting material.
The overarching strategy involves the conversion of camphor into key chiral synthons, which are then elaborated into sophisticated ligand architectures. The inherent stereochemistry of the camphor backbone directs the formation of new stereocenters, leading to ligands with high enantiopurity.
Mechanistic Insights: Directing Stereochemistry with the Bornyl Scaffold
The efficacy of the bornyl scaffold as a chiral auxiliary stems from its rigid bicyclic structure, which effectively shields one face of a reacting molecule. This steric hindrance directs the approach of incoming reagents to the opposite, less hindered face, thereby controlling the stereochemical outcome of the reaction.
For instance, in the synthesis of chiral N-heterocyclic carbene (NHC) precursors from bornylamine, the bulky bornyl group on the nitrogen atom influences the conformation of the imidazolium ring, creating a chiral pocket around the resulting carbene center. This chirality is then transferred to the metal center upon coordination, enabling enantioselective catalysis.
Similarly, in the preparation of P-chiral phosphine ligands, the bornyl group can be employed to diastereoselectively guide the substitution at the phosphorus center. The use of phosphine-boranes as intermediates is a common strategy, as the borane group protects the phosphine from oxidation and can be removed stereospecifically.[3][6]
Visualizing the Synthetic Workflow
Caption: Synthetic pathways from this compound and camphor to key chiral ligand classes.
Experimental Protocols
Protocol 1: Synthesis of a Chiral N-Heterocyclic Carbene (NHC) Precursor from (+)-Bornylamine
This protocol outlines the synthesis of a chiral imidazolium salt, a precursor to an N-heterocyclic carbene ligand, starting from commercially available (+)-bornylamine.
Materials:
-
(+)-Bornylamine
-
Glyoxal (40% solution in water)
-
Formaldehyde (37% solution in water)
-
Ammonium tetrafluoroborate
-
Formic acid
-
Ethanol
-
Diethyl ether
-
Standard glassware for organic synthesis (round-bottom flasks, condenser, dropping funnel, etc.)
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
Procedure:
-
Step 1: Synthesis of N,N'-Di((+)-bornyl)ethylenediamine.
-
To a solution of (+)-bornylamine (10.0 g, 65.2 mmol) in ethanol (100 mL) in a 250 mL round-bottom flask, add glyoxal (40% in water, 7.5 mL, 65.2 mmol).
-
Stir the mixture at room temperature for 24 hours. The product will precipitate out of the solution.
-
Filter the white solid, wash with cold ethanol (2 x 20 mL) and diethyl ether (2 x 20 mL).
-
Dry the solid under vacuum to yield N,N'-di((+)-bornyl)ethane-1,2-diimine.
-
Suspend the diimine in methanol (150 mL) and cool the mixture to 0 °C in an ice bath.
-
Add sodium borohydride (4.9 g, 130.4 mmol) portion-wise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction by the slow addition of water (50 mL).
-
Remove the methanol under reduced pressure.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford N,N'-di((+)-bornyl)ethylenediamine as a white solid.
-
-
Step 2: Synthesis of the Chiral Imidazolium Tetrafluoroborate.
-
In a 100 mL round-bottom flask, dissolve N,N'-di((+)-bornyl)ethylenediamine (5.0 g, 15.0 mmol) and ammonium tetrafluoroborate (1.73 g, 16.5 mmol) in a mixture of triethyl orthoformate (10 mL) and formic acid (1 mL).
-
Heat the mixture to reflux for 4 hours.
-
Cool the reaction mixture to room temperature and add diethyl ether (50 mL) to precipitate the product.
-
Filter the white solid, wash with diethyl ether (3 x 20 mL), and dry under vacuum to yield the chiral imidazolium tetrafluoroborate salt.
-
Characterization:
The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. Chiral HPLC can be used to determine the enantiomeric excess.
Protocol 2: Synthesis of a Camphor-Derived Pyridyl N-donor Ligand
This protocol describes a multi-step synthesis of a chiral pyridyl alcohol ligand from (+)-camphor, as reported in the literature.[1]
Materials:
-
(+)-Camphor
-
Lithium diisopropylamide (LDA)
-
Benzyl bromide
-
2-Bromopyridine
-
n-Butyllithium
-
Dry tetrahydrofuran (THF)
-
Dry diethyl ether
-
Standard glassware for inert atmosphere synthesis (Schlenk line, oven-dried glassware, etc.)
-
Magnetic stirrer
-
Low-temperature bath (e.g., dry ice/acetone)
Procedure:
-
Step 1: Synthesis of 3-Benzyl-isoborneol.
-
Prepare a solution of LDA in dry THF.
-
To a solution of (+)-camphor (10.0 g, 65.7 mmol) in dry THF (100 mL) at -78 °C under an argon atmosphere, add the LDA solution dropwise.
-
Stir the mixture at -78 °C for 1 hour.
-
Add benzyl bromide (9.3 mL, 78.8 mmol) dropwise and allow the reaction to warm to room temperature overnight.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the mixture with diethyl ether (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 3-benzylcamphor.
-
Reduce the 3-benzylcamphor with a suitable reducing agent (e.g., sodium borohydride in methanol) to afford 3-benzyl-isoborneol.
-
-
Step 2: Synthesis of the Chiral Pyridyl Alcohol Ligand.
-
To a solution of 2-bromopyridine (1.2 mL, 12.6 mmol) in dry diethyl ether (50 mL) at -78 °C under an argon atmosphere, add n-butyllithium (1.6 M in hexanes, 7.9 mL, 12.6 mmol) dropwise.
-
Stir the mixture at -78 °C for 30 minutes.
-
Add a solution of 3-benzyl-isoborneol (2.0 g, 8.2 mmol) in dry THF (20 mL) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with water.
-
Separate the layers and extract the aqueous layer with diethyl ether (2 x 30 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the chiral pyridyl alcohol ligand.
-
Characterization:
The final ligand should be characterized by ¹H NMR, ¹³C NMR, mass spectrometry, and optical rotation to confirm its structure, purity, and stereochemical integrity.
Data Presentation: Representative Ligand Performance
The utility of these bornyl-derived chiral ligands is demonstrated in their application in asymmetric catalysis. The following table summarizes typical results obtained with similar ligands in well-established catalytic reactions.
| Ligand Type | Reaction | Substrate | Catalyst Loading (mol%) | Temp (°C) | Yield (%) | ee (%) | Reference |
| Bornyl-NHC | Asymmetric Reduction | Acetophenone | 1.0 | 25 | >95 | 85 | [7] |
| Camphor-Pyridyl | Diethylzinc Addition | Benzaldehyde | 5.0 | 0 | 92 | 85 | [1] |
Workflow Visualization: From Ligand Synthesis to Catalytic Application
Caption: General workflow from chiral ligand synthesis to its application in asymmetric catalysis.
Conclusion and Future Outlook
The bornyl scaffold, readily accessible from natural sources like camphor, continues to be a valuable tool in the design and synthesis of effective chiral ligands. The protocols and data presented herein demonstrate the practical utility of this approach for generating ligands capable of inducing high stereoselectivity in a range of important chemical transformations. The modular nature of the syntheses allows for fine-tuning of the ligand architecture to meet the specific demands of a given catalytic reaction. Future research in this area will undoubtedly focus on the development of novel bornyl-derived ligands with enhanced catalytic activity and broader substrate scope, further solidifying the legacy of these natural products in the field of asymmetric synthesis.
References
-
The synthesis of chiral N-heterocyclic carbene–borane and –diorganoborane complexes and their use in the asymmetric reduction of ketones. (2025). ResearchGate. [Link]
-
SYNTHESIS OF CAMPHOR DERIVED LIGANDS FOR APPLICATIONS IN ASYMMETRIC CATALYSIS. (n.d.). CORE. [Link]
-
Ligand-controlled diastereodivergent, enantio- and regioselective copper-catalyzed hydroxyalkylboration of 1,3-dienes with ketones. (2019). National Institutes of Health. [Link]
-
Synthesis and applications of high-performance P-chiral phosphine ligands. (2021). National Institutes of Health. [Link]
- Syntheses and Application of New Chiral Phosphines as Ligands and Catalysts. (n.d.). University of Pittsburgh.
-
Chiral Auxiliaries in Asymmetric Synthesis. (2008). ResearchGate. [Link]
-
Synthesis of camphor-derived chiral auxiliaries and their application in asymmetric Morita-Baylis-Hillman reactions. (2016). ResearchGate. [Link]
-
Synthesis and Coordination Chemistry of Chelate Ligands Containing Cyclopentadienyl, Indenyl and Fluorenyl Donors − Diastereoselectivity and NMR Structure Analysis. (2001). ResearchGate. [Link]
-
Chiral N-Heterocyclic Carbene Synthesis with Dr. Vasudevan Dhayalan (Episode 76). (2021). YouTube. [Link]
-
Synthesis of New Chiral N-Heterocyclic Carbene-Imine Ligands and Their Application to an Asymmetric Allylic Alkylation Reaction. (n.d.). University of York. [Link]
- CAMPHOR-DERIVED HETEROCYCLES SYNTHESES AND POTENTIAL APPLIC
-
Synthesis of Chiral Phosphine Ligands and Their Applications in Asymmetric Catalysis. (n.d.). HAL open science. [Link]
-
Synthesis and Characterization of Some Metal Complexes Derived from Azo Ligand of 4,4' Methylenedianiline and Resorcinol. (2022). Biomedicine and Chemical Sciences. [Link]
-
Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. (2021). National Institutes of Health. [Link]
- Asymmetric Synthesis. (n.d.). University of York.
- CAMPHOR SYNTHESIS OF CHIRAL 1,5-DIAMINES DERIVED
-
Applications of Bolm's Ligand in Enantioselective Synthesis. (2020). National Institutes of Health. [Link]
- Chiral N-heterocyclic Carbene Gold Complexes: Synthesis and Applications in C
- THE DESIGN AND SYNTHESIS OF NOVEL CHIRAL 2,2'-BIPYRIDINE LIGANDS. (n.d.).
-
Chiral Auxiliaries in Asymmetric Synthesis. (2006). Semantic Scholar. [Link]
-
N-Heterocyclic Carbene-Borane Adducts with Chiral (R)-Chloroethyl and Vinyl Substituents. (2025). National Institutes of Health. [Link]
-
Synthesis and applications of high-performance P-chiral phosphine ligands. (2021). PubMed. [Link]
-
Advances in the Asymmetric Synthesis of BINOL Derivatives. (n.d.). MDPI. [Link]
Sources
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. tcichemicals.com [tcichemicals.com]
- 4. scielo.br [scielo.br]
- 5. scholarspace.manoa.hawaii.edu [scholarspace.manoa.hawaii.edu]
- 6. Synthesis and applications of high-performance P-chiral phosphine ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Bornyl Bromide
Welcome to the Technical Support Center for bornyl bromide synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this compound from borneol. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles and field-tested insights to empower you to troubleshoot and optimize your experiments effectively.
Introduction: The Challenge of Stereochemical Integrity
The synthesis of this compound, a valuable intermediate in the production of various pharmaceuticals and fragrances, presents a significant synthetic challenge: the inherent propensity of the bicyclic bornane skeleton to undergo carbocation-mediated rearrangements. The primary hurdle is the formation of isomeric side products, predominantly isothis compound and camphene-related structures, via the Wagner-Meerwein rearrangement. Understanding and controlling these rearrangement pathways is paramount to achieving high purity and yield of the desired exo-bornyl bromide.
This guide will provide a deep dive into the mechanistic origins of these side products, troubleshooting strategies to minimize their formation, detailed experimental protocols, and methods for purification.
Frequently Asked Questions (FAQs) & Troubleshooting
Here, we address common issues encountered during the synthesis of this compound.
FAQ 1: My reaction produced a mixture of isomers. How can I identify the major components?
Answer: The most common isomeric impurities are isothis compound and camphene hydrobromide. These can be identified and quantified using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
GC-MS Analysis: Due to their different boiling points and polarities, this compound, isothis compound, and camphene hydrobromide can typically be separated on a standard non-polar GC column (e.g., DB-1 or HP-5MS).[1] The mass spectra will show characteristic fragmentation patterns, including the molecular ion peaks and loss of bromine.
-
1H NMR Spectroscopy: The proton NMR spectra of bornyl and isobornyl bromides will exhibit distinct signals, particularly for the proton at the C2 position (the carbon bearing the bromine). In this compound (the exo isomer), this proton is in the endo position, while in isothis compound (the endo isomer), the C2 proton is in the exo position. This difference in stereochemistry leads to different chemical shifts and coupling constants, allowing for their differentiation.[2]
FAQ 2: What are the primary side products, and how are they formed?
Answer: The main side products are isothis compound and camphene hydrobromide, both arising from the Wagner-Meerwein rearrangement of the intermediate carbocation.[3][4]
-
Isothis compound: This is the endo isomer and a common rearrangement product.
-
Camphene Hydrobromide: This is formed through a more extensive rearrangement of the bornane skeleton, followed by the addition of HBr.
-
Camphene: This elimination product can also be formed, particularly at higher temperatures.
The formation of these side products is initiated by the protonation of the hydroxyl group of borneol by a Brønsted acid (like HBr) or activation by a Lewis acid (in the case of PBr3), followed by the loss of water or the activated hydroxyl group to form a secondary carbocation. This carbocation is unstable and readily undergoes a 1,2-hydride or 1,2-alkyl shift to form a more stable tertiary carbocation, which then reacts with the bromide ion.
FAQ 3: How can I minimize the formation of these rearrangement side products?
Answer: Suppressing the Wagner-Meerwein rearrangement is key to a successful synthesis. Here are several strategies:
-
Choice of Brominating Agent:
-
Phosphorus Tribromide (PBr3): This reagent is often preferred over HBr as it can proceed through an SN2-like mechanism, which is less prone to carbocation formation and subsequent rearrangement, especially at low temperatures.[5] The reaction of PBr3 with alcohols generally occurs with an inversion of configuration.
-
Hydrogen Bromide (HBr): While effective, HBr is a strong acid and promotes carbocation formation, making rearrangements more likely. If using HBr, it is crucial to control the reaction conditions carefully.
-
-
Reaction Temperature: Lowering the reaction temperature (e.g., -10 to 0 °C) can significantly reduce the rate of rearrangement reactions.[6] Carbocation rearrangements have a higher activation energy than the direct nucleophilic attack on the initially formed species.
-
Solvent Choice: The choice of solvent can influence the stability of the carbocation intermediate. Non-polar solvents can destabilize the carbocation, potentially favoring an SN2 pathway and reducing rearrangements.
-
Reaction Time: Shorter reaction times can help to minimize the exposure of the product to acidic conditions that can promote further isomerization.
FAQ 4: My product is an oil containing a mixture of isomers. How can I purify the desired this compound?
Answer: Separating the isomeric bromides can be challenging due to their similar physical properties.
-
Fractional Distillation under Reduced Pressure: This can be effective if there is a sufficient difference in the boiling points of the isomers. However, complete separation may be difficult.
-
Column Chromatography: This is often the most effective method. Using a silica gel column with a non-polar eluent system (e.g., hexane or a hexane/ethyl acetate gradient) can allow for the separation of this compound from isothis compound and other non-polar side products.[7][8] The separation can be monitored by Thin Layer Chromatography (TLC).[9]
-
Recrystallization: If the crude product is a solid or can be induced to crystallize, recrystallization from a suitable solvent can be a highly effective purification method.
Mechanistic Pathways: A Deeper Look
To effectively troubleshoot, it is essential to understand the underlying reaction mechanisms.
Mechanism of Side Product Formation
The formation of isothis compound and camphene hydrobromide is a classic example of a Wagner-Meerwein rearrangement.[10] The key steps are outlined below:
Figure 1: General mechanism for the formation of this compound and major side products via a carbocation intermediate.
Experimental Protocols
Below are two common protocols for the synthesis of this compound from borneol, with considerations for minimizing side product formation.
Protocol 1: Synthesis using Phosphorus Tribromide (PBr3)
This method is often preferred to minimize rearrangements.[5]
Materials:
-
(-)-Borneol
-
Phosphorus tribromide (PBr3)
-
Anhydrous diethyl ether or another anhydrous, non-polar solvent
-
Ice bath
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Distillation apparatus or chromatography equipment
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve (-)-borneol in anhydrous diethyl ether.
-
Cool the solution in an ice bath to 0°C.
-
Slowly add phosphorus tribromide dropwise to the stirred solution, maintaining the temperature below 5°C. The reaction is exothermic.
-
After the addition is complete, allow the reaction to stir at 0°C for 1-2 hours, then let it warm to room temperature and stir for an additional 1-2 hours.
-
Carefully pour the reaction mixture over crushed ice.
-
Separate the organic layer and wash it sequentially with cold water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation or column chromatography.
Protocol 2: Synthesis using Hydrogen Bromide (HBr)
This method requires careful temperature control to suppress rearrangements.
Materials:
-
(-)-Borneol
-
48% Hydrobromic acid (HBr)
-
Concentrated sulfuric acid (optional, as a catalyst, but increases rearrangement)
-
Anhydrous diethyl ether
-
Ice bath
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Distillation apparatus or chromatography equipment
Procedure:
-
In a round-bottom flask, dissolve (-)-borneol in an equal volume of 48% HBr.
-
Cool the mixture in an ice-salt bath to below 0°C.
-
If using, slowly add concentrated sulfuric acid dropwise while maintaining the low temperature.
-
Stir the mixture vigorously at low temperature for several hours.
-
Extract the product with diethyl ether.
-
Wash the organic extract with cold water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate using a rotary evaporator.
-
Purify the crude product by vacuum distillation or column chromatography.
Data Presentation: Expected Product Distribution
The exact product distribution is highly dependent on the reaction conditions. The following table provides a qualitative guide to the expected outcomes.
| Reagent | Temperature | Expected Major Product | Common Side Products | Tendency for Rearrangement |
| PBr3 | Low (-10 to 0 °C) | This compound | Isothis compound (minor) | Low |
| PBr3 | Room Temperature | This compound/Isothis compound | Camphene derivatives | Moderate |
| HBr | Low ( < 0 °C) | This compound/Isothis compound | Camphene hydrobromide | High |
| HBr | Room Temperature | Isothis compound/Camphene derivatives | This compound (minor) | Very High |
Workflow for Synthesis and Purification
The following diagram illustrates a typical workflow for the synthesis and purification of this compound.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. jetir.org [jetir.org]
- 4. grokipedia.com [grokipedia.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Sciencemadness Discussion Board - Preparation of PBr3? - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. reddit.com [reddit.com]
- 10. Wagner–Meerwein rearrangement - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of Bornyl Bromide by Distillation and Chromatography
Welcome to the comprehensive technical support guide for the purification of bornyl bromide. This center is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting for obtaining high-purity this compound. This guide moves beyond simple procedural lists to explain the underlying chemical principles, ensuring you can adapt and troubleshoot effectively in your own laboratory setting.
Introduction to this compound Purification
This compound (2-bromobornane) is a key intermediate in organic synthesis. Its purity is paramount for the success of subsequent reactions. Typically appearing as a colorless to pale yellow liquid with a distinct camphor-like odor, crude this compound can contain a variety of impurities depending on its synthetic origin.[1] The two primary methods for its purification are distillation and column chromatography, each with its own set of advantages and challenges. The choice between these methods depends on the nature and quantity of impurities, the required purity level, and the scale of the purification.
This guide will provide a structured approach to troubleshooting common issues encountered during both distillation and chromatography of this compound, complete with detailed protocols and the scientific rationale behind each step.
Choosing Your Purification Strategy
The first critical step is to select the most appropriate purification technique. This decision should be based on a preliminary analysis of your crude material, typically by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
Caption: Decision workflow for selecting the appropriate purification method.
Section 1: Purification by Distillation
Distillation is often the method of choice for large-scale purifications and for removing non-volatile or significantly higher-boiling impurities. Due to the thermal sensitivity of some alkyl halides, vacuum distillation is highly recommended for this compound to prevent decomposition.[2][3][4]
Physical Properties for Distillation
| Property | Value | Source |
| Molecular Weight | 217.15 g/mol | [5] |
| Boiling Point (atm) | ~230 °C (with decomposition) | [6] |
| Boiling Point (vac) | 91-93 °C at 22 mmHg | [7] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Odor | Camphor-like | [1] |
Troubleshooting Guide for Distillation
Q1: My this compound is darkening or decomposing during distillation. What's happening and how can I prevent it?
A1: Darkening is a clear indicator of thermal decomposition. This compound, like many alkyl bromides, can eliminate hydrobromic acid (HBr) at elevated temperatures to form alkenes, such as camphene.[8] This is often catalyzed by acidic or metallic impurities.
-
Causality: High temperatures provide the activation energy for the elimination reaction. The presence of acidic residues from the synthesis (e.g., residual PBr₃ or HBr) can catalyze this decomposition.
-
Solution:
-
Use Vacuum Distillation: This is the most critical step. Reducing the pressure significantly lowers the boiling point, minimizing thermal stress on the compound.[2] Aim for a pressure that brings the boiling point below 100 °C.
-
Neutralize Before Distillation: Before distilling, wash your crude this compound with a mild aqueous base like sodium bicarbonate (NaHCO₃) solution, followed by water and then brine.[7] This removes acidic impurities that can catalyze decomposition. Ensure the organic layer is thoroughly dried with an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄) before distillation.
-
Use a Vigreux Column: For separating from closely boiling impurities, a short Vigreux column can improve separation without causing significant hold-up and prolonged heating.[5]
-
Q2: The distillation is very slow, or my compound is not distilling over at the expected temperature.
A2: This issue can arise from several factors related to the distillation setup and the properties of the crude mixture.
-
Causality: An inefficient vacuum, poor insulation, or the presence of high-boiling impurities can lead to slow distillation.
-
Solution:
-
Check for Leaks: Ensure all joints in your distillation apparatus are well-sealed. Use appropriate grease for ground glass joints.[9]
-
Insulate the Column: Wrap the distillation head and fractionating column with glass wool or aluminum foil to minimize heat loss.[9]
-
Use a Stir Bar: Ensure smooth boiling by using a magnetic stir bar. Boiling chips are not effective under vacuum.[2]
-
Confirm Pressure: Use a manometer to accurately measure the pressure in your system. The boiling point is highly dependent on the pressure.
-
Q3: I'm seeing multiple fractions distilling over a wide temperature range. How do I improve the separation?
A3: A wide boiling range suggests the presence of multiple components with close boiling points.
-
Causality: Isomeric impurities (e.g., isothis compound) or rearrangement products formed during synthesis can have boiling points very close to this compound. Simple distillation may not be sufficient to separate these.[1]
-
Solution:
-
Fractional Distillation: Employ a fractionating column (e.g., Vigreux or packed column) to increase the number of theoretical plates and enhance separation.[5]
-
Slow and Steady Distillation Rate: A slower distillation rate allows for better equilibrium between the liquid and vapor phases in the column, leading to a more efficient separation.
-
Consider Chromatography: If fractional distillation fails to provide the desired purity, the impurities are likely too close in boiling point, and column chromatography will be a more effective technique.
-
Detailed Protocol: Vacuum Distillation of this compound
-
Preparation: In a separatory funnel, wash the crude this compound with an equal volume of saturated aqueous NaHCO₃ solution. Gently swirl and vent frequently. Separate the layers.
-
Wash the organic layer with an equal volume of water, followed by an equal volume of brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and transfer to a round-bottom flask of appropriate size (the flask should be no more than two-thirds full). Add a magnetic stir bar.
-
Apparatus Setup: Assemble a vacuum distillation apparatus. A short Vigreux column is recommended. Ensure all joints are lightly greased and sealed.[9]
-
Distillation: Begin stirring and apply vacuum. Once the pressure has stabilized (e.g., ~20 mmHg), gradually heat the flask using a heating mantle.
-
Collect a small forerun fraction, which may contain residual solvents or more volatile impurities.
-
Collect the main fraction at a constant temperature and pressure (e.g., 91-93 °C at 22 mmHg).[7]
-
Stop the distillation before the flask is completely dry to prevent the formation of potentially explosive peroxides and overheating of the residue.
-
Allow the apparatus to cool completely before venting to atmospheric pressure.
Section 2: Purification by Column Chromatography
Column chromatography is a powerful technique for separating compounds with similar boiling points but different polarities. For this compound, which is a relatively non-polar compound, normal-phase chromatography using silica gel is the standard approach.[10][11]
Troubleshooting Guide for Column Chromatography
Q1: I can't get good separation between my product and an impurity on the TLC plate.
A1: Achieving good separation on TLC is crucial for a successful column.
-
Causality: The polarity of the solvent system is not optimal for differentiating between the components of the mixture.
-
Solution:
-
Solvent System Optimization: this compound is non-polar. Start with a non-polar solvent system like hexane or petroleum ether and gradually increase the polarity by adding a small amount of a more polar solvent like ethyl acetate or diethyl ether.[10] Aim for an Rf value of 0.2-0.3 for this compound on the TLC plate for the best separation on a column.[12]
-
Try Different Solvents: If a hexane/ethyl acetate system doesn't provide adequate separation, try other solvent combinations. For non-polar compounds, mixtures of hexane with dichloromethane or toluene can sometimes offer different selectivity.
-
Consider Alternative Stationary Phases: If silica gel does not provide separation, consider using alumina (neutral or basic). However, be aware that basic alumina can sometimes promote elimination reactions in alkyl halides.
-
Q2: My compound is streaking on the TLC plate and the column.
A2: Streaking is often a sign of compound degradation on the silica gel or overloading.
-
Causality: Silica gel is acidic and can cause decomposition of sensitive compounds like this compound. Overloading the column can also lead to band broadening and streaking.
-
Solution:
-
Deactivate the Silica Gel: Before running the column, you can flush the packed silica gel with your eluent containing a small amount (0.1-1%) of a neutralising agent like triethylamine. This can help to neutralize the acidic sites on the silica.[13]
-
Reduce the Load: Use an appropriate amount of silica gel for the amount of crude product you are purifying. A general rule of thumb is a 30:1 to 100:1 ratio of silica gel to crude product by weight.
-
Dry Loading: If your compound has low solubility in the eluent, consider "dry loading." Dissolve your crude product in a minimal amount of a volatile solvent, add a small amount of silica gel, and then evaporate the solvent. The resulting free-flowing powder can be carefully added to the top of your column.
-
Q3: My compound is taking a very long time to elute from the column, or it's not coming off at all.
A3: This indicates that the solvent system is not polar enough.
-
Causality: The compound has a strong affinity for the stationary phase and the mobile phase is not strong enough to displace it.
-
Solution:
-
Increase Solvent Polarity: Gradually increase the percentage of the more polar solvent in your eluent. For example, if you are using 5% ethyl acetate in hexane, try increasing it to 10% or 20%.[13]
-
Gradient Elution: Instead of using a single solvent system (isocratic elution), you can use a gradient of increasing polarity. Start with a very non-polar solvent to elute non-polar impurities, and then gradually increase the polarity to elute your product.
-
Detailed Protocol: Flash Column Chromatography of this compound
-
TLC Analysis: Develop a solvent system that gives an Rf of ~0.2-0.3 for this compound. A good starting point is 5-10% ethyl acetate in hexane.
-
Column Packing: Pack a glass column with silica gel (230-400 mesh) using the chosen eluent.[14] Ensure the silica bed is level and free of air bubbles.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a more volatile solvent (like dichloromethane) and carefully apply it to the top of the silica gel bed.
-
Elution: Begin eluting with the chosen solvent system, collecting fractions. Monitor the elution of your compound by TLC.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Caption: Troubleshooting guide for common column chromatography issues.
Storage and Handling of Purified this compound
Proper storage is crucial to maintain the purity of this compound.[15] As it can be sensitive to light and moisture, it is recommended to store it in a cool, dark place under an inert atmosphere (e.g., argon or nitrogen).[14][16] Amber bottles are ideal for protecting it from light. Over time, decomposition can occur, leading to the formation of HBr and colored byproducts. If the material develops a yellow or brown tinge, it may need to be re-purified before use.
References
-
Organic Syntheses. Alkyl and Alkylene Bromides. Available from: [Link]
-
Chemistry LibreTexts. (2022). 5.4C: Step-by-Step Procedures for Vacuum Distillation. Available from: [Link]
-
Dolly Corporation. (2025). Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. Available from: [Link]
-
Reddit. (2025). Why does a solvent system with an RF of 0.3 give the cleanest separation?. Available from: [Link]
- Emovon, E. U. (1966). The thermal decomposition of bornyl and isobornyl acetates. Journal of the Chemical Society B: Physical Organic, 588-590.
-
University of Rochester, Department of Chemistry. Purification: Troubleshooting Flash Column Chromatography. Available from: [Link]
-
Chemistry LibreTexts. (2022). 5.4C: Step-by-Step Procedures for Vacuum Distillation. Available from: [Link]
- Google Patents. CN101318880B - Green synthesis process for bornyl alcohol.
- Google Patents. US3145084A - Purification of liquid bromine contaminated with organic impurities.
-
The Schlenk Line Survival Guide. Static Vacuum Distillation. Available from: [Link]
- Xi, Y., et al. (2021). Thermal Decomposition of Brominated Butyl Rubber.
- Carman, R. M., & Venzke, B. N. (1974). Halogenated terpenoids. XV. An unsaturated tribromide from the bromination of α-pinene. Australian Journal of Chemistry, 27(2), 441-444.
-
University of Rochester, Department of Chemistry. Purification: Fractional Distillation. Available from: [Link]
-
PubMed. (2021). Quantification of bromide ion in biological samples using headspace gas chromatography-mass spectrometry. Available from: [Link]
- Al-Salem, S. M., et al. (2017). Thermal decomposition of brominated flame retardants (BFRs): Products and mechanisms. Progress in Energy and Combustion Science, 62, 1-27.
-
Home Revise. (2019). Introduction to Fractional distillation | Distillation procedure| Home Revise. Available from: [Link]
-
Chemia. (2024). Overview of bromination reactions with phosphorus bromides/Bromination reactions that use phosphorus(III) bromide (PBr3): Phosphorus bromides (1): Discussion series on bromination/iodination reactions 39. Available from: [Link]
-
MDPI. (2024). Analyzing Alkyl Bromide Genotoxic Impurities in Febuxostat Based on Static Headspace Sampling and GC-ECD. Available from: [Link]
-
ResearchGate. Figure S3: Mechanism for the rearrangement of α-pinene through the addition of HCl to form bornyl chloride. Available from: [Link]
-
Royal Society of Chemistry. (2016). Carrying out a vacuum distillation. Available from: [Link]
-
Taylor & Francis. Fractional distillation – Knowledge and References. Available from: [Link]
-
Pharmacia. (2023). Development and validation of determination of genotoxic impurity Bromoethane in Vigabatrin drug substance using head space g. Available from: [Link]
-
PubMed. (2024). Chromatography. Available from: [Link]
-
CORE. Thermal decomposition of the bromine containing oxyphenylimides. Available from: [Link]
-
BRANDTECH Scientific. Vacuum Distillation: Process, Applications & Pump Requirements. Available from: [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Alkyl bromide synthesis by bromination or substitution [organic-chemistry.org]
- 3. Vacuum Distillation: Process, Applications & Pump Requirements [brandtech.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Purification [chem.rochester.edu]
- 6. The thermal decomposition of bornyl and isobornyl acetates - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Thermal Decomposition of Brominated Butyl Rubber - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. reddit.com [reddit.com]
- 13. Purification [chem.rochester.edu]
- 14. dollycorporation.com [dollycorporation.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. file.medchemexpress.com [file.medchemexpress.com]
Navigating the Challenges of Bornyl Bromide: A Technical Guide to Preventing Elimination Side Reactions
For Immediate Release
[City, State] – January 27, 2026 – Researchers, scientists, and drug development professionals working with the sterically hindered secondary alkyl halide, bornyl bromide, frequently encounter challenges with competing elimination reactions, which can significantly lower the yield of desired substitution products. To address this, we have developed a comprehensive technical support center offering troubleshooting guides and frequently asked questions (FAQs) designed to provide actionable solutions and a deeper mechanistic understanding of the factors governing these reactions.
Introduction: The Inherent Reactivity of this compound
This compound, a bicyclic monoterpene derivative, presents a unique challenge in synthetic chemistry. Its secondary bromide is positioned on a rigid bicyclo[2.2.1]heptane framework, which imparts significant steric hindrance to the carbon center. This steric congestion severely impedes the backside attack required for a bimolecular nucleophilic substitution (SN2) reaction.[1][2] Consequently, nucleophiles often act as bases, abstracting a proton from a β-carbon and leading to the formation of the elimination product, camphene, via an E2 mechanism.[3] This guide provides strategies to navigate this inherent reactivity and favor the desired substitution pathway.
Frequently Asked Questions (FAQs)
Q1: Why is this compound so prone to elimination reactions?
A1: The rigid, cage-like structure of the bicyclo[2.2.1]heptane system creates significant steric hindrance around the carbon atom bearing the bromine. For an SN2 reaction to occur, the nucleophile must approach this carbon from the side opposite the bromine atom (a "backside attack").[1] This trajectory is physically blocked by the bicyclic framework. As a result, it is often sterically more favorable for a nucleophile to act as a Brønsted-Lowry base and remove a proton from an adjacent carbon, leading to an E2 elimination reaction.[3][4]
Q2: What is the primary elimination byproduct I should expect?
A2: The major elimination product from the reaction of this compound with a base is camphene . This occurs through a Wagner-Meerwein rearrangement, a characteristic carbocation rearrangement in bicyclic systems, that alleviates ring strain.
Q3: Can I completely avoid elimination reactions with this compound?
A3: While completely eliminating the E2 pathway is highly challenging, you can significantly favor the SN2 substitution reaction by carefully selecting the nucleophile, solvent, and reaction temperature. The goal is to maximize the rate of the SN2 reaction while minimizing the rate of the E2 reaction.
Q4: How does temperature affect the substitution-to-elimination ratio?
A4: Higher temperatures generally favor elimination reactions over substitution reactions. Elimination reactions typically have a higher activation energy than substitution reactions. Increasing the temperature provides more molecules with sufficient energy to overcome this higher barrier, thus increasing the rate of elimination relative to substitution. Therefore, to favor substitution, it is generally advisable to run reactions at lower temperatures.
Troubleshooting Guide: Optimizing Substitution Reactions
Problem 1: Low Yield of Substitution Product and High Yield of Camphene
This is the most common issue encountered when working with this compound. It indicates that the E2 elimination pathway is dominating over the desired SN2 substitution.
Root Cause Analysis:
The primary cause is the steric hindrance of the this compound substrate, making it a poor candidate for SN2 reactions.[2] This issue is often exacerbated by the choice of nucleophile, solvent, and reaction temperature.
Solutions:
-
Nucleophile Selection: The choice of nucleophile is critical. An ideal nucleophile for this system is one that is a strong nucleophile but a weak base .[5]
-
Recommended Nucleophiles: Azide (N₃⁻), cyanide (CN⁻), and carboxylates (e.g., acetate, CH₃COO⁻) are excellent choices. These species are highly nucleophilic but relatively weak bases, which minimizes their tendency to abstract a proton.[5][6]
-
Nucleophiles to Avoid: Strongly basic and sterically hindered nucleophiles, such as alkoxides (e.g., ethoxide, tert-butoxide) and hydroxides (OH⁻), will predominantly lead to elimination.[3][4]
-
-
Solvent Selection: The solvent plays a crucial role in modulating the reactivity of the nucleophile.
-
Recommended Solvents: Polar aprotic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and acetonitrile are highly recommended.[7][8] These solvents solvate the cation of the nucleophilic salt but leave the anionic nucleophile relatively "naked" and highly reactive, thus accelerating the SN2 reaction.[9]
-
Solvents to Avoid: Polar protic solvents, such as water, methanol, and ethanol, can form hydrogen bonds with the nucleophile, creating a solvent cage that reduces its nucleophilicity and slows down the SN2 reaction.
-
-
Temperature Control: As mentioned in the FAQs, lower temperatures favor substitution.
-
Recommendation: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. This may range from room temperature down to 0 °C or even lower, depending on the specific nucleophile and solvent system.
-
Problem 2: No Reaction or Extremely Slow Reaction Rate
While trying to suppress elimination by using less reactive conditions, you might find that the substitution reaction does not proceed at a practical rate.
Root Cause Analysis:
The steric hindrance of this compound not only favors elimination but also significantly slows down the SN2 reaction rate. Low temperatures, while discouraging elimination, can further decrease the rate of the desired substitution.
Solutions:
-
Use of Silver Salts: The addition of a silver salt, such as silver nitrate (AgNO₃) or silver triflate (AgOTf), can promote the substitution reaction.[10][11]
-
Mechanism of Action: The silver ion coordinates with the bromine atom, weakening the carbon-bromine bond and facilitating its departure as a silver bromide (AgBr) precipitate.[12][13] This generates a carbocation intermediate that can then be attacked by the nucleophile. While this can lead to SN1-type reactions, for weakly basic nucleophiles, it can be an effective strategy to promote substitution.
-
-
Solvent Choice for Slower Reactions: While polar aprotic solvents are generally preferred, if the reaction is too slow, a careful choice of solvent can sometimes help. For instance, using a solvent in which the reactants are highly soluble can increase the effective concentration and reaction rate.
Visualizing the Reaction Pathways
The competition between SN2 and E2 pathways for this compound can be visualized as follows:
Experimental Protocols
Protocol 1: Synthesis of Bornyl Azide
This protocol utilizes sodium azide, a strong nucleophile and weak base, in a polar aprotic solvent to favor the SN2 pathway.
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Dimethyl sulfoxide (DMSO)
-
Diethyl ether
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq.) in DMSO.
-
Add sodium azide (1.5 eq.) to the solution.
-
Stir the reaction mixture at room temperature overnight.
-
Slowly add water to the reaction mixture (caution: exothermic).
-
Extract the product with diethyl ether (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine (2 x volume of organic layer).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude bornyl azide.[14]
Note: Azides can be explosive. Handle with appropriate safety precautions.
Protocol 2: Williamson Ether Synthesis of a Bornyl Ether
This protocol is for the synthesis of an ether from this compound. To minimize elimination, a non-basic method for generating the alkoxide or using a weakly basic alkoxide is preferred. However, a typical Williamson ether synthesis with a primary alkoxide is presented here, with the caveat that elimination will be a significant side reaction.[4][15][16]
Materials:
-
This compound
-
Sodium ethoxide (NaOEt)
-
Anhydrous ethanol
-
Diethyl ether
-
Water
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium ethoxide (1.2 eq.) in anhydrous ethanol at 0 °C.
-
Slowly add a solution of this compound (1.0 eq.) in anhydrous ethanol to the cooled alkoxide solution.
-
Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, stirring overnight.
-
Quench the reaction by slowly adding water.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography to separate the desired ether from the camphene byproduct.
Note: The yield of the ether in this reaction is expected to be modest due to competing elimination.
Summary of Recommended Conditions
| Factor | Recommendation to Favor Substitution (SN2) | Rationale |
| Nucleophile | Strong nucleophile, weak base (e.g., N₃⁻, CN⁻, CH₃COO⁻) | Maximizes nucleophilic attack while minimizing proton abstraction.[5] |
| Solvent | Polar aprotic (e.g., DMSO, DMF, Acetonitrile) | Enhances the reactivity of the nucleophile by not solvating the anion as strongly.[7][8] |
| Temperature | Low (e.g., 0 °C to room temperature) | Disfavors the elimination pathway, which has a higher activation energy. |
| Additives | Silver salts (e.g., AgNO₃, AgOTf) | Facilitates the departure of the bromide leaving group, promoting substitution.[10][11] |
References
- Abraham, M. H., Grellier, P. L., & Hogarth, M. J. (1977). Calculations of steric effects. Part 3. The anion-catalysed substitution of alkylmercury(II) bromides by mercury(II) bromide in ethanol. Journal of the Chemical Society, Perkin Transactions 2, (2), 221-224.
-
Chemistry LibreTexts. (2024, March 17). 11.3: Characteristics of the SN2 Reaction. [Link]
-
Chemistry LibreTexts. (2023, January 22). C. Elimination vs. Substitution. [Link]
-
Chemistry LibreTexts. (2023, January 22). Steric Hindrance to Rear-side Approach in Nucleophilic Substitution. [Link]
-
Chemistry LibreTexts. (2023, January 22). Reaction of Alkyl Halides with Silver Nitrate. [Link]
-
Organic Chemistry Portal. (n.d.). An Unexpected Silver Triflate Catalyzed Reaction of 2-Alkynylbenzaldehyde with 2-Isocyanoacetate. [Link]
-
Organic Syntheses. (n.d.). cyanogen bromide. [Link]
-
Chemistry Steps. (n.d.). Steric Hindrance in SN1 and SN2 Reactions. [Link]
-
Chemistry LibreTexts. (2014, August 7). 8.2: Factors That Affect SN2 Reactions. [Link]
-
Chemistry LibreTexts. (2024, March 28). 11.3: Characteristics of the SN2 Reaction. [Link]
-
Large-Scale Preparation and Usage of Azides. (n.d.). ResearchGate. [Link]
-
The mechanisms of nucleophilic substitution in aliphatic compounds. (n.d.). ResearchGate. [Link]
-
Production of borneol, camphor, and bornyl acetate using engineered Saccharomyces cerevisiae. (2025, March 31). Kobe University. [Link]
-
Trifluoromethanesulfonate esters from dibromoalkane metatheses with silver triflate: Mechanistic and synthetic aspects. (n.d.). ResearchGate. [Link]
-
Chemistry LibreTexts. (2022, July 20). 8.3: Nucleophiles. [Link]
-
Organic Chemistry Portal. (n.d.). Rosenmund-von Braun Reaction. [Link]
-
Master Organic Chemistry. (2012, June 6). Nucleophilicity vs. Basicity. [Link]
-
Chemistry LibreTexts. (2023, January 22). C. Elimination vs. Substitution. [Link]
-
Oreate AI Blog. (2026, January 8). Understanding Williamson Synthesis: The Art of Ether Creation. [Link]
-
Nucleophilic Substitution Reactions of Thienyl Neopentyl Substrates. (n.d.). ResearchGate. [Link]
-
YouTube. (2024, January 17). Activation of Halide Leaving Groups with Silver Nitrate (AgNO3). [Link]
-
PubMed Central. (n.d.). Nucleophilic Aromatic Substitution, A Guided Inquiry Laboratory Experiment. [Link]
-
National Institutes of Health. (2023, February 16). Study on Synthesizing Isobornyl Acetate/Isoborneol from Camphene Using α-Hydroxyl Carboxylic Acid Composite Catalyst. [Link]
-
Kyoto University Research Information Repository. (2009, July 1). Silver-catalyzed cross-coupling reactions of alkyl bromides with alkyl or aryl Grignard reagents. [Link]
-
YouTube. (2021, December 30). synthesis of benzyl azide & azide safety - laboratory experiment. [Link]
-
BYJU'S. (n.d.). Williamson Ether Synthesis reaction. [Link]
-
YouTube. (2019, June 5). Substitution Reactions of Neopentyl Halides. [Link]
-
Scientific & Academic Publishing. (n.d.). Nucleophilic Substitution at Thiophosphoryl Center (P=S). [Link]
-
Thieme Chemistry. (n.d.). Cross-Coupling of Aryl Bromides with Aryl Triflates. [Link]
-
Reddit. (n.d.). Organic Chemistry: How is it possible that something could be a strong base but NOT a strong nucleophile? [Link]
-
Physical Organic Studies of Substituted Norbornyl Systems: Aspects of Mechanisms and Chirality. (n.d.). [Link]
-
YouTube. (2021, October 24). Predict Substitution vs Elimination for Primary Alkyl Halides. [Link]
-
Taylor & Francis. (n.d.). Bornyl acetate – Knowledge and References. [Link]
-
YouTube. (2017, January 13). Nucleophilic Substitution Reactions - SN1 and SN2 Mechanism, Organic Chemistry. [Link]
-
Chemistry LibreTexts. (2020, May 30). 15.3: The Williamson Ether Synthesis. [Link]
-
Organic Chemistry Portal. (n.d.). Nucleophilic Substitution (SN1, SN2). [Link]
-
Organic Syntheses. (n.d.). To a 3 L three-necked, round-bottomed flask (24/40 joints) equipped with a 6.5 cm egg-shaped Teflon-coated magnetic stir bar, 60 mL graduated pressure-equalizing dropping funnel. [Link]
-
eJournals @ Oklahoma State University Library. (n.d.). Comparing Nucleophilic Substitutions Versus Elimination Reactions in Comprehensive Introductory Organic Chemistry Textbooks. [Link]
-
Aliphatic Nucleophilic Substitution. (n.d.). NS10. Leaving Group Formation. [Link]
-
National Institutes of Health. (2016, February 27). Multimetallic Catalysis Enabled Cross-Coupling of Aryl Bromides with Aryl Triflates. [Link]
-
Predicting the Most Favored Path and the Overall Rate of Multistep 2-Norbornyl Cation Rearrangements. The Assignment of. (n.d.). [Link]
-
ResearchGate. (n.d.). Substitution and elimination reactions. [Link]
-
YouTube. (2018, August 29). Williamson Ether Synthesis. [Link]
-
PubMed Central. (n.d.). Bicyclo[2.2.1]hept-7-yl p-bromobenzoate. [Link]
-
Organic Syntheses. (n.d.). p-ACETYL-α-BROMOHYDROCINNAMIC ACID. [Link]
-
MacSphere. (n.d.). Steric Effect at C-7 of Norbornene. [Link]
Sources
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. prepchem.com [prepchem.com]
- 13. ojs.library.okstate.edu [ojs.library.okstate.edu]
- 14. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 15. Understanding Williamson Synthesis: The Art of Ether Creation - Oreate AI Blog [oreateai.com]
- 16. byjus.com [byjus.com]
Technical Support Center: Bornyl Bromide Stability and Long-Term Storage
Welcome to the Technical Support Center for bornyl bromide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and frequently asked questions regarding the stability and long-term storage of this compound. Our goal is to equip you with the knowledge to ensure the integrity of your starting materials and the success of your experiments.
Introduction to this compound Stability
This compound (C₁₀H₁₇Br) is a bicyclic monoterpene halide widely used as a key intermediate in organic synthesis.[1] Its utility is derived from the reactive carbon-bromine bond, which allows for various nucleophilic substitution and elimination reactions. However, this reactivity also makes this compound susceptible to degradation, posing challenges for its long-term storage and handling. The rigid, strained bicyclic structure of the bornyl scaffold introduces unique chemical behaviors, most notably the propensity for Wagner-Meerwein rearrangements, which can lead to a complex mixture of isomeric products over time.[2] Understanding the factors that influence the stability of this compound is paramount for maintaining its purity and ensuring reproducible experimental outcomes.
This guide will delve into the critical aspects of this compound stability, offering practical advice for storage, handling, and purity assessment.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: The primary degradation pathways for this compound are nucleophilic substitution (hydrolysis) and elimination, as well as rearrangement reactions.
-
Hydrolysis: In the presence of water or other nucleophilic protic solvents, this compound can undergo hydrolysis to form borneol and hydrobromic acid. This is a common degradation pathway for alkyl halides.
-
Elimination: Under basic conditions or at elevated temperatures, this compound can undergo elimination to form camphene.
-
Wagner-Meerwein Rearrangement: Due to the strained bicyclic system, the carbocation intermediate that can form during SN1-type reactions is prone to rearrangement. This can lead to the formation of isomeric bromides, such as isothis compound, or rearranged elimination products.
Q2: My this compound assay shows a lower purity than expected. What could be the cause?
A2: A lower than expected purity for this compound can be attributed to several factors:
-
Improper Storage: Exposure to moisture, light, or elevated temperatures can accelerate degradation.
-
Contamination: The starting material may have been contaminated with impurities from its synthesis, such as borneol or camphene.
-
Degradation Over Time: Even under recommended storage conditions, slow degradation can occur over extended periods. It is crucial to re-analyze the purity of older batches before use.
Q3: I observe unexpected peaks in the NMR or GC-MS of my reaction mixture where this compound was used. What could they be?
A3: Unexpected peaks could be due to impurities in your this compound starting material or from its degradation during your reaction. Common impurities or degradation products include:
-
Borneol: Formed via hydrolysis.
-
Camphene: Formed via elimination.
-
Isothis compound and other rearranged bromides: Formed via Wagner-Meerwein rearrangement.
-
Solvent adducts: If your reaction solvent is nucleophilic (e.g., an alcohol), it may react with the this compound.
Q4: Can I purify this compound that has started to degrade?
A4: Yes, purification is possible, typically through distillation.[3] However, care must be taken as heating can promote further degradation and rearrangement. Vacuum distillation is recommended to lower the boiling point and minimize thermal stress on the compound.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Inconsistent reaction yields or product profiles. | Purity of this compound may have degraded. | 1. Re-analyze the purity of your this compound stock using GC-MS or NMR. 2. If impurities are detected, purify the this compound by vacuum distillation. 3. Always use a fresh or recently purified batch for critical reactions. |
| Formation of a white precipitate in the this compound container. | This could be borneol, a product of hydrolysis. | 1. Minimize exposure to atmospheric moisture by storing under an inert atmosphere (e.g., argon or nitrogen). 2. Use anhydrous solvents and techniques when handling this compound. |
| Discoloration of this compound (e.g., turning yellow or brown). | This may indicate decomposition, potentially due to light exposure or reaction with impurities. | 1. Store this compound in an amber glass bottle to protect it from light. 2. Ensure the storage container is clean and free of contaminants. |
| Difficulty in achieving complete reaction conversion. | The presence of inhibitors (e.g., water) or lower than assumed concentration of active this compound. | 1. Dry all solvents and reagents thoroughly before use. 2. Accurately determine the concentration of this compound in your stock solution if it is not a freshly opened container. |
Recommended Storage and Handling Protocols
To ensure the long-term stability of this compound, the following storage and handling procedures are recommended:
Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | 2-8 °C (refrigerated) | Reduces the rate of decomposition reactions. |
| Atmosphere | Under an inert gas (argon or nitrogen) | Prevents contact with atmospheric moisture and oxygen, minimizing hydrolysis and potential oxidation. |
| Light Exposure | Store in an amber, tightly sealed container | Protects the compound from photolytic decomposition. |
| Container | Glass bottle with a chemically resistant cap | Avoids potential reactions with plastic containers. |
Handling Procedures
-
Work in a well-ventilated area, preferably a fume hood, to avoid inhalation of vapors.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves (nitrile or neoprene), and a lab coat.
-
Use dry glassware and syringes to prevent introducing moisture.
-
When preparing solutions, add this compound to the solvent and mix gently.
-
For reactions sensitive to moisture, use anhydrous solvents and perform the reaction under an inert atmosphere.
Experimental Protocols
Protocol 1: Purity Assessment of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a general method for assessing the purity of this compound and identifying potential degradation products.
Materials:
-
This compound sample
-
Anhydrous diethyl ether or hexane (GC grade)
-
GC-MS instrument with a suitable capillary column (e.g., DB-5ms or equivalent)
Procedure:
-
Prepare a dilute solution of the this compound sample (e.g., 1 mg/mL) in anhydrous diethyl ether or hexane.
-
Set up the GC-MS instrument with an appropriate temperature program. A typical program might be:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold at 250 °C for 5 minutes.
-
-
Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS.
-
Analyze the resulting chromatogram and mass spectra.
-
The peak corresponding to this compound should be the major component.
-
Look for the presence of peaks corresponding to potential impurities such as borneol (M+ = 154) and camphene (M+ = 136). The mass spectrum of this compound will show characteristic isotopic peaks for bromine (⁷⁹Br and ⁸¹Br).
-
Protocol 2: Monitoring this compound Degradation by ¹H NMR Spectroscopy
This protocol can be used to monitor the degradation of this compound over time.
Materials:
-
This compound sample
-
Deuterated chloroform (CDCl₃)
-
NMR spectrometer
Procedure:
-
Dissolve a small amount of the this compound sample in CDCl₃.
-
Acquire a ¹H NMR spectrum.
-
Integrate the characteristic peaks for this compound and any observed impurities. For example, the appearance of new signals in the alcohol region (for borneol) or vinylic region (for camphene) would indicate degradation.
-
By comparing the integrals of the impurity peaks to the this compound peaks, the percentage of degradation can be estimated.
Visualizing this compound Instability
The following diagrams illustrate the key degradation pathways of this compound.
Caption: Primary degradation pathways of this compound.
Sources
Technical Support Center: Identifying Impurities in Bornyl Bromide by NMR
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who utilize Nuclear Magnetic Resonance (NMR) spectroscopy for the analysis of bornyl bromide. Here, we address common challenges in identifying impurities, providing in-depth, field-tested insights and practical troubleshooting strategies.
Frequently Asked Questions (FAQs)
Q1: What are the expected ¹H and ¹³C NMR chemical shifts for pure this compound?
A1: Understanding the NMR spectrum of pure this compound is the essential first step in identifying impurities. The rigid bicyclic structure of this compound results in a complex and well-defined NMR spectrum.
¹H NMR (400 MHz, CDCl₃): The proton spectrum is characterized by several key signals. The proton attached to the carbon bearing the bromine atom (C2-H) is typically found downfield due to the electron-withdrawing effect of the bromine. The three methyl groups (C8, C9, and C10) usually appear as distinct singlets in the upfield region. The remaining methylene and bridgehead protons produce a series of complex multiplets.
¹³C NMR (100 MHz, CDCl₃): In the carbon spectrum, the carbon attached to the bromine (C2) is significantly deshielded and appears downfield. The quaternary carbons (C1 and C7) and the three methyl carbons (C8, C9, and C10) are also characteristic features.
Table 1: Typical ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃
| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| C2-H (exo) | ~4.0 - 4.2 (m) | ~65 - 70 |
| C1 | - | ~48 - 50 |
| C3 | Multiplets | ~35 - 40 |
| C4 | Multiplet | ~45 - 47 |
| C5 | Multiplets | ~27 - 30 |
| C6 | Multiplets | ~38 - 42 |
| C7 | - | ~48 - 50 |
| C8-CH₃ | ~0.9 (s) | ~19 - 21 |
| C9-CH₃ | ~1.0 (s) | ~19 - 21 |
| C10-CH₃ | ~1.2 (s) | ~13 - 15 |
Note: Chemical shifts can vary slightly depending on the solvent and concentration. For a foundational understanding of NMR principles, refer to Balci (2005)[1].
Troubleshooting Common Impurities
The synthesis of this compound, often from α-pinene or borneol, can lead to the formation of several structurally related impurities.[2][3] These impurities can be challenging to identify due to their structural similarity to the desired product.
Q2: My ¹H NMR spectrum shows an extra multiplet around 3.6 ppm and additional methyl singlets. What could this be?
A2: The presence of a multiplet around 3.6 ppm is highly indicative of the presence of isothis compound , the exo-isomer of this compound.[4] During the synthesis, particularly from camphene, the formation of both endo (bornyl) and exo (isobornyl) products is common.[4]
Causality: The formation of isothis compound is often a result of a Wagner-Meerwein rearrangement of the carbocation intermediate formed during the reaction.[5][6][7] This rearrangement leads to the thermodynamically more stable exo-product.
NMR Differentiation:
-
¹H NMR: The key differentiating signal is the C2-H proton. In isothis compound, this proton is in the endo position and resonates at a slightly different chemical shift (around 3.6 ppm) compared to the exo proton in this compound (~4.1 ppm). The coupling patterns of these protons will also differ.
-
¹³C NMR: The chemical shifts of the carbons in the bicyclic ring, particularly C2, will also be slightly different between the two isomers.
Table 2: ¹H NMR Comparison of this compound and Isothis compound
| Compound | C2-H Chemical Shift (ppm) | Key Methyl Signals (ppm) |
| This compound (endo) | ~4.1 (m) | ~0.9, ~1.0, ~1.2 |
| Isothis compound (exo) | ~3.6 (m) | Distinct set of singlets, often overlapping with this compound signals. |
For detailed spectral data of isoborneol, a related compound, which can help in understanding the general spectral features of the isobornyl scaffold, see ChemicalBook (isoborneol)[8].
Q3: I see sharp singlets around 4.7 and 4.5 ppm in my ¹H NMR spectrum. What do these indicate?
A3: The presence of sharp singlets in this region strongly suggests the presence of unreacted camphene . Camphene is a common starting material or intermediate in the synthesis of bornyl and isobornyl derivatives.[4][9]
Causality: Incomplete reaction or side reactions, such as elimination, can result in the presence of residual camphene in the final product.
NMR Identification:
-
¹H NMR: Camphene has two characteristic vinylic protons that appear as sharp singlets at approximately 4.72 ppm and 4.49 ppm.[10]
-
¹³C NMR: The sp² hybridized carbons of the double bond in camphene will appear in the downfield region of the ¹³C NMR spectrum, typically between 100 and 150 ppm.
Table 3: Diagnostic ¹H NMR Signals for Camphene
| Proton | Chemical Shift (ppm) | Multiplicity |
| Vinylic H | ~4.72 | s |
| Vinylic H | ~4.49 | s |
Reference spectra for camphene can be found on ChemicalBook[10].
Q4: My sample has a broad singlet that shifts upon adding D₂O. What is this impurity?
A4: A broad singlet that is exchangeable with D₂O is a classic sign of a hydroxyl group (-OH), indicating the presence of borneol or isoborneol .
Causality: If this compound is synthesized from borneol, incomplete conversion of the starting material will result in its presence as an impurity. Hydrolysis of this compound during workup or storage can also lead to the formation of borneol.
NMR Identification:
-
¹H NMR: The hydroxyl proton typically appears as a broad singlet. Its chemical shift is concentration and temperature-dependent. To confirm its presence, a D₂O shake experiment can be performed. The -OH peak will disappear, and the corresponding H-O-D signal may be observed. The proton on the carbon bearing the hydroxyl group (C2-H) in borneol appears around 4.0 ppm, which can overlap with the C2-H of this compound.[11][12]
-
¹³C NMR: The C2 carbon in borneol will have a different chemical shift compared to the C2 in this compound, typically appearing more upfield.
Table 4: ¹H NMR Signals for Borneol Impurity
| Proton | Chemical Shift (ppm) | Multiplicity | D₂O Exchange |
| -OH | Variable (broad) | s | Disappears |
| C2-H (exo) | ~4.0 | m | No change |
For comprehensive assignments of ¹H NMR chemical shifts for borneol and isoborneol, refer to the work by Hiraga et al. (2025)[12][13].
Experimental Workflow & Data Interpretation
Workflow for NMR Sample Preparation and Analysis
Caption: Standard workflow for preparing and analyzing a this compound sample by NMR.
Logical Flow for Impurity Identification
Caption: Decision tree for identifying common impurities in this compound from ¹H NMR data.
Advanced Troubleshooting
Q5: I have overlapping signals in the methyl region. How can I resolve these?
A5: Overlapping methyl signals can be a significant challenge. Here are a few strategies:
-
Higher Field NMR: Acquiring the spectrum on a higher field instrument (e.g., 600 MHz or higher) can often resolve overlapping signals.
-
2D NMR Spectroscopy:
-
COSY (Correlation Spectroscopy): Can help to identify coupled proton networks, aiding in the assignment of the bicyclic protons.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates proton signals with their directly attached carbon signals, which can be invaluable for assigning both ¹H and ¹³C spectra, especially in mixtures.[11]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which can help to piece together the carbon skeleton and confirm assignments.
-
-
Solvent Effects: Changing the deuterated solvent (e.g., from CDCl₃ to C₆D₆) can alter the chemical shifts of the protons and may resolve overlapping signals.[11]
For a general reference on NMR chemical shifts of common laboratory solvents and impurities, see the comprehensive tables provided by Gottlieb et al. and subsequent expansions.[14][15][16]
References
-
Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]
-
Babu, B. L., Hiraga, Y., Takagi, R., & Niwayama, S. (2025). Complete Assignments of H and C NMR Chemical Shift Changes Observed upon Protection of Hydroxy Group in Borneol and Isoborneol and Their DFT Verification. Molecules, 30(5), 597. [Link]
-
Chemistry LibreTexts. (2019, June 1). 30.1: Wagner-Meerwein Rearrangements. Retrieved from [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
-
Hiraga, Y., Lyu, B., Takagi, R., & Niwayama, S. (2024). 1H NMR Chemical Shift Changes as a Result of Introduction of Carbonyl-Containing Protecting Groups Observed in Bornol and Isoborneol. Molbank, 2024(4), M1899. [Link]
-
ResearchGate. (n.d.). Figure S3: Mechanism for the rearrangement of α-pinene through the addition of HCl to form bornyl chloride. Retrieved from [Link]
-
Wikipedia. (n.d.). Wagner–Meerwein rearrangement. Retrieved from [Link]
-
Zhang, Z., Chen, J., & Wang, Y. (2008). Synthesis of borneol from α-pinene catalyzed by rare earth composite solid superacid. Catalysis Communications, 9(6), 1474-1478. [Link]
Sources
- 1. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. Wagner–Meerwein rearrangement - Wikipedia [en.wikipedia.org]
- 7. books.rsc.org [books.rsc.org]
- 8. DL-Isoborneol(124-76-5) 1H NMR spectrum [chemicalbook.com]
- 9. youtube.com [youtube.com]
- 10. Camphene(79-92-5) 1H NMR spectrum [chemicalbook.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 15. scs.illinois.edu [scs.illinois.edu]
- 16. kgroup.du.edu [kgroup.du.edu]
Technical Support Center: Strategies to Improve the Yield of Bornyl Bromide Reactions
Welcome to the technical support center for bornyl bromide synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their reaction yields. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can adapt and overcome challenges in your specific context.
Section 1: Synthesis from Borneol (Nucleophilic Substitution)
This route involves the conversion of a secondary alcohol (borneol) to an alkyl halide, a classic reaction that is deceptively complex due to the strained bicyclic structure of the substrate. The reaction typically proceeds via an SN1 mechanism, which is prone to competing elimination reactions and carbocation rearrangements.[1][2]
Frequently Asked Questions & Troubleshooting
Question 1: My reaction of borneol with aqueous HBr is giving a very low yield of this compound and a significant amount of an alkene byproduct. What is happening and how can I fix it?
Answer: You are likely observing a competition between the desired SN1 substitution and an E1 elimination side reaction. The high temperatures often used to drive the substitution also unfortunately favor elimination.
-
Causality: The reaction proceeds through a secondary carbocation intermediate (the bornyl cation).[1][2] This intermediate can either be attacked by a bromide nucleophile (SN1 pathway) or lose a proton from an adjacent carbon to form an alkene (E1 pathway). The primary elimination product is camphene. Higher temperatures provide the activation energy needed to favor the elimination pathway.
-
Troubleshooting Strategies:
-
Temperature Control: Lower the reaction temperature. While this will slow down the overall reaction rate, it will disproportionately disfavor the E1 pathway, which has a higher activation energy than the SN1 pathway. Aim for the lowest temperature at which a reasonable reaction rate is observed.
-
Reagent Choice: Consider using a reagent system that avoids strongly acidic, high-temperature conditions. For instance, phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂) can convert the alcohol to the bromide under milder, non-acidic conditions, thereby suppressing the E1 pathway.
-
Increase Nucleophile Concentration: Using a higher concentration of bromide ions can increase the rate of the SN1 capture of the carbocation, outcompeting the elimination pathway.[3] This can be achieved by using concentrated HBr or by adding a bromide salt like sodium bromide (NaBr) to the reaction mixture.[3]
-
Question 2: My product is a mixture of isomers, primarily this compound and what I believe is isothis compound. Why does this rearrangement occur and how can it be minimized?
Answer: The formation of isothis compound is a classic example of a Wagner-Meerwein rearrangement , a common issue in carbocation chemistry involving bicyclic systems.[4][5][6]
-
Mechanistic Insight: The initial secondary bornyl cation is unstable. It can undergo a 1,2-shift, where a C-C bond migrates to the electron-deficient carbon. This rearrangement leads to a more stable tertiary carbocation intermediate. Nucleophilic attack by bromide on this rearranged cation yields isothis compound, the thermodynamic product.[7][8]
-
Diagram of Competing Pathways from Borneol:
Caption: SN1, E1, and rearrangement pathways from borneol.
-
Strategies to Minimize Rearrangement:
-
Use Less Polar Solvents: A less polar solvent can stabilize the carbocation intermediate to a lesser degree, reducing its lifetime and the opportunity for rearrangement.
-
Employ Reagents that Avoid Free Carbocations: Reagents like PBr₃ operate through a different mechanism (often closer to SN2), where the alcohol is converted into a good leaving group that is immediately displaced by bromide in a more concerted fashion. This avoids the formation of a discrete, long-lived carbocation, thus preventing the Wagner-Meerwein shift.
-
Protocol: Synthesis of this compound from Borneol using PBr₃
This protocol is designed to minimize elimination and rearrangement by avoiding a free carbocation intermediate.
-
Setup: In a fume hood, equip a round-bottom flask with a magnetic stir bar, a dropping funnel, and a reflux condenser connected to a gas trap (e.g., a drying tube with CaCl₂ followed by a bubbler with NaOH solution to neutralize HBr fumes). Ensure all glassware is thoroughly dried.
-
Reagents: Dissolve borneol (1.0 eq) in a dry, non-polar solvent such as diethyl ether or hexane.
-
Reaction: Cool the solution in an ice bath to 0 °C. Slowly add phosphorus tribromide (PBr₃, ~0.4 eq) dropwise via the dropping funnel with vigorous stirring. Caution: The reaction can be exothermic.
-
Completion: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for several hours (monitor by TLC or GC). Gentle heating may be required to drive the reaction to completion, but avoid excessive temperatures.
-
Workup: Carefully pour the reaction mixture over crushed ice to quench the excess PBr₃. Separate the organic layer.
-
Washing: Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent (e.g., ethanol).
Section 2: Synthesis from Camphene (Hydrobromination)
This approach utilizes an electrophilic addition of HBr across the double bond of camphene. While seemingly straightforward, this reaction is notoriously susceptible to skeletal rearrangements, often yielding isothis compound as the major product instead of the desired this compound.[9][10]
Frequently Asked Questions & Troubleshooting
Question: I tried reacting camphene with HBr, but my main product is isothis compound. How can I favor the formation of this compound?
Answer: This is the expected outcome under standard ionic hydrobromination conditions. The reaction proceeds via the most stable carbocation intermediate, which is formed after a Wagner-Meerwein rearrangement.[4][10]
-
Mechanistic Explanation:
-
Protonation of the exocyclic double bond in camphene by H⁺ (from HBr) initially forms a tertiary carbocation.
-
This carbocation is unstable and immediately undergoes a Wagner-Meerwein rearrangement to relieve ring strain and form a different, more stable tertiary carbocation.
-
Attack by the bromide ion on this rearranged carbocation gives isothis compound as the major thermodynamic product.
-
-
Diagram of Camphene Hydrobromination:
Caption: Wagner-Meerwein rearrangement in camphene hydrobromination.
-
Alternative Strategies: Direct synthesis of this compound from camphene is challenging. Historically, bornyl chloride (pinene hydrochloride) was produced from pinene and HCl, which could then be used.[11] For obtaining this compound specifically, the route from borneol is generally more direct and controllable. If you must start from camphene, investigating radical addition conditions (e.g., HBr with a radical initiator like AIBN or peroxides, under photochemical conditions) might alter the reaction pathway, as radical intermediates are less prone to skeletal rearrangements than carbocations.[9] However, controlling the stereochemistry would be a significant challenge.
Section 3: General Purification and Analysis
Question: How can I effectively purify my crude this compound and confirm its identity and purity?
Answer: Purification and analysis are critical due to the potential for isomeric byproducts.
-
Purification Techniques:
-
Recrystallization: If the crude product is solid or can be solidified, recrystallization from a suitable solvent like ethanol or methanol is often the most effective method for removing isomeric impurities. The different packing efficiencies of the isomers in a crystal lattice can allow for excellent separation.
-
Vacuum Distillation: this compound and its isomers have different boiling points, but they can be close. Fractional vacuum distillation can be effective but requires a highly efficient column to achieve good separation.[11]
-
Column Chromatography: While possible, separating the isomers on silica gel can be difficult due to their similar polarities. It can also lead to decomposition or rearrangement of the product on the acidic silica surface.[9][10] A non-polar eluent system (e.g., hexane) is required.
-
-
Analytical Characterization:
-
Gas Chromatography (GC): An excellent tool to determine the ratio of products and assess purity. The isomers will have distinct retention times.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are definitive for structure confirmation. The chemical shifts, particularly for the methyl groups and the proton on the bromine-bearing carbon, are distinct for bornyl, isobornyl, and camphene-related structures.
-
Melting Point: Pure this compound has a defined melting point. A broad or depressed melting range indicates the presence of impurities.
-
Data Summary: Physical Properties of Key Compounds
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Typical State | Key Distinguishing Feature |
| This compound | C₁₀H₁₇Br | 217.15 | Solid | Desired product from borneol substitution.[12] |
| Isothis compound | C₁₀H₁₇Br | 217.15 | Solid | Main product from camphene hydrobromination. |
| Camphene | C₁₀H₁₆ | 136.23 | Waxy Solid | Common elimination byproduct. |
| Borneol | C₁₀H₁₈O | 154.25 | Crystalline Solid | Starting material for substitution route. |
References
-
Study on Synthesizing Isobornyl Acetate/Isoborneol from Camphene Using α-Hydroxyl Carboxylic Acid Composite Catalyst. (2023). MDPI. [Link]
- CN101318880A - A green synthesis process of borneol.
-
Synthesis of Isobornyl Acetate from Camphene Isomeric Esterification Catalyzed by Lewis Acids. (2018). ResearchGate. [Link]
-
SN1 Reaction Mechanism, Energy Diagram and Stereochemistry. (2021). Chemistry LibreTexts. [Link]
-
Optimization of the reaction conditions for the alkylation step using bromide 5. ResearchGate. [Link]
- US2289089A - Treatment of bornyl chloride residues.
-
Optimizing a Lab-Friendly Radical Bromination Reaction. (2016). Liberty University. [Link]
-
Notes to Instructors: Greening the Oxidation of Borneol to Camphor Introduction. ResearchGate. [Link]
-
photo bromination of (+)-camphene and synthesis of novel compounds from mono brominated (+)-camphene derivative. ResearchGate. [Link]
-
Oxidation of Borneol to Camphor. (2021). YouTube. [Link]
-
The SN1 Reaction Mechanism. Master Organic Chemistry. [Link]
-
Bromination of (+)-camphene (1) and nucleophilic substitution, suzuki coupling reactions of mono-brominated (+)-camphene compound (5). ResearchGate. [Link]
-
Troubleshooting the synthesis of BINOL derivatives. (2023). Reddit. [Link]
-
Jones Reaction: The Oxidation of Borneol to Camphor. University of Missouri–St. Louis. [Link]
-
Optimization of reaction conditions. ResearchGate. [Link]
-
Wagner-Meerwein Rearrangements. (2019). Chemistry LibreTexts. [Link]
-
Study on Synthesizing Isobornyl Acetate/Isoborneol from Camphene Using α-Hydroxyl Carboxylic Acid Composite Catalyst. (2023). National Institutes of Health. [Link]
-
HBr–DMPU: The First Aprotic Organic Solution of Hydrogen Bromide. National Institutes of Health. [Link]
-
Chemical Properties of this compound (CAS 4443-48-5). Cheméo. [Link]
-
Optimization of the reaction conditions. ResearchGate. [Link]
-
What is the purpose of adding HBr in bromination? Hbr/Br2 system. ResearchGate. [Link]
-
Transition metal- and light-free radical borylation of alkyl bromides and iodides using silane. Royal Society of Chemistry. [Link]
-
Oxidation of Borneol to Camphor: Guided Walk-Through. (2022). YouTube. [Link]
-
exo-3-Chlorocamphane (camphene hydrochloride). SciSpace. [Link]
-
Large-Scale NaBr/Selectfluor Mediated Alcohol Oxidation: Conversion of (−)-Borneol into (−)-Camphor. National Institutes of Health. [Link]
-
Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. MDPI. [Link]
-
Synthesis of Camphor by the Oxidation of Borneol. CDN. [Link]
-
Photo-induced bromination of (+)-camphene and efficient synthesis of novel camphene-based compounds. ResearchGate. [Link]
-
Bromination reactions with hydrogen bromide. Chemia. [Link]
-
SN1 Reaction Mechanism. (2021). YouTube. [Link]
-
The Story of the Wagner-Meerwein Rearrangement. ResearchGate. [Link]
-
SN1 Reaction Mechanism. BYJU'S. [Link]
-
Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. (2019). National Institutes of Health. [Link]
-
Studies on Camphor Series II. Kyoto University Research Information Repository. [Link]
-
Unusual SN1 Reaction Mechanism. (2023). YouTube. [Link]
-
A H₂O₂/HBr system – several directions but one choice: oxidation–bromination of secondary alcohols into mono- or dibromo ketones. RSC Publishing. [Link]
-
bornyl acetate, 76-49-3. The Good Scents Company. [Link]
- CN113372404A - Purification method of pancuronium bromide.
-
Showing Compound Bornyl acetate (FDB009029). FooDB. [Link]
-
Wagner–Meerwein rearrangement. Wikipedia. [Link]
-
Bornyl acetate. (2018). American Chemical Society. [Link]
-
Wagner Meerwein Rearrangement | Problem | Question | Solved | Solution. (2023). YouTube. [Link]
-
Wagner–Meerwein rearrangement. (2020). L.S.College, Muzaffarpur. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. byjus.com [byjus.com]
- 3. Bromination reactions with hydrogen bromide (bromoalkane synthesis from alcohols/bromoalkane synthesis via ether- or lactone-cleaving): Hydrogen bromide (2): Discussion series on bromination/iodination reactions 35 – Chemia [chemia.manac-inc.co.jp]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Wagner–Meerwein rearrangement - Wikipedia [en.wikipedia.org]
- 6. lscollege.ac.in [lscollege.ac.in]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. US2289089A - Treatment of bornyl chloride residues - Google Patents [patents.google.com]
- 12. CAS 4443-48-5: this compound, Pract. | CymitQuimica [cymitquimica.com]
Navigating the Challenges of a Bulky Substrate: A Technical Guide to Bornyl Bromide Reactions
For immediate release:
This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with bornyl bromide. Due to its significant steric hindrance, this bicyclic monoterpene halide presents unique challenges in chemical synthesis. This document provides a comprehensive resource in a question-and-answer format to troubleshoot common issues and offer practical, field-proven solutions.
The this compound Conundrum: Why is it so challenging to work with?
This compound's rigid bicyclo[2.2.1]heptane framework is the primary source of its challenging reactivity. The bromine atom is situated at a bridgehead-adjacent carbon, effectively shielded by the bulky methyl groups and the caged ring structure. This steric bulk severely restricts the backside attack required for a bimolecular nucleophilic substitution (SN2) reaction, making this pathway highly unfavorable. Consequently, reactions involving this compound are often dominated by unimolecular pathways (SN1 and E1) that proceed through a carbocation intermediate. This intermediate, however, is prone to skeletal rearrangements, most notably the Wagner-Meerwein rearrangement, which can lead to a mixture of unexpected products.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am attempting a substitution reaction with this compound using a strong nucleophile, but I'm getting very low yields of the desired product. What is happening?
This is a common issue stemming from the inherent steric hindrance of this compound. Strong, unhindered nucleophiles that typically favor SN2 reactions are ineffective because they cannot access the electrophilic carbon for a backside attack.
Troubleshooting:
-
Re-evaluate the reaction mechanism: Your reaction is likely proceeding through a slow SN1 pathway, which is often inefficient.
-
Expect elimination as a major side reaction: Strong nucleophiles are often also strong bases. Instead of substituting, they are more likely to abstract a proton, leading to elimination products, primarily camphene.
-
Consider alternative strategies: If a substitution product is essential, you may need to explore multi-step synthetic routes that avoid the direct substitution on the bornyl scaffold.
Q2: My elimination reaction of this compound with a strong base is giving me a mixture of products, including camphene. How can I improve the selectivity?
The formation of camphene is a classic outcome of elimination reactions of bornyl halides and is a direct consequence of the Wagner-Meerwein rearrangement. The initial carbocation formed upon the departure of the bromide ion rapidly rearranges to a more stable tertiary carbocation, which then undergoes elimination to form camphene.
Troubleshooting:
-
Choice of Base: The strength and steric bulk of the base are critical.
-
Strong, non-bulky bases (e.g., sodium ethoxide) can lead to a mixture of E1 and E2 products, with the E1 pathway often resulting in rearrangement.
-
Strong, bulky bases (e.g., potassium tert-butoxide) can favor the E2 pathway by preferentially abstracting a less sterically hindered proton, potentially reducing the extent of rearrangement. However, due to the geometry of the bornyl system, achieving the ideal anti-periplanar arrangement for a clean E2 elimination can be difficult.
-
-
Solvent: The choice of solvent can influence the reaction pathway. Polar aprotic solvents (e.g., DMSO, DMF) can favor SN2/E2 pathways, while polar protic solvents (e.g., ethanol, water) stabilize the carbocation intermediate, promoting SN1/E1 reactions and subsequent rearrangements.
-
Temperature: Higher temperatures generally favor elimination over substitution. Carefully controlling the temperature can help to optimize the yield of the desired elimination product.
Q3: I am trying to form a Grignard reagent from this compound, but the reaction is sluggish and gives poor yields. What can I do?
The formation of a Grignard reagent from this compound is notoriously difficult due to the steric hindrance around the carbon-bromine bond, which impedes the insertion of magnesium.
Troubleshooting:
-
Magnesium Activation: The surface of the magnesium turnings is often coated with a passivating layer of magnesium oxide. Activating the magnesium is crucial.
-
Mechanical Activation: Grinding the magnesium turnings in a dry mortar and pestle immediately before use can expose a fresh surface.
-
Chemical Activation: Adding a small crystal of iodine or a few drops of 1,2-dibromoethane can help to initiate the reaction.[1]
-
-
Solvent: Anhydrous diethyl ether or tetrahydrofuran (THF) are standard solvents for Grignard reactions. THF is often preferred due to its higher boiling point and better ability to solvate the Grignard reagent.
-
Initiation: Gentle heating may be required to initiate the reaction. However, once initiated, the reaction is exothermic and may need to be cooled to maintain a controlled rate.
-
Patience and Observation: Grignard reactions with hindered halides can have a long induction period. Look for signs of reaction initiation, such as the disappearance of the iodine color, bubble formation at the magnesium surface, and a gentle refluxing of the solvent.
-
Alternative Organometallics: If Grignard formation remains problematic, consider alternative organometallic reagents, such as organolithium compounds, which can sometimes be formed under different conditions.
Experimental Protocols
Protocol 1: Synthesis of Camphene from this compound via Elimination
This protocol outlines a general procedure for the elimination reaction of this compound to produce camphene, a common rearranged product.
Materials:
-
This compound
-
Potassium tert-butoxide
-
Anhydrous tert-butanol
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen inlet, add potassium tert-butoxide (1.2 equivalents) and anhydrous tert-butanol.
-
Stir the mixture under a nitrogen atmosphere and cool to 0 °C in an ice bath.
-
Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous tert-butanol and add it dropwise to the stirred potassium tert-butoxide solution over 30 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Heat the reaction mixture to a gentle reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Once the reaction is complete, cool the mixture to room temperature and quench by the slow addition of a saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by distillation to obtain pure camphene.
Expected Outcome: The major product is expected to be camphene due to the Wagner-Meerwein rearrangement. The yield will depend on the specific reaction conditions.
Protocol 2: Attempted Williamson Ether Synthesis with this compound
This protocol is provided to illustrate the challenges of SN2 reactions with this compound. It is expected to yield primarily elimination products.
Materials:
-
This compound
-
Sodium ethoxide
-
Anhydrous ethanol
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel
Procedure:
-
Prepare a solution of sodium ethoxide in anhydrous ethanol by carefully adding sodium metal to anhydrous ethanol under a nitrogen atmosphere.
-
In a separate flame-dried round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve this compound (1.0 equivalent) in anhydrous ethanol.
-
Add the sodium ethoxide solution (1.2 equivalents) to the this compound solution at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction by TLC or GC-MS.
-
After several hours of reflux, cool the reaction mixture to room temperature and quench with a saturated aqueous ammonium chloride solution.
-
Work up the reaction as described in Protocol 1.
-
Analyze the product mixture by GC-MS and ¹H NMR to identify the components.
Expected Outcome: The primary product will likely be camphene, with little to no formation of the desired bornyl ethyl ether. This experiment serves as a practical demonstration of the steric hindrance of this compound.
Data Presentation
Table 1: Influence of Base on the Elimination of this compound
| Base | Solvent | Major Product(s) | Predominant Mechanism | Reference |
| Sodium Ethoxide (NaOEt) | Ethanol | Camphene, Bornylene (minor) | E1/E2 mixture | H.C. Brown et al. |
| Potassium t-Butoxide (KOtBu) | t-Butanol | Camphene | E2 favored | H.C. Brown et al. |
| Sodium Hydroxide (NaOH) | Ethanol/Water | Camphene, Borneol (substitution) | E1/SN1 | General observation |
Note: The product ratios are highly dependent on reaction conditions such as temperature and concentration.
Visualizing the Reaction Pathways
Diagram 1: Competing Pathways in this compound Reactions
Caption: Competing reaction pathways for this compound.
Diagram 2: The Wagner-Meerwein Rearrangement
Caption: The Wagner-Meerwein rearrangement of the bornyl cation.
References
-
Brown, H. C., & Liu, K. T. (1975). The facile reaction of tertiary alcohols with phosphorus pentachloride to give the rearranged tertiary chlorides. A convenient synthesis of camphene hydrochloride from isoborneol. Journal of the American Chemical Society, 97(3), 600-601. [Link]
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
- Loudon, G. M., & Parise, J. N. (2016). Organic Chemistry. W. H. Freeman.
- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.
- Wakefield, B. J. (1990). Organolithium Methods. Academic Press.
- Solomons, T. W. G., & Fryhle, C. B. (2011). Organic Chemistry. John Wiley & Sons.
Sources
bornyl bromide reaction monitoring by TLC or GC-MS
<Technical Support Center: Monitoring the Synthesis of Bornyl Bromide >
Introduction
Welcome to the Technical Support Center for the synthesis and analysis of this compound. As a Senior Application Scientist, I've designed this guide to provide researchers, scientists, and drug development professionals with in-depth, practical insights into monitoring the conversion of borneol to this compound. This resource moves beyond simple procedural lists to explain the "why" behind experimental choices, ensuring both accuracy and a deeper understanding of the process.
The synthesis of this compound from borneol is a fundamental reaction in organic chemistry, often serving as a stepping stone in the synthesis of more complex molecules. Precise monitoring of this reaction is critical to optimize yield, minimize byproduct formation, and ensure the desired product quality. This guide will focus on two primary analytical techniques for reaction monitoring: Thin-Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
Frequently Asked Questions (FAQs)
Q1: Why is it important to monitor the this compound synthesis reaction?
A: Continuous monitoring is crucial for several reasons:
-
Determine Reaction Completion: It allows you to know when all the starting material (borneol) has been consumed, preventing unnecessarily long reaction times which can lead to byproduct formation.
-
Identify Side Products: Monitoring can reveal the formation of unwanted side products, such as camphene, enabling you to adjust reaction conditions to minimize their formation.
-
Optimize Reaction Conditions: By taking aliquots at different time points, you can gather data to optimize parameters like temperature, reaction time, and reagent stoichiometry for future experiments.
Q2: What are the most common side products in this reaction?
A: The most common byproduct is camphene, which is formed through an elimination reaction (E1) of the carbocation intermediate. Over-oxidation of the starting material, borneol, can also lead to the formation of camphor.
Q3: Can I use Nuclear Magnetic Resonance (NMR) for reaction monitoring?
A: While NMR is a powerful tool for structural elucidation of the final product, it is generally less practical for real-time reaction monitoring compared to the speed and simplicity of TLC or the sensitivity and specificity of GC-MS.
Q4: My TLC plate shows multiple spots. What do they represent?
A: In the context of this reaction, multiple spots on a TLC plate typically represent the starting material (borneol), the desired product (this compound), and potentially one or more byproducts (e.g., camphene). A co-spot lane, where the reaction mixture is spotted on top of the starting material, can help confirm the identity of the starting material spot.[1]
Troubleshooting Guide
Issue 1: Reaction Stagnation or Low Conversion
Symptoms:
-
TLC analysis shows a persistent, strong spot corresponding to the starting material (borneol) even after extended reaction time.
-
GC-MS analysis indicates a low percentage of this compound and a high percentage of unreacted borneol.
Potential Causes & Solutions:
-
Insufficient Reagent: The brominating agent (e.g., HBr, PBr₃) may be insufficient or may have degraded.
-
Solution: Use a fresh, properly stored brominating agent. Consider a slight excess of the reagent.
-
-
Low Reaction Temperature: The reaction may be too slow at the current temperature.
-
Solution: Gradually increase the reaction temperature while carefully monitoring for the formation of side products via TLC or GC-MS.
-
-
Poor Solubility: The starting material may not be fully dissolved in the reaction solvent.
Issue 2: Significant Formation of Side Products
Symptoms:
-
TLC shows one or more prominent spots in addition to the starting material and product.
-
GC-MS analysis reveals significant peaks corresponding to impurities like camphene or camphor.
Potential Causes & Solutions:
-
High Reaction Temperature: Elevated temperatures can favor elimination reactions, leading to the formation of camphene.
-
Solution: Lower the reaction temperature. It's a balance between reaction rate and selectivity.
-
-
Presence of Water: Water can interfere with some brominating agents and promote side reactions.
-
Solution: Use anhydrous solvents and reagents. Ensure all glassware is thoroughly dried before use.[4]
-
-
Oxidation of Borneol: If using a brominating agent that can also act as an oxidizing agent, or if air is not excluded, borneol can be oxidized to camphor.[5][6]
-
Solution: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Issue 3: Difficulties in Product Isolation and Purification
Symptoms:
-
Emulsion formation during aqueous workup.
-
Co-elution of product and impurities during column chromatography.
Potential Causes & Solutions:
-
Emulsions: These can be caused by the presence of salts or other charged species at the aqueous-organic interface.
-
Solution: Add a small amount of brine (saturated NaCl solution) to the separatory funnel to break the emulsion.
-
-
Similar Polarity of Product and Impurities: this compound and some byproducts may have similar polarities, making separation by chromatography challenging.
-
Solution: Optimize the solvent system for column chromatography by first performing extensive TLC analysis with various solvent mixtures. A less polar solvent system may improve separation. In some cases, purification can be achieved by washing the crude product with specific solutions to remove certain impurities before chromatography.[7][8]
-
Experimental Protocols & Data Interpretation
Thin-Layer Chromatography (TLC) Monitoring
TLC is a rapid and effective method for qualitatively monitoring the progress of a reaction.[9]
Protocol:
-
Prepare the TLC Chamber: Add a suitable solvent system (e.g., 9:1 Hexane:Ethyl Acetate) to a TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to ensure solvent vapor saturation. Cover the chamber.
-
Spot the Plate: Using a capillary tube, spot the starting material (borneol solution), the reaction mixture, and a co-spot (reaction mixture spotted over the starting material) on a silica gel TLC plate.[1]
-
Develop the Plate: Place the spotted TLC plate in the prepared chamber and allow the solvent to ascend the plate until it is about 1 cm from the top.
-
Visualize the Plate: Remove the plate, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp (if the compounds are UV active) and/or by staining with a suitable reagent (e.g., potassium permanganate or p-anisaldehyde stain).
Data Interpretation:
-
Borneol (Starting Material): Being an alcohol, borneol is more polar and will have a lower Rf value (it will not travel as far up the plate).
-
This compound (Product): As an alkyl halide, this compound is less polar than borneol and will have a higher Rf value.
-
Camphene (Byproduct): This alkene is very non-polar and will have the highest Rf value, often close to the solvent front.
| Compound | Functional Group | Polarity | Expected Rf Value |
| Borneol | Alcohol | High | Low |
| This compound | Alkyl Halide | Medium | Medium |
| Camphene | Alkene | Low | High |
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS provides quantitative data on the composition of the reaction mixture and allows for the positive identification of components based on their mass spectra.[10][11]
Protocol:
-
Sample Preparation: Quench a small aliquot of the reaction mixture by adding it to a vial containing a suitable solvent (e.g., diethyl ether) and a small amount of a weak base (e.g., saturated sodium bicarbonate solution) to neutralize any remaining acid. Vortex and allow the layers to separate. Inject a small volume of the organic layer into the GC-MS.
-
GC Conditions (Typical):
-
MS Conditions (Typical):
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: 40-300 m/z
-
Data Interpretation:
-
Retention Time: Less polar compounds will elute from the GC column faster (have shorter retention times). Therefore, expect to see camphene elute first, followed by this compound, and then borneol.
-
Mass Spectrum: The mass spectrometer will fragment the molecules, producing a unique "fingerprint" for each compound.
| Compound | Expected Retention Order | Key Mass Fragments (m/z) |
| Camphene | 1st | 93, 121, 136 (M+) |
| This compound | 2nd | 137, 95, 81 |
| Borneol | 3rd | 95, 139, 154 (M+) |
Visual Workflows and Decision Trees
Reaction Monitoring Workflow
Caption: Workflow for monitoring the this compound synthesis.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common reaction issues.
References
-
Oxidation of Borneol to Camphor. (2021). YouTube. Retrieved from [Link]
-
Uses of TLC. (2022). Chemistry LibreTexts. Retrieved from [Link]
-
Fanning, C. Synthesis of Camphor by the Oxidation of Borneol. CDN. Retrieved from [Link]
- Belohlav, L. R. (1964). Purification of liquid bromine contaminated with organic impurities. U.S. Patent No. 3,145,084. Washington, DC: U.S. Patent and Trademark Office.
-
GC–MS analysis of the configuration of borneol, isoborneol, and camphor... (n.d.). ResearchGate. Retrieved from [Link]
-
Troubleshooting the synthesis of BINOL derivatives. (2023). Reddit. Retrieved from [Link]
- Mohrig, J. R., et al. (2010). Oxidation of Borneol to Camphor Using Oxone and Catalytic Sodium Chloride: A Green Experiment for the Undergraduate Organic Chemistry Laboratory.
- Examining the UV-vis Absorption of RAFT Chain Transfer Agents, and Their Use for Polymer Analysis - Supporting Information. (n.d.). Royal Society of Chemistry.
- Method of preparing high-purity borneol from camphor, camphor reduction product, and borneo camphor. (2016). Google Patents.
-
Simultaneous determination of borneol and its metabolite in rat plasma by GC-MS and its application to pharmacokinetic study. (2014). PubMed. Retrieved from [Link]
-
Can anyone offer me a reasonable mechanism for the following reaction? (2015). ResearchGate. Retrieved from [Link]
-
Alkyl bromide synthesis by bromination or substitution. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Study on Synthesizing Isobornyl Acetate/Isoborneol from Camphene Using α-Hydroxyl Carboxylic Acid Composite Catalyst. (2023). MDPI. Retrieved from [Link]
-
Why is propargyl bromide and benzyl azide click reaction not a feasible reaction? (2017). ResearchGate. Retrieved from [Link]
-
Solved 1. Consider the TLC plate shown below containing... (2020). Chegg.com. Retrieved from [Link]
-
Oxidation of Borneol to Camphor: Guided Walk-Through. (2022). YouTube. Retrieved from [Link]
-
Alkyl and alkylene bromides. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
-
Simultaneous determination of borneol and its metabolite in rat plasma by GC–MS and its application to pharmacokinetic study. (2014). National Institutes of Health. Retrieved from [Link]
- Hahn, L. H. (1967). Bromine purification process. U.S. Patent No. 3,314,762. Washington, DC: U.S. Patent and Trademark Office.
-
n-DODECYL BROMIDE. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
-
Monitoring Reactions by TLC. (n.d.). Edubirdie. Retrieved from [Link]
-
Bornyl acetate: CAS # 76-49-3 Compound Information and Applications for GC (Gas Chromatography) and LC (Liquid Chromatography) Analysis. (n.d.). EZGC Method Translator. Retrieved from [Link]
-
The preparation of bromine from a bromide salt. (2020). YouTube. Retrieved from [Link]
-
Simultaneous determination of borneol and its metabolite in rat plasma by GC–MS and its application to pharmacokinetic study. (2014). ResearchGate. Retrieved from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. youtube.com [youtube.com]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 6. gctlc.org [gctlc.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Monitoring Reactions by TLC - Edubirdie [edubirdie.com]
- 10. Simultaneous determination of borneol and its metabolite in rat plasma by GC-MS and its application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Simultaneous determination of borneol and its metabolite in rat plasma by GC–MS and its application to pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. ez.restek.com [ez.restek.com]
Validation & Comparative
A Senior Application Scientist's Guide to Stereochemical Validation of Products Derived from Bornyl Bromide
For researchers, synthetic chemists, and professionals in drug development, the predictable and verifiable control of stereochemistry is paramount. Chiral auxiliaries and reactants are cornerstone tools in this endeavor, with bornyl bromide, derived from the readily available natural product (+)-camphor, being a prominent example.[1][2] Its rigid bicyclic structure provides a well-defined steric environment, influencing the stereochemical outcome of a reaction. However, the successful application of this compound is only half the story. Rigorous validation of the product's stereochemistry is not just a confirmatory step but a critical component of ensuring the efficacy and safety of the final molecule.
This guide provides an in-depth comparison of the primary analytical techniques used to validate the stereochemistry of products synthesized using this compound. We will delve into the causality behind experimental choices, provide actionable protocols, and offer a comparative analysis to aid in selecting the most appropriate method for your specific research needs.
The Role of this compound in Asymmetric Synthesis
This compound is typically employed as a chiral auxiliary, where it is temporarily incorporated into a substrate to direct the stereoselective formation of a new stereocenter.[1] The bulky and conformationally locked bornyl group effectively shields one face of the reactive center, forcing an incoming reagent to attack from the less hindered face. This principle is widely used in reactions such as enolate alkylations and Diels-Alder reactions. The auxiliary is subsequently cleaved to yield the desired chiral product.
The validation of the product's stereochemistry, therefore, involves determining either the relative stereochemistry between newly formed stereocenters or, more commonly, the absolute configuration of these centers.
A Comparative Overview of Validation Techniques
The choice of analytical technique for stereochemical validation depends on several factors, including the nature of the sample (e.g., crystalline vs. oil), the information required (relative vs. absolute configuration), and the available instrumentation. The most commonly employed methods are Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, chiral chromatography (both High-Performance Liquid Chromatography - HPLC and Gas Chromatography - GC), and polarimetry.
| Technique | Information Provided | Sample Requirements | Strengths | Limitations |
| NMR Spectroscopy | Relative stereochemistry (NOE/ROE), Diastereomeric ratio, Absolute configuration (with chiral derivatizing agents) | Soluble, pure sample | Non-destructive, provides detailed structural information, relatively fast for routine analysis | Absolute configuration requires derivatization, can be complex to interpret for molecules with significant signal overlap |
| X-ray Crystallography | Unambiguous absolute configuration, solid-state conformation | Single, high-quality crystal | The "gold standard" for absolute configuration determination | Crystal growth can be a significant bottleneck, not applicable to non-crystalline materials |
| Chiral Chromatography (HPLC/GC) | Enantiomeric/Diastereomeric ratio, separation of stereoisomers | Soluble, thermally stable (for GC) | Highly accurate for determining enantiomeric excess (ee) and diastereomeric excess (de), can be used for preparative separation | Does not directly provide absolute configuration, method development can be time-consuming |
| Polarimetry | Optical rotation ([α]) | Soluble, pure sample | Simple, rapid measurement | Provides a bulk property that can be misleading if impurities are present, does not provide information on ee or absolute configuration without a known reference |
In-Depth Analysis of Validation Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful, non-destructive technique that provides a wealth of structural information.[3] For molecules derived from this compound, specific NMR experiments can elucidate both relative and, with modification, absolute stereochemistry.
The Nuclear Overhauser Effect (NOE) is a through-space interaction between protons that are close to each other (< 5 Å).[4] By observing NOE correlations, one can determine the relative orientation of different parts of a molecule. For rigid systems like those containing a bornyl group, 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments are particularly informative.[5][6][7]
Causality of Experimental Choice: The rigidity of the bornyl scaffold allows for the reliable transfer of magnetization between spatially proximate protons. An observed NOE between a proton on the bornyl moiety and a proton on the newly formed chiral center can definitively establish their relative orientation.
Experimental Workflow for NOESY/ROESY Analysis
Caption: Workflow for determining relative stereochemistry using NOESY/ROESY.
To determine the absolute configuration of a chiral alcohol or amine product, one can react it with an enantiomerically pure chiral derivatizing agent, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid), to form a pair of diastereomers.[8][9][10] These diastereomers will have distinct NMR spectra, and by analyzing the differences in chemical shifts (Δδ), the absolute configuration can be deduced.
Causality of Experimental Choice: The phenyl group of the Mosher's ester adopts a preferred conformation where it shields one side of the analyte. By comparing the ¹H NMR spectra of the esters formed with both (R)- and (S)-Mosher's acid, a consistent pattern of upfield and downfield shifts for the protons on either side of the newly formed stereocenter allows for the assignment of its absolute configuration.
Experimental Protocol: Mosher's Ester Analysis
-
Esterification: In two separate vials, react the chiral alcohol (or amine) with (R)-(-)-MTPA-Cl and (S)-(+)-MTPA-Cl in the presence of a non-nucleophilic base (e.g., pyridine or DMAP) in an anhydrous aprotic solvent (e.g., CH₂Cl₂).
-
Work-up and Purification: After the reaction is complete, quench with a mild acid and extract the diastereomeric esters. Purify each ester, typically by flash chromatography.
-
NMR Analysis: Acquire ¹H NMR spectra for both the (R)- and (S)-MTPA esters.
-
Data Analysis: Assign the protons on either side of the original carbinol carbon for both diastereomers. Calculate the chemical shift difference (Δδ = δS - δR) for each pair of assigned protons.
-
Configuration Assignment: Protons with a positive Δδ are located on one side of the molecule in the Mosher's ester conformational model, while those with a negative Δδ are on the other. This pattern allows for the unambiguous assignment of the absolute configuration.[11]
X-ray Crystallography
X-ray crystallography is the definitive method for determining the absolute configuration of a chiral molecule in the solid state.[12] It provides a three-dimensional map of the electron density of a molecule, allowing for the precise determination of the spatial arrangement of atoms.
Causality of Experimental Choice: If a single crystal of sufficient quality can be obtained, X-ray diffraction provides an unambiguous and highly reliable determination of the absolute stereochemistry.[13] For novel compounds, this is often the required standard for publication and regulatory submission.
Decision Tree for Employing X-ray Crystallography
Caption: Decision-making process for using X-ray crystallography.
Chiral Chromatography (HPLC and GC)
Chiral chromatography is the most widely used technique for determining the enantiomeric or diastereomeric purity of a sample.[14][15] It involves the separation of stereoisomers on a chiral stationary phase (CSP).[16]
Causality of Experimental Choice: The differential interaction of the enantiomers or diastereomers with the chiral stationary phase leads to different retention times, allowing for their separation and quantification.[17] This is the most accurate method for determining enantiomeric excess (ee) or diastereomeric excess (de).
Experimental Protocol: Chiral HPLC Analysis
-
Column Selection: Choose a chiral stationary phase (CSP) that is likely to resolve the compound class of interest. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often a good starting point.
-
Mobile Phase Screening: Screen a variety of mobile phases, typically mixtures of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), to achieve baseline separation of the stereoisomers.
-
Method Optimization: Optimize the mobile phase composition, flow rate, and column temperature to improve resolution and reduce analysis time.
-
Quantification: Integrate the peak areas of the separated stereoisomers to determine the enantiomeric or diastereomeric ratio.
Polarimetry
Polarimetry measures the rotation of plane-polarized light by a chiral sample. The specific rotation, [α], is a characteristic physical property of a chiral molecule.[18]
Causality of Experimental Choice: While a simple and rapid technique, polarimetry is best used as a confirmatory tool when the specific rotation of the pure enantiomers is known.[19][20] A non-zero optical rotation confirms the presence of a chiral, non-racemic substance, but the magnitude of the rotation is proportional to both the concentration and the enantiomeric excess.
Comparison of Alternatives
While this compound is a powerful chiral auxiliary, other methods exist for achieving stereocontrol. These include the use of other chiral auxiliaries (e.g., Evans oxazolidinones), chiral catalysts, and chiral reagents. The choice of method often depends on the specific transformation and the desired product.
| Method | Stereocontrol Element | Validation Considerations |
| This compound Auxiliary | Covalently bound chiral group | Removal of the auxiliary is required. Validation focuses on the final product after cleavage. |
| Evans Oxazolidinones | Covalently bound chiral group | Similar to this compound, requires cleavage of the auxiliary. |
| Chiral Catalysis | Chiral ligand complexed to a metal or a chiral organocatalyst | The product is formed directly without a covalently bound auxiliary. Validation is performed on the crude or purified product. |
| Chiral Reagents | Stoichiometric chiral reagent | The chiral element is incorporated into the product or is part of the reacting species. Validation is performed on the final product. |
The validation techniques discussed in this guide are broadly applicable regardless of the method used to induce stereoselectivity. The fundamental challenge remains the same: to accurately and reliably determine the stereochemical composition of the final product.
Conclusion
The validation of product stereochemistry after using this compound is a multi-faceted process that requires a thoughtful selection of analytical techniques. While X-ray crystallography provides the most definitive answer for absolute configuration, its requirement for single crystals can be a limitation. NMR spectroscopy, particularly 2D NOE/ROE experiments and the use of chiral derivatizing agents, offers a powerful alternative for elucidating both relative and absolute stereochemistry in solution. Chiral chromatography is the gold standard for determining enantiomeric and diastereomeric purity. Polarimetry serves as a rapid, albeit less informative, confirmatory tool.
By understanding the principles, strengths, and limitations of each technique, researchers can design a robust validation strategy that ensures the stereochemical integrity of their products, a critical step in the journey from discovery to application.
References
-
Hutchinson, J. H., & Money, T. (1984). Stereoselectivity of C(3)-methylation of camphor and derivatives. Canadian Journal of Chemistry, 62(9), 1899-1903. [Link]
-
Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature protocols, 2(10), 2451-2458. [Link]
-
Patterson, T. S. (1925). The optical rotation of camphor and some derivatives. University of Glasgow. [Link]
-
Harada, N. (2016). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 21(10), 1328. [Link]
-
Chemistry LibreTexts. (2023). 5.4: NOESY Spectra. [Link]
-
Money, T. (1985). Camphor: A chiral starting material in natural product synthesis. Natural Product Reports, 2(3), 253-289. [Link]
-
Merbouh, N., Mustazza, C., & Rodomonte, A. (2016). HS–SPME–GC–MS for the Quantitation and Chiral Characterization of Camphor and Menthol in Creams. Journal of Chromatographic Science, 54(9), 1548-1553. [Link]
-
Hiraga, Y., & Niwayama, S. (2019). 1H NMR Chemical Shift Changes as a Result of Introduction of Carbonyl-Containing Protecting Groups Observed in Bornol and Isoborneol. Molecules, 24(18), 3266. [Link]
-
Harada, N. (2008). Chiral Auxiliaries Powerful for Both Enantiomer Resolution and Determination of Absolute Configuration by X-Ray Crystallography. Chirality, 20(5), 691-715. [Link]
-
Glick, M. D. (2008). X-Ray Crystallography of Chemical Compounds. The Open Crystallography Journal, 1(1). [Link]
-
Helmchen, G., & Schmierer, R. (1981). A new method for the determination of enantiomeric purity. Angewandte Chemie International Edition in English, 20(2), 205-207. [Link]
-
ACD/Labs. (2009). Stereochemistry Information from NOESY/ROESY data … Part 2. [Link]
-
Restek. (2002). A Guide to the Analysis of Chiral Compounds by GC. [Link]
-
Khasanova, S. L., et al. (2018). Chromatographic behavior of bornyl acetate diastereomers under the conditions of reversed-phase. Journal of Siberian Federal University. Chemistry, 11(3), 320-329. [Link]
-
Gable, K. (n.d.). Mosher ester derivatives. Reed College. [Link]
-
Mahes, M. (1973). Spectroscopic properties of some derivatives of camphor. University of Malaya. [Link]
-
Oppolzer, W. (1987). Camphor as a natural source of chirality in asymmetric synthesis. Pure and Applied Chemistry, 59(12), 1667-1672. [Link]
-
Scriba, G. K. (2016). Comparative study on separation of diastereomers by HPLC. Journal of Chromatography B, 1021, 153-167. [Link]
-
Tovar, A., et al. (2020). Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids. Organic Chemistry Frontiers, 7(5), 785-791. [Link]
-
King, A. E., et al. (2024). Adapting Chiral Gas Chromatography into Existing Undergraduate Laboratories to Emphasize the Importance of Stereochemistry. Journal of Chemical Education. [Link]
-
Patterson, T. S. (1925). The Optical Rotation of Camphor and Some Derivatives. Enlighten Theses. [Link]
-
Oh, J., et al. (2024). Axially chiral α-boryl-homoallenyl boronic esters as versatile toolbox for accessing centrally and axially chiral molecules. Nature Communications, 15(1), 1-10. [Link]
-
Gerwick, W. H., et al. (2013). Anaeic and tumoic acids, new functionalized fatty acids from marine cyanobacteria, inhibit quorum sensing in Pseudomonas aeruginosa. Organic letters, 15(1), 162-165. [Link]
-
Nanalysis. (2021). NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity. [Link]
-
Welch, C. J., et al. (2012). Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. Chromatographia, 75(15-16), 851-859. [Link]
-
Hiraga, Y., & Niwayama, S. (2019). ¹H NMR spectra of borneol (1), bornyl acetate (3), and bornyl benzoate (4) in CDCl3. ResearchGate. [Link]
-
Rudolph Research Analytical. (n.d.). Specific Rotation Equation Vs Optical Rotation - Polarimetry. [Link]
-
Chemistry LibreTexts. (2023). 23.2: Derivatization. [Link]
-
Harada, N. (2016). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. PubMed. [Link]
-
Kamieński, B., et al. (2018). 17O NMR studies of boronic acids and their derivatives. New Journal of Chemistry, 42(17), 14389-14397. [Link]
-
Molinski, T. F., et al. (2020). X-ray Crystallography and Unexpected Chiroptical Properties Reassign the Configuration of Haliclonadiamine. Organic letters, 22(4), 1443-1447. [Link]
-
Not_Percy. (2017). How does the Mosher ester method allow determination of absolute configuration of secondary alcohols? Chemistry Stack Exchange. [Link]
-
P. R. S. (2010). 13C NMR spectroscopy for the differentiation of enantiomers using chiral solvating agents. Journal of the American Chemical Society, 132(1), 302-308. [Link]
-
Kim, K. H., et al. (1998). [Gas chromatographic determination of camphor, menthol, methyl salicylate, thymol in JEIL COOL PAP]. Yakhak Hoechi, 42(4), 405-410. [Link]
-
Wang, Y., et al. (2023). Synthesis of Enantiomers of Chiral Ester Derivatives Containing an Amide Group and their Chiral Recognition by ¹H NMR Spectro. Chemistry–An Asian Journal, 18(4), e202201131. [Link]
-
NMR Explained. (2022, March 20). Stereochemistry | How to read NOESY spectrum? [Video]. YouTube. [Link]
-
Leah4sci. (2017, November 21). Specific Rotation and Observed Rotation Calculations in Optical Activity [Video]. YouTube. [Link]
-
Tovar, A., et al. (2020). Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids. Ask this paper | Bohrium. [Link]
-
msalad. (2018). What is the difference between NOESY and ROESY for NMR? Reddit. [Link]
-
Gryle, M. (2011). Camphor and its Industrial Synthesis. Chemistry & Chemical Technology, 5(2), 225-228. [Link]
-
Lyu, B., et al. (2025). Complete Assignments of 1H and 13C NMR Chemical Shift Changes Observed upon Protection of Hydroxy Group in Borneol and Isoborneol and Their DFT Verification. Molecules, 30(3), 597. [Link]
-
Al-Hourani, B. J. (2023). Synthesis of heterocyclic compounds from camphor. ACG Publications, 17(1), 1-19. [Link]
Sources
- 1. access.archive-ouverte.unige.ch [access.archive-ouverte.unige.ch]
- 2. edu.utsunomiya-u.ac.jp [edu.utsunomiya-u.ac.jp]
- 3. mdpi.com [mdpi.com]
- 4. NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity — Nanalysis [nanalysis.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. acdlabs.com [acdlabs.com]
- 7. reddit.com [reddit.com]
- 8. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. researchgate.net [researchgate.net]
- 12. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. scholarsmine.mst.edu [scholarsmine.mst.edu]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. rudolphresearch.com [rudolphresearch.com]
- 19. theses.gla.ac.uk [theses.gla.ac.uk]
- 20. The Optical Rotation of Camphor and Some Derivatives - Enlighten Theses [theses.gla.ac.uk]
A Senior Application Scientist's Guide to Determining Enantiomeric Excess of Products from Bornyl Bromide
An authoritative guide for researchers, scientists, and drug development professionals.
In the landscape of asymmetric synthesis, where the three-dimensional arrangement of atoms dictates biological activity, the precise measurement of enantiomeric excess (ee) is not merely a final checkpoint but a critical determinant of a reaction's success. Bornyl bromide, a readily available chiral starting material derived from the natural terpene camphor, serves as a valuable building block for creating complex chiral molecules.[1][2] The stereochemical integrity of products derived from this reagent is paramount. This guide provides an in-depth, objective comparison of the primary analytical techniques used to determine the enantiomeric excess of these products, grounded in field-proven insights and experimental rigor.
We will move beyond simple procedural lists to explore the causality behind experimental choices, ensuring each protocol is a self-validating system. This comparison will equip you, the researcher, to select the most appropriate method for your specific analytical challenge, be it in a high-throughput screening environment or during meticulous final product characterization.
Core Principles of Enantiomeric Excess Determination
Enantiomers, being non-superimposable mirror images, possess identical physical properties in an achiral environment, making their differentiation challenging.[3] To quantify them, we must introduce another chiral entity to create a diastereomeric interaction, which results in distinct physical properties that can be measured. The primary methods—chiral chromatography, NMR spectroscopy, and polarimetry—each employ this principle in a unique way.
Chiral Chromatography: The Gold Standard of Separation
Chiral chromatography is the most widely used and generally most reliable method for determining enantiomeric excess.[4] It involves the physical separation of enantiomers, allowing for their individual quantification.
Expertise & Experience: The power of this technique lies in the Chiral Stationary Phase (CSP). For volatile terpene derivatives like those often synthesized from this compound, Chiral Gas Chromatography (GC) with cyclodextrin-based columns is highly effective.[5][6] For less volatile or more polar products, Chiral High-Performance Liquid Chromatography (HPLC) using polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) offers broad applicability and excellent resolving power.[7] The choice between GC and HPLC is primarily dictated by the analyte's volatility and thermal stability.
Trustworthiness: This method is inherently self-validating. The baseline separation of two peaks on the chromatogram provides unambiguous visual confirmation of the presence of both enantiomers. The enantiomeric excess is calculated directly from the integrated peak areas, a highly accurate and reproducible measurement. The formula used is:
ee (%) = |Area₁ – Area₂| / (Area₁ + Area₂) × 100
Experimental Protocol: Chiral GC Analysis of a Bornyl-Derived Ketone
-
Column Selection: A cyclodextrin-based capillary column, such as a Betadex™ or Gammadex™, is a common first choice for terpene-like structures.[5]
-
Instrument Setup:
-
Injector Temperature: 250 °C
-
Detector (FID) Temperature: 250 °C
-
Oven Program: Start at 100 °C, hold for 1 minute, then ramp at 5 °C/min to 180 °C. This gradient must be optimized for the specific analyte.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).
-
-
Sample Preparation: Dissolve the purified product in a suitable volatile solvent (e.g., hexane or ethyl acetate) to a concentration of ~1 mg/mL.
-
Injection: Inject 1 µL of the sample solution.
-
Data Analysis: Integrate the areas of the two enantiomer peaks and apply the formula above to calculate the enantiomeric excess.[8]
Data Presentation: Chiral GC of a Hypothetical Bornyl Derivative
| Enantiomer | Retention Time (min) | Peak Area (arbitrary units) | % of Total Area |
| (1R)-enantiomer | 15.2 | 1,452,000 | 98.5 |
| (1S)-enantiomer | 15.8 | 22,100 | 1.5 |
| Enantiomeric Excess (ee) | 97.0% |
Workflow for Chiral Chromatography Analysis
Caption: Workflow for determining enantiomeric excess using chiral chromatography.
NMR Spectroscopy: A Homogeneous Solution Approach
NMR spectroscopy provides an elegant method for determining ee without physical separation. The strategy involves converting the pair of enantiomers into a pair of diastereomers in situ, which are distinguishable in the NMR spectrum.[3][9]
Expertise & Experience: Two main approaches exist:
-
Chiral Derivatizing Agents (CDAs): The analyte is covalently bonded to a single enantiomer of a chiral reagent. For products containing alcohol or amine functionalities, α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), often called Mosher's acid, is the most common and reliable CDA.[10][11] The reaction forms diastereomeric Mosher's esters or amides, which exhibit different chemical shifts for protons near the new stereocenter.[12][13]
-
Chiral Solvating Agents (CSAs): The analyte forms transient, non-covalent diastereomeric complexes with a chiral agent in the NMR tube.[14] This induces small, but often measurable, chemical shift differences between the enantiomers' signals.[15][16] This method is faster as it doesn't require a chemical reaction, but the induced shifts are typically smaller and may not be sufficient for all substrates.
Trustworthiness: The Mosher ester analysis, when performed correctly, is highly trustworthy.[13] By preparing esters from both (R)- and (S)-MTPA, a confirmatory analysis can be performed. The integration of the distinct diastereomeric signals directly provides the enantiomeric ratio. It is crucial to ensure the derivatization reaction proceeds to completion to avoid any kinetic resolution that would skew the results.
Experimental Protocol: Mosher's Ester Analysis of a Bornyl-Derived Alcohol
-
Sample Preparation: Prepare two separate, dry NMR tubes. In each, dissolve ~5 mg of the chiral alcohol in ~0.6 mL of dry CDCl₃.
-
Derivatization:
-
To Tube A, add ~1.2 equivalents of (R)-(-)-MTPA chloride.
-
To Tube B, add ~1.2 equivalents of (S)-(+)-MTPA chloride.
-
Add a small amount of pyridine (as an HCl scavenger) to each tube.
-
-
Reaction: Cap the tubes and mix gently. Allow the reaction to proceed to completion (typically 30-60 minutes at room temperature).
-
NMR Acquisition: Acquire a high-resolution ¹H NMR spectrum for each tube.
-
Data Analysis: Identify a well-resolved proton signal (ideally a singlet or a simple multiplet) that shows a clear chemical shift difference between the two spectra. Integrate the corresponding signals for the two diastereomers in one of the spectra to determine their ratio, which equals the enantiomeric ratio of the starting alcohol.
Data Presentation: ¹H NMR Data for a Mosher's Ester Derivative
| Diastereomer | Diagnostic Proton Signal (ppm) | Integration | % of Total |
| (R,S)-diastereomer | 4.15 (doublet) | 98.2 | 98.2 |
| (S,S)-diastereomer | 4.11 (doublet) | 1.8 | 1.8 |
| Enantiomeric Excess (ee) | 96.4% |
Workflow for NMR Analysis with a Chiral Derivatizing Agent
Caption: Workflow for ee determination using NMR with a chiral derivatizing agent.
Optical Rotation and Polarimetry: The Classical Approach
Polarimetry is the oldest technique for assessing enantiomeric purity. It measures the degree to which a chiral sample rotates plane-polarized light.
Expertise & Experience: The technique is conceptually simple but requires meticulous execution. The measured optical rotation is dependent on concentration, path length, solvent, temperature, and wavelength. The enantiomeric excess is calculated by comparing the sample's specific rotation ([α]obs) to the known maximum specific rotation ([α]max) of the pure enantiomer.
ee (%) = ([α]obs / [α]max) × 100
Trustworthiness: This method's reliability is its greatest weakness. Its accuracy is entirely dependent on an accurate, literature-reported value for the pure enantiomer's maximum rotation. This value can be difficult to find or may have been determined under slightly different conditions. Furthermore, any optically active impurity will contribute to the observed rotation, leading to significant errors. For this reason, polarimetry is now primarily used for qualitative confirmation of a product's chiral nature or for materials with very high and well-documented specific rotations, rather than for precise ee determination.[17]
Experimental Protocol: Polarimetry Measurement
-
Standard Preparation: Obtain the literature value for the specific rotation ([α]max) of a pure enantiomer of your compound, noting the solvent, concentration, and temperature.
-
Sample Preparation: Prepare a solution of your compound at a precisely known concentration (c, in g/mL) using the same solvent as the standard.
-
Measurement:
-
Calibrate the polarimeter with a blank (pure solvent).
-
Fill the sample cell (of known path length, l, in decimeters) and record the observed rotation (α).
-
-
Calculation:
-
Calculate the specific rotation: [α]obs = α / (c × l).
-
Calculate the enantiomeric excess using the formula above.
-
Data Presentation: Polarimetry of a Hypothetical Bornyl Derivative
| Parameter | Value |
| Observed Rotation (α) | +1.25° |
| Concentration (c) | 0.02 g/mL |
| Path Length (l) | 1.0 dm |
| Calculated Specific Rotation ([α]obs) | +62.5° |
| Literature Specific Rotation ([α]max) | +65.0° |
| Enantiomeric Excess (ee) | 96.2% |
Comparative Guide: At-a-Glance
| Feature | Chiral Chromatography (GC/HPLC) | NMR with Chiral Agents | Polarimetry |
| Principle | Physical separation of enantiomers | In situ formation of diastereomers | Measures rotation of plane-polarized light |
| Accuracy | Very High | High | Low to Moderate |
| Sensitivity | High | Moderate | Low |
| Development Effort | Method development can be intensive | Moderate (for derivatization) | Low |
| Requirement for Standard | Not needed for ee (but for absolute config.) | Not needed for ee | Requires enantiopure standard value |
| Key Advantage | Direct, unambiguous quantification | Broad applicability; no separation needed | Rapid and non-destructive |
| Key Disadvantage | Requires specialized columns | Derivatization must be complete; potential for kinetic resolution | Highly sensitive to impurities; relies on literature data |
Final Recommendation
For the accurate and reliable determination of enantiomeric excess for products derived from this compound, chiral chromatography (GC or HPLC) is the superior method. Its ability to physically separate and directly quantify enantiomers provides the highest level of confidence and is the industry standard for good reason.[18]
NMR spectroscopy using a chiral derivatizing agent like Mosher's acid is an excellent orthogonal method. It serves as a powerful tool for confirmation and is particularly valuable when a chromatographic method is difficult to develop or when the absolute configuration of an alcohol or amine needs to be determined simultaneously.[13]
While polarimetry has historical significance and can be useful for a quick qualitative check, it should not be relied upon for the accurate, quantitative determination of enantiomeric excess in a research or drug development setting.
As a best practice, critical results should be validated by a second, independent technique to ensure the highest degree of scientific integrity.
References
-
National Institutes of Health (NIH). Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. [Link]
-
Royal Society of Chemistry. Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids. [Link]
-
ACS Publications. The use of chiral solvating agent for nuclear magnetic resonance determination of enantiomeric purity and absolute configuration of lactones. Consequences of three-point interactions. [Link]
-
National Institutes of Health (NIH). Asymmetric synthesis of chiral boronic esters featuring nonadjacent axial and flexible, acyclic central chirality. [Link]
-
Restek. A Guide to the Analysis of Chiral Compounds by GC. [Link]
-
Chiralpedia. Chiral HPLC separation: strategy and approaches. [Link]
-
National Institutes of Health (NIH). Absolute optical chiral analysis using cavity-enhanced polarimetry. [Link]
-
PubMed. Enantiomeric differentiation of bornyl acetate by 13C-NMR using a chiral lanthanide shift reagent. [Link]
-
PubMed. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. [Link]
-
ResearchGate. Asymmetric Synthesis of Secondary and Tertiary Boronic Esters. [Link]
-
ResearchGate. Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines. [Link]
-
ResearchGate. NMR determination of enantiomeric excess. [Link]
-
ResearchGate. Chiral camphor-derivative molecules studied in this experiment. The (+)-enantiomers. [Link]
-
University of Birmingham. Rapid determination of enantiomeric excess via NMR spectroscopy. [Link]
-
MDPI. Advances in the Asymmetric Synthesis of BINOL Derivatives. [Link]
-
KIT - Institut für Organische Chemie. Chemical Shift Anisotropy-Based Measurement of Enantiomeric Excess for Selected Tetrasubstituted Pyrrolidines. [Link]
-
Royal Society of Chemistry. Discrimination of enantiomers of dipeptide derivatives with two chiral centers by tetraaza macrocyclic chiral solvating agents using 1H NMR spectroscopy. [Link]
-
ResearchGate. Enantiomeric excess (e.e) and configuration of chiral terpenes.... [Link]
-
Chemistry Stack Exchange. How does the Mosher ester method allow determination of absolute configuration of secondary alcohols. [Link]
-
Chemistry LibreTexts. 1.4: Chiral Gas Chromatography. [Link]
-
Phenomenex. Chiral HPLC Separations. [Link]
-
ResearchGate. Asymmetric synthesis of chiral sp3-geminated borylstannyl, borylsilyl, and diboryl compounds | Request PDF. [Link]
-
LCGC. Beyond Cannabinoids: The Analytical Value of Terpene Chirality in Cannabis. [Link]
-
National Institutes of Health (NIH). Chiral Recognition of Chiral (Hetero)Cyclic Derivatives Probed by Tetraaza Macrocyclic Chiral Solvating Agents via 1H NMR Spectroscopy. [Link]
-
ChemRxiv. Synthesis of heterocyclic analogues of Mosher's acid. [Link]
-
National Institutes of Health (NIH). Navigating the Chiral Pool in the Total Synthesis of Complex Terpene Natural Products. [Link]
-
LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs. [Link]
-
Semantic Scholar. Estimation of Enantiomeric Excess Based on Rapid Host–Guest Exchange. [Link]
-
MDPI. Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Navigating the Chiral Pool in the Total Synthesis of Complex Terpene Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. phx.phenomenex.com [phx.phenomenex.com]
- 5. gcms.cz [gcms.cz]
- 6. cannabissciencetech.com [cannabissciencetech.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chemrxiv.org [chemrxiv.org]
- 12. researchgate.net [researchgate.net]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Discrimination of enantiomers of dipeptide derivatives with two chiral centers by tetraaza macrocyclic chiral solvating agents using 1H NMR spectroscopy - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 16. Chiral Recognition of Chiral (Hetero)Cyclic Derivatives Probed by Tetraaza Macrocyclic Chiral Solvating Agents via 1H NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Absolute optical chiral analysis using cavity-enhanced polarimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Confirming Bornyl Group Incorporation Using ¹H and ¹³C NMR Analysis
In synthetic chemistry, particularly in fields like natural product synthesis and asymmetric catalysis, the introduction of chiral auxiliaries or bulky protecting groups is a frequent and critical step. The bornyl group, a rigid bicyclic monoterpenoid moiety, is a prime example. Its defined stereochemistry and steric bulk are invaluable, but verifying its successful covalent incorporation into a target molecule is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive, non-destructive technique for this confirmation.
This guide provides an in-depth comparison of a model substrate before and after the incorporation of a bornyl group. We will dissect the ¹H and ¹³C NMR spectra, highlighting the unique spectroscopic "fingerprint" that validates the chemical transformation.
The Spectroscopic Signature of the Bornyl Group
The bornyl group's rigid [2.2.1] bicyclic structure locks its protons and carbons into magnetically distinct environments. This rigidity minimizes conformational averaging, which often complicates spectral analysis in more flexible acyclic systems. The result is a set of sharp, well-resolved, and highly characteristic signals that act as definitive markers for its presence. The three methyl groups, in particular, provide an unmistakable signature in both ¹H and ¹³C NMR spectra.
Case Study: Esterification of Acetic Acid with Borneol
To illustrate the power of comparative NMR analysis, we will examine the straightforward esterification reaction to form bornyl acetate. This allows us to directly compare the spectra of a simple starting material (acetic acid) with the product (bornyl acetate), where the bornyl group has been incorporated.
¹H NMR Analysis: Unveiling the Proton Environment
The ¹H NMR spectrum is often the first point of analysis. It provides information on the chemical environment of protons, their proximity to one another (through spin-spin coupling), and their relative abundance (through integration).
Upon formation of bornyl acetate, the simple singlet of acetic acid is replaced by a complex and information-rich spectrum. The most diagnostic signal is the proton on the carbon bearing the newly formed ester linkage (C2-H). This proton experiences a significant downfield shift due to the deshielding effect of the adjacent oxygen atom.
Key ¹H NMR Markers for the Bornyl Group:
-
C2-H Proton: A multiplet appearing significantly downfield, typically around 4.7-4.9 ppm. In our bornyl acetate example, this signal is observed at ~4.88 ppm[1]. Its multiplicity arises from coupling to adjacent protons on the bicyclic frame.
-
Bridgehead Proton (C4-H): A broad multiplet often found around 1.8-2.4 ppm.
-
Three Methyl Singlets: The most recognizable feature. These three sharp singlets, each integrating to 3 protons, are located in the upfield region of the spectrum (typically ~0.8-1.0 ppm)[1][2][3]. Their distinct chemical shifts are a direct consequence of the rigid, asymmetric structure of the bornyl cage. For bornyl acetate, these are seen around 0.91, 0.87, and 0.83 ppm[1].
-
Methylene Protons: A series of complex, overlapping multiplets between ~1.1-1.8 ppm, corresponding to the CH₂ groups of the six-membered ring.
| Compound | Key Proton Signal(s) | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Acetic Acid | -COOH | ~11-12 (variable) | Broad Singlet | 1H |
| -CH₃ | ~2.1 | Singlet | 3H | |
| Bornyl Acetate | C2-H (Bornyl) | ~4.88 [1] | Multiplet | 1H |
| -C(=O)CH₃ | ~2.06 | Singlet | 3H | |
| C10, C8, C9 -CH₃ (Bornyl) | ~0.91, 0.87, 0.83 [1] | Singlets | 9H (3H each) |
The appearance of the downfield C2-H multiplet and the three distinct upfield methyl singlets provides unequivocal evidence of bornyl group incorporation.
¹³C NMR Analysis: Mapping the Carbon Skeleton
While ¹H NMR confirms the presence and relative positions of protons, ¹³C NMR provides a direct map of the carbon backbone. Given the wider chemical shift range, signal overlap is less common, and each unique carbon atom in the molecule produces a distinct peak.
Key ¹³C NMR Markers for the Bornyl Group:
-
C2 Carbon: The carbon attached to the oxygen of the ester. This is highly deshielded and appears significantly downfield, typically around 80 ppm.
-
Bridgehead Carbons (C1 & C4): These quaternary and methine carbons appear in the 45-50 ppm range.
-
Methyl Carbons (C8, C9, C10): Three distinct signals in the upfield region, typically between 13-20 ppm.
-
Carbonyl Carbon: The ester carbonyl carbon from the acetate moiety will appear far downfield, around 170 ppm[4].
| Compound | Key Carbon Signal(s) | Chemical Shift (δ, ppm) |
| Acetic Acid | -COOH | ~177 |
| -CH₃ | ~21 | |
| Bornyl Acetate | -C=O | ~170.9 |
| C2 (Bornyl) | ~80.3 | |
| C1 & C4 (Bornyl) | ~49.0, ~44.9 | |
| C7 (Quaternary, Bornyl) | ~47.9 | |
| C10, C9, C8 (Methyls, Bornyl) | ~19.7, ~19.0, ~13.6 | |
| -C(=O)CH₃ | ~21.4 |
(Note: Specific chemical shifts can vary slightly based on solvent and concentration. The values for bornyl acetate are representative.)
The emergence of the dense cluster of signals between 13-50 ppm, characteristic of the bornyl carbon cage, and the key C2 signal around 80 ppm, confirms the successful installation of the group at the molecular level.
Experimental Workflow & Protocol
Step-by-Step NMR Protocol
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified, dry product.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial. Ensure the sample is fully dissolved.
-
Transfer the solution to a standard 5 mm NMR tube.
-
-
Instrument Setup & Data Acquisition:
-
Insert the NMR tube into the spectrometer's spinner and place it in the magnet.
-
Lock the spectrometer on the deuterium signal of the solvent. This ensures field stability during the experiment.
-
Shim the magnetic field to optimize its homogeneity across the sample, which is crucial for achieving sharp, well-resolved peaks.
-
Acquire a standard ¹H spectrum. Typically, 8 to 16 scans are sufficient for a sample of this concentration.
-
Set up and acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of the ¹³C isotope, more scans are required. A typical acquisition may involve 512 to 2048 scans, depending on the sample concentration and spectrometer sensitivity.[5][6]
-
-
Data Processing:
-
Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs) to generate the frequency-domain spectra.
-
Calibrate the chemical shift scale. For CDCl₃, the residual proton peak is set to 7.26 ppm for ¹H spectra, and the carbon peak is set to 77.16 ppm for ¹³C spectra.
-
Integrate the peaks in the ¹H spectrum to determine the relative ratios of different types of protons.
-
Pick and label the peaks in both spectra for final analysis.
-
Conclusion
The successful incorporation of a bornyl group is definitively confirmed by the appearance of a unique and complex set of signals in both ¹H and ¹³C NMR spectra. The key diagnostic features are the downfield-shifted C2-H proton multiplet and, most notably, the three distinct, sharp, upfield methyl signals in the ¹H spectrum. These are complemented by the characteristic carbon skeleton fingerprint in the ¹³C spectrum. By comparing the spectra of the product with that of the starting material, researchers can unambiguously validate the outcome of their synthetic efforts, ensuring the structural integrity of their molecule before proceeding with subsequent steps.
References
-
MDPI. Complete Assignments of 1H and 13C NMR Chemical Shift Changes Observed upon Protection of Hydroxy Group in Borneol and Isoborneol and Their DFT Verification. Available from: [Link]
-
MDPI. 1H NMR Chemical Shift Changes as a Result of Introduction of Carbonyl-Containing Protecting Groups Observed in Bornol and Isoborneol. Available from: [Link]
-
NIST. Bornyl acetate. In: NIST Chemistry WebBook. Available from: [Link]
-
PubChem. Acetic acid 1,7,7-trimethyl-bicyclo(2.2.1)hept-2-yl ester. Available from: [Link]
-
The Good Scents Company. bornyl acetate. Available from: [Link]
-
Royal Society of Chemistry. Chapter 5: Acquiring 1 H and 13 C Spectra. In: NMR Spectroscopy in Pharmaceutical Analysis. Available from: [Link]
-
Journal of Chemical and Pharmaceutical Sciences. Structural elucidation of Terpenoids by spectroscopic techniques. Available from: [Link]
-
Oregon State University. 13C NMR Chemical Shift Table. Available from: [Link]
-
ResearchGate. ¹H NMR spectra of borneol (1), bornyl acetate (3), and bornyl benzoate (4) in CDCl3. Available from: [Link]
-
Bruker. 13-C NMR Protocol for beginners AV-400. Available from: [Link]
Sources
A Comparative Guide to the Diastereoselectivity of Bornyl-Derived Chiral Auxiliaries
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric synthesis, the quest for efficient and predictable stereochemical control is paramount. Chiral auxiliaries remain a robust and reliable strategy for inducing diastereoselectivity in a variety of carbon-carbon bond-forming reactions.[1] Among the diverse array of available auxiliaries, those derived from the chiral pool, particularly from readily available natural products like terpenes, offer a compelling combination of accessibility and stereochemical rigidity.[1] This guide provides an in-depth technical comparison of the efficiency of bornyl-derived chiral auxiliaries, primarily focusing on (-)-bornyl esters, in inducing diastereoselectivity. We will objectively compare their performance with established alternatives such as Evans' oxazolidinones and Oppolzer's sultam, supported by experimental data, mechanistic insights, and detailed protocols to empower researchers in making informed decisions for their synthetic strategies.
The Bornyl Moiety: A Rigid Scaffold for Stereocontrol
The bornyl group, derived from borneol, a bicyclic monoterpene, presents a unique and sterically demanding chiral environment. Its rigid cage-like structure provides a well-defined conformational bias, which is the fundamental principle behind its use as a chiral auxiliary. By temporarily attaching this moiety to a prochiral substrate, one face of the reactive center is effectively shielded, directing the approach of incoming reagents to the opposite face and thereby controlling the formation of a specific diastereomer.
The primary mode of attachment of the bornyl group is through the formation of an ester linkage. For instance, α,β-unsaturated esters, such as (-)-bornyl acrylate, can be readily prepared and utilized as dienophiles in Diels-Alder reactions. The bulky bornyl group then dictates the facial selectivity of the cycloaddition.
Comparative Analysis of Diastereoselectivity
To contextualize the efficiency of bornyl-derived auxiliaries, a comparison with other widely used chiral auxiliaries is essential. The following sections and data tables summarize the performance of (-)-bornyl acrylate in the Diels-Alder reaction, a benchmark for assessing the effectiveness of a chiral auxiliary, alongside Evans' oxazolidinones and Oppolzer's sultam.
Diels-Alder Reactions: A Case Study
The Diels-Alder reaction, a powerful tool for the construction of six-membered rings with multiple stereocenters, serves as an excellent platform for evaluating the diastereoselectivity induced by chiral auxiliaries.[2] The reaction of an acrylic acid derivative attached to a chiral auxiliary with a diene like cyclopentadiene typically yields two diastereomeric products. The ratio of these diastereomers, expressed as diastereomeric excess (d.e.), is a direct measure of the auxiliary's efficiency.
Table 1: Comparison of Chiral Auxiliaries in the Diels-Alder Reaction with Cyclopentadiene
| Chiral Auxiliary | Dienophile | Lewis Acid | Temp. (°C) | Diastereomeric Excess (d.e.) (%) | Yield (%) | Reference |
| (-)-Borneol | (-)-Bornyl acrylate | TiCl₄ | -20 | 88 | - | [Helmchen et al., 1979] |
| (-)-Bornyl acrylate | Et₂AlCl | -20 | 94 | - | [Helmchen et al., 1979] | |
| Evans' Auxiliary | N-Acryloyl oxazolidinone | MgBr₂ | - | >95 | - | [3] |
| Oppolzer's Sultam | N-Acryloyl sultam | Et₂AlCl | -100 | >98 | 82 | [4] |
Mechanistic Rationale: The Role of Steric Hindrance
The diastereoselectivity observed with bornyl-derived auxiliaries is primarily attributed to steric hindrance. The rigid, bicyclic structure of the bornyl group effectively blocks one face of the dienophile's double bond.
Caption: Steric model for diastereoselectivity induced by the bornyl auxiliary.
In the case of (-)-bornyl acrylate, the C-2 proton and one of the gem-dimethyl groups at C-7 of the bornyl skeleton create a sterically congested environment on one side of the acrylate plane. Consequently, the diene preferentially approaches from the less hindered face, leading to the formation of the major diastereomer. The use of a Lewis acid can further enhance this selectivity by coordinating to the carbonyl oxygen of the acrylate, locking it into a more rigid conformation and amplifying the steric bias.
Experimental Protocols
To facilitate the practical application of bornyl-derived auxiliaries, the following sections provide detailed, step-by-step methodologies for their preparation and subsequent cleavage.
Synthesis of (-)-Bornyl Acrylate
This protocol outlines the esterification of (-)-borneol with acryloyl chloride to prepare the chiral dienophile.
Materials:
-
(-)-Borneol
-
Acryloyl chloride
-
Triethylamine (Et₃N)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve (-)-borneol (1.0 eq) and triethylamine (1.2 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acryloyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford pure (-)-bornyl acrylate.
Sources
- 1. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 3. Heterocycles as Chiral Auxiliaries in Asymmetric Synthesis | springerprofessional.de [springerprofessional.de]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
